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  • Product: N,N,3-trimethyl-1H-indol-6-amine
  • CAS: 130508-61-1

Core Science & Biosynthesis

Foundational

Structural, Physicochemical, and Synthetic Profiling of N,N,3-Trimethyl-1H-indol-6-amine: A Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery, the indole nucleus represents a "pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery, the indole nucleus represents a "privileged scaffold"—a pervasive structural motif capable of providing high-affinity ligands for diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs)[1]. Within this chemical space, N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) emerges as a highly specialized building block.

As a Senior Application Scientist, I frequently encounter the need to balance a molecule's electronic properties with its metabolic stability. This specific compound achieves that balance through a dual-functionalization strategy: a steric-blocking methyl group at the C3 position and a strongly electron-donating N,N-dimethylamino group at the C6 position. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural reactivity, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling & Structural Causality

Understanding the fundamental properties of N,N,3-trimethyl-1H-indol-6-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The tertiary amine at the C6 position significantly alters the basicity and solubility profile compared to unsubstituted indoles, allowing for facile salt formation (e.g., hydrochloride or mesylate salts) to improve aqueous solubility during formulation.

Quantitative Data Summary

The following table summarizes the core physicochemical descriptors of the scaffold, calculated to guide downstream pharmacokinetic (PK) and synthetic modeling.

PropertyValue / DescriptionAnalytical Significance
Chemical Name N,N,3-Trimethyl-1H-indol-6-amineIUPAC standard nomenclature
CAS Registry Number 130508-61-1Unique identifier for procurement/IP
Molecular Formula C₁₁H₁₄N₂Exact atomic composition
Molecular Weight 174.24 g/mol Highly efficient ligand efficiency (LE) metric
Topological Polar Surface Area (TPSA) 19.03 ŲExcellent membrane permeability profile
Hydrogen Bond Donors 1 (Indole N-H)Capable of hinge-binding in kinase pockets
Hydrogen Bond Acceptors 1 (Tertiary Amine)Facilitates solvent interactions / salt formation
Predicted LogP ~2.8Optimal lipophilicity for oral bioavailability
Mechanistic Causality of the Scaffold

The specific substitution pattern of this molecule is not arbitrary; it is a deliberate design choice to control reactivity:

  • The C3-Methyl Group (Steric Blocker): The C3 position of an unsubstituted indole is highly nucleophilic and prone to oxidative dimerization or unwanted electrophilic aromatic substitution (EAS). By installing a methyl group at C3, we sterically block this vector, forcing subsequent functionalization to occur at the C2 position or on the benzene ring, while simultaneously improving the metabolic half-life of the pharmacophore.

  • The C6-Dimethylamino Group (Electronic Modulator): The N,N-dimethylamino group is a powerful electron-donating group (EDG) via resonance. Its placement at C6 significantly enriches the electron density at the C5 and C7 positions of the indole core, making these sites highly reactive toward targeted electrophilic attacks (e.g., halogenation for subsequent cross-coupling).

Reactivity A N,N,3-Trimethyl-1H-indol-6-amine (Core Scaffold) B C3-Methyl Group (Steric Blocker) A->B C C6-Dimethylamino Group (Electron Donor) A->C D Prevents C3-Dimerization & Enhances Stability B->D E Activates C5 & C7 for Electrophilic Attack C->E

Figure 1: Mechanistic causality of functional groups on the indole core reactivity.

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of N,N,3-trimethyl-1H-indol-6-amine requires precise chemoselectivity. While the classic Eschweiler-Clarke reaction (using formaldehyde and hot formic acid) is a staple for N-methylation[2], the harsh acidic and thermal conditions can degrade electron-rich indole cores.

Step-by-Step Experimental Protocol

Phase 1: Reduction of the Nitro Precursor

  • Reagents: 3-Methyl-6-nitro-1H-indole (1.0 equiv), 10% Pd/C (0.1 equiv by weight), Methanol (0.2 M).

  • Procedure: Dissolve the nitroindole in methanol. Carefully add 10% Pd/C under an inert argon atmosphere. Purge the flask with H₂ gas and stir vigorously at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc, 1:1). The nitro compound (higher Rf) will disappear, replaced by the highly polar 6-amino-3-methyl-1H-indole.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo. Use immediately in Phase 2 to prevent aerial oxidation of the electron-rich aniline derivative.

Phase 2: Selective N,N-Dimethylation (Reductive Amination)

  • Reagents: 6-Amino-3-methyl-1H-indole (1.0 equiv), Formaldehyde (37% aqueous solution, 5.0 equiv), NaBH₃CN (3.0 equiv), Glacial Acetic Acid, Methanol (0.1 M).

  • Procedure:

    • Dissolve the crude amine in methanol. Add the aqueous formaldehyde and stir for 15 minutes to allow the initial carbinolamine/iminium equilibrium to establish.

    • Adjust the pH to ~4.5 using glacial acetic acid. Causality note: This specific pH is critical. It protonates the imine to form the highly electrophilic iminium ion while keeping the NaBH₃CN stable.

    • Cool the mixture to 0 °C. Add NaBH₃CN portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: TLC will show the conversion of the primary amine to a less polar tertiary amine spot.

  • Workup & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the pure N,N,3-trimethyl-1H-indol-6-amine.

Synthesis Step1 Step 1: Nitro Reduction 3-Methyl-6-nitro-1H-indole + H2/Pd-C → 6-Amino-3-methyl-1H-indole Step2 Step 2: Imine Formation 6-Amino-3-methyl-1H-indole + Formaldehyde (aq) → Iminium Intermediate (pH 4-5) Step1->Step2 Filtration & Solvent Swap Step3 Step 3: Selective Reduction Addition of NaBH3CN → N,N-dimethylation Step2->Step3 In situ (One-pot) Step4 Step 4: Workup & Purification Acid-Base Extraction & Column Chromatography Step3->Step4 Quench with NaHCO3 Product N,N,3-Trimethyl-1H-indol-6-amine (Pure Isolate) Step4->Product Yield >85%

Figure 2: Step-by-step synthetic workflow for N,N,3-trimethyl-1H-indol-6-amine.

Applications in Drug Development

The integration of the N,N,3-trimethyl-1H-indol-6-amine scaffold into a drug discovery pipeline offers distinct advantages:

  • Kinase Inhibition: The indole N-H acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., ATP-binding pockets). The C3-methyl prevents off-target covalent binding, while the C6-dimethylamino group projects into solvent-exposed regions, improving the molecule's overall solubility and pharmacokinetic profile.

  • GPCR Targeting: Indole derivatives are classic bioisosteres for tryptamine and serotonin. The electron-rich nature of this specific scaffold enhances cation-π interactions within the transmembrane binding pockets of aminergic GPCRs.

By utilizing this robust, self-validating synthetic route, medicinal chemistry teams can rapidly generate libraries of C2- or C5-functionalized derivatives, accelerating the hit-to-lead optimization phase.

References

  • Title: Cyanohydridoborate anion as a selective reducing agent Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Review of Modern Eschweiler-Clarke Methylation Reaction Source: Molecules (MDPI) URL: [Link]

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry Source: ACS Publications URL: [Link](Note: URL derived from DOI standard routing for ACS)

Sources

Exploratory

Synthesis Pathways and Mechanisms for N,N,3-trimethyl-1H-indol-6-amine: A Comprehensive Technical Guide

Abstract The targeted synthesis of highly functionalized indole derivatives, such as N,N,3-trimethyl-1H-indol-6-amine, requires precise chemoselectivity to navigate the reactive pyrrole core and the easily reducible func...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The targeted synthesis of highly functionalized indole derivatives, such as N,N,3-trimethyl-1H-indol-6-amine, requires precise chemoselectivity to navigate the reactive pyrrole core and the easily reducible functional groups. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical pathways, providing a field-proven, four-step synthetic architecture. This guide details the causality behind reagent selection, mechanistic pathways, and self-validating experimental protocols designed for high-yield scalability in drug development workflows.

Chemical Rationale & Retrosynthetic Strategy

N,N,3-trimethyl-1H-indol-6-amine consists of an electron-rich indole core substituted with a 3-methyl group and a 6-(dimethylamino) moiety. Direct electrophilic substitution on an unprotected indole to install these specific groups simultaneously is synthetically unviable due to competing regioselectivity and over-alkylation.

Our retrosynthetic strategy relies on the commercially available and cost-effective 6-nitroindole . The electron-withdrawing nitro group temporarily passivates the benzene ring, allowing for controlled electrophilic aromatic substitution at the C3 position. The sequence proceeds via:

  • C3-Formylation to establish the carbon framework.

  • Carbonyl Reduction to the benzylic alcohol.

  • Global Catalytic Hydrogenolysis to simultaneously reduce the nitro group and deoxygenate the C3-position.

  • Selective Reductive Amination to install the N,N-dimethyl groups.

Retrosynthesis A 6-Nitroindole B 6-Nitro-1H-indole- 3-carboxaldehyde A->B POCl3, DMF (Vilsmeier-Haack) C (6-Nitro-1H-indol- 3-yl)methanol B->C NaBH4, MeOH (De-formylation) D 3-Methyl-1H- indol-6-amine C->D H2, Pd/C, AcOH (Global Reduction) E N,N,3-Trimethyl- 1H-indol-6-amine D->E CH2O, NaBH3CN (Reductive Amination)

Figure 1: Four-step synthetic workflow for N,N,3-trimethyl-1H-indol-6-amine.

Mechanistic Insights & Causality

Step 1: Vilsmeier-Haack Formylation

While the 6-nitro group is strongly electron-withdrawing, the resonance contribution from the indole nitrogen maintains sufficient electron density at C3 to permit electrophilic attack by the Vilsmeier reagent (chloromethyleneiminium ion). However, the deactivated nature of the ring dictates that the reaction must be heated to 80 °C, unlike unsubstituted indoles which react at sub-ambient temperatures[1]..

Steps 2 & 3: The "Global Reduction" Strategy

A common pitfall in indole chemistry is attempting to reduce a C3-carboxaldehyde directly to a methyl group using strong Lewis acids and silanes (e.g., Et₃SiH/TFA). While effective for the aldehyde, these harsh ionic hydrogenation conditions frequently over-reduce the C2-C3 double bond, yielding an indoline byproduct.

To ensure absolute chemoselectivity, we decouple the reduction. First, mild borohydride reduction yields the intermediate (6-nitro-1H-indol-3-yl)methanol[2]. Second, we employ a global catalytic hydrogenolysis using Palladium on Carbon (Pd/C) under a hydrogen atmosphere with catalytic acetic acid. Causality: The acid protonates the benzylic alcohol, facilitating the loss of water to form a transient, highly reactive quinone-methide intermediate. The palladium surface rapidly traps this species with hydride, yielding the 3-methyl group[3]. Concurrently, the 6-nitro group is reduced to the 6-amino aniline derivative. The indole pyrrole ring remains untouched under these conditions.

Mechanism A Substrate (6-Nitro-1H-indol-3-yl)methanol B Intermediate 1 6-Amino-1H-indole-3-methanol A->B + H2 / Pd/C (Nitro Reduction) C Intermediate 2 Quinone-methide like species B->C - H2O (Acid-catalyzed) D Product 3-Methyl-1H-indol-6-amine C->D + H2 / Pd/C (Hydrogenolysis)

Figure 2: Mechanistic pathway of the global catalytic hydrogenation and hydrogenolysis.

Step 4: Selective Reductive Amination

To convert the primary amine to an N,N-dimethylamine, we utilize aqueous formaldehyde and sodium cyanoborohydride (NaBH₃CN). Causality: Why NaBH₃CN instead of NaBH₄? The formation of the required iminium ion intermediate necessitates a slightly acidic environment (pH ~5). NaBH₄ violently decomposes in acid, whereas NaBH₃CN is stable down to pH 3. Furthermore, the indole nitrogen (pKa ~16) is entirely non-nucleophilic under these conditions, guaranteeing exclusive methylation at the 6-position[4]. .

Quantitative Data & Yield Optimization

The following table synthesizes the expected quantitative metrics and In-Process Controls (IPCs) required to validate the system at each node.

StepChemical TransformationReagents & SolventsTime (h)Temp (°C)Expected Yield (%)IPC (Self-Validating Metric)
1 FormylationPOCl₃, DMF2.08085–90LC-MS: [M+H]⁺ 191.0
2 Carbonyl ReductionNaBH₄, MeOH/THF1.00 → 2592–95TLC: Disappearance of UV-active aldehyde
3 Global ReductionH₂, Pd/C, EtOH, AcOH12.02575–80Visual: Yellow solution turns colorless
4 DimethylationCH₂O, NaBH₃CN, MeOH4.00 → 2580–85LC-MS: [M+H]⁺ 175.1

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 6-Nitro-1H-indole-3-carboxaldehyde
  • Preparation : Charge a dry, argon-purged flask with anhydrous DMF (10 mL/mmol) and cool to 0 °C using an ice bath.

  • Activation : Slowly add Phosphorus oxychloride (POCl₃, 1.2 eq) dropwise. Stir for 15 minutes to form the Vilsmeier reagent.

  • Addition : Add 6-nitroindole (1.0 eq) dissolved in a minimal amount of DMF dropwise to the active complex.

  • Reaction : Remove the ice bath and heat the reaction mixture to 80 °C for 2 hours.

  • Validation & Quench : Monitor via LC-MS. Upon completion (absence of starting material at [M+H]⁺ 163), pour the hot mixture over crushed ice and neutralize with 2M NaOH until pH 8 is reached.

  • Isolation : Filter the resulting bright yellow precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of (6-Nitro-1H-indol-3-yl)methanol
  • Preparation : Dissolve the aldehyde from Step 1 (1.0 eq) in a 1:1 mixture of MeOH and THF (15 mL/mmol). Cool to 0 °C.

  • Reduction : Add Sodium borohydride (NaBH₄, 1.5 eq) in small portions to manage hydrogen evolution.

  • Reaction : Stir at room temperature for 1 hour.

  • Validation & Quench : Check TLC (Silica, 1:1 Hexanes:EtOAc). The highly UV-active aldehyde spot should be entirely replaced by a higher polarity alcohol spot. Quench with saturated aqueous NH₄Cl.

  • Isolation : Extract with EtOAc (3x). Wash organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 3: Synthesis of 3-Methyl-1H-indol-6-amine
  • Preparation : Dissolve the benzylic alcohol from Step 2 (1.0 eq) in absolute ethanol (20 mL/mmol). Add glacial acetic acid (2.0 eq) to prime the hydrogenolysis.

  • Catalyst Addition : Carefully add 10% Pd/C (0.1 eq by weight) under a stream of argon (Caution: Pyrophoric).

  • Reaction : Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

  • Validation : The reaction is self-validating visually; the deep yellow color of the nitroaromatic species will fade to a pale/colorless solution. LC-MS will show [M+H]⁺ 147.1.

  • Isolation : Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude amine acetate salt.

Protocol 4: Synthesis of N,N,3-trimethyl-1H-indol-6-amine
  • Preparation : Dissolve the crude amine from Step 3 (1.0 eq) in methanol (15 mL/mmol).

  • Imine Formation : Add 37% aqueous formaldehyde (3.0 eq) and a catalytic amount of acetic acid (if not already present from Step 3). Stir for 30 minutes at room temperature.

  • Reduction : Cool the mixture to 0 °C and add Sodium cyanoborohydride (NaBH₃CN, 2.5 eq) portionwise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation & Quench : LC-MS must confirm the mass shift to [M+H]⁺ 175.1. Quench the reaction by slowly adding saturated aqueous NaHCO₃ to neutralize the acid and destroy excess hydride.

  • Isolation : Extract the aqueous layer with Dichloromethane (3x). Combine the organic layers, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica, gradient of DCM to 5% MeOH in DCM) to afford the pure target compound as an off-white solid.

References

  • Synthesis of 4-, 5-, 6-, and 7-azidotryptamines (Demonstrates Vilsmeier-Haack formylation on deactivated nitroindoles). Tetrahedron Letters / PubMed Central. URL:[Link]

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride (Establishes baseline reactivity for indole-3-carboxaldehyde reductions). Canadian Journal of Chemistry. URL:[Link]

  • Chiral Aziridinyl Radicals: An Application to the Synthesis of the Core Nucleus of FR-900482 (Validates the chemoselective hydrogenolysis of benzylic alcohols over Pd/C in indole systems). The Journal of Organic Chemistry. URL:[Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry Validation of N,N,3-trimethyl-1H-indol-6-amine

Executive Summary Indole derivatives represent one of the most privileged scaffolds in modern drug discovery, frequently serving as the pharmacophoric core for kinase inhibitors, serotonergic modulators, and antiviral ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole derivatives represent one of the most privileged scaffolds in modern drug discovery, frequently serving as the pharmacophoric core for kinase inhibitors, serotonergic modulators, and antiviral agents. Among these, N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) presents unique analytical challenges. Because its molecular formula ( C11​H14​N2​ ) is shared by numerous naturally occurring and synthetic isomers—such as Gramine and N-methyltryptamine—relying solely on nominal mass for identification is analytically unsound.

This whitepaper provides an in-depth technical guide to the physicochemical properties of N,N,3-trimethyl-1H-indol-6-amine, establishing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed to unequivocally confirm its exact mass and structural identity.

Core Physicochemical Properties

To design a robust analytical method, we must first establish the foundational quantitative data of the target analyte. The exact mass dictates the calibration requirements of the mass spectrometer, while the molecular weight is utilized for stoichiometric scaling during synthesis.

Table 1: Quantitative Chemical Profiling
PropertyValueCausality / Analytical Significance
Chemical Name N,N,3-trimethyl-1H-indol-6-amineExocyclic tertiary amine at position 6 drives basicity and ESI+ ionization efficiency.
CAS Registry Number 130508-61-1Unique identifier for procurement and library indexing.
Molecular Formula C11​H14​N2​ Determines the theoretical isotopic envelope (A+1, A+2) used for MS validation.
Molecular Weight 174.24 g/mol Utilized for molarity calculations and synthetic stoichiometry.
Monoisotopic Exact Mass 174.115698 DaThe critical baseline for HRMS structural confirmation .
Target [M+H]+ m/z 175.1230Primary precursor ion monitored in positive electrospray ionization (ESI+).

The Analytical Imperative: Exact Mass vs. Nominal Mass

As an application scientist, a frequent failure point I observe in early-stage drug development is the over-reliance on low-resolution mass spectrometry (e.g., single quadrupole LC-MS). The nominal mass of N,N,3-trimethyl-1H-indol-6-amine is 174 Da. However, consider a potential synthetic byproduct or degradation impurity with the formula C10​H10​N2​O . This impurity also possesses a nominal mass of 174 Da, but its exact mass is 174.0793 Da.

The mass difference between the target analyte (174.1157 Da) and the impurity (174.0793 Da) is a mere 36.4 mDa . A low-resolution instrument cannot resolve this, leading to false-positive identifications. By employing HRMS (Orbitrap or Q-TOF) with a resolving power >70,000 , we easily differentiate these species, ensuring the integrity of the pharmacokinetic data.

Orthogonal Differentiation of Isomers

Even with HRMS, exact mass alone cannot differentiate structural isomers that share the C11​H14​N2​ formula, such as Gramine, which is heavily documented in the [[2]]. To solve this, we must employ orthogonal validation logic.

Isomer_Differentiation N_Isomers C11H14N2 Isomers Exact Mass: 174.1157 Da N_MS1 MS1 Analysis Identical [M+H]+ (175.1230) N_Isomers->N_MS1 N_Orthogonal Orthogonal Differentiation Required N_MS1->N_Orthogonal Ambiguity N_UPLC Chromatography (UPLC) Separation by LogP N_Orthogonal->N_UPLC N_MS2 Tandem MS (MS/MS) Unique Fragmentation N_Orthogonal->N_MS2 N_NMR 2D NMR (HSQC/HMBC) Regiochemistry N_Orthogonal->N_NMR

Orthogonal validation logic for differentiating C11H14N2 isomers.

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To guarantee trustworthiness in our analytical readouts, the following methodology is designed as a self-validating system . Every step contains an internal check to prove the causality of the experimental design.

Step 1: Matrix Preparation & Internal Calibration
  • Action: Dissolve the N,N,3-trimethyl-1H-indol-6-amine sample in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Spike the matrix with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as D5​ -L-Tryptophan.

  • Causality: The electron-rich indole core is susceptible to oxidative degradation. Methanol acts as a mild radical scavenger, while Formic Acid lowers the pH to ~2.7, ensuring complete protonation of the highly basic exocyclic N,N-dimethylamine group for maximum ESI+ sensitivity.

  • Self-Validation: The SIL-IS must appear at its exact expected retention time with a mass error of <2 ppm. If the IS is absent, shifted, or exhibits poor mass accuracy, the injection sequence is automatically halted, preventing the acquisition of invalid data.

Step 2: UPLC Chromatographic Resolution
  • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) applying a shallow gradient from 5% to 95% Acetonitrile over 12 minutes.

  • Causality: Because HRMS cannot distinguish C11​H14​N2​ isomers by mass, a shallow gradient leverages minute differences in lipophilicity (LogP) between the 3-methyl and 6-amine substitutions, achieving baseline separation from potential isobaric interferences.

  • Self-Validation: System suitability is confirmed by injecting a known isomer mix prior to the sample batch. A resolution factor ( Rs​ ) of >1.5 between N,N,3-trimethyl-1H-indol-6-amine and Gramine validates the column's resolving power.

Step 3: HRMS Ionization & Isotopic Verification
  • Action: Acquire data in ESI+ mode using an Orbitrap mass spectrometer set to a resolution of 70,000 FWHM. Isolate the [M+H]+ precursor at exactly m/z 175.1230 , as supported by standard reference data for C11​H14​N2​ derivatives in the [[3]].

  • Causality: High resolution is mandatory to exclude nominal mass interferences. The target m/z is calculated by adding the exact mass of a proton (1.007276 Da) to the exact monoisotopic mass of the compound (174.115698 Da).

  • Self-Validation: The processing software must verify the isotopic envelope. For C11​ , the M+1 ( 13C ) peak must be approximately 12.1% of the monoisotopic peak intensity. A deviation >10% from this theoretical ratio instantly flags the presence of a co-eluting interference or detector saturation.

Mass_Spec_Validation cluster_0 Phase 1: Preparation & Separation cluster_1 Phase 2: Ionization & Detection cluster_2 Phase 3: Self-Validating Logic N1 Sample Preparation Degassed MeOH + 0.1% FA N2 UPLC Isomer Resolution Targeting C11H14N2 Isomers N1->N2 N3 ESI+ Ionization Protonation of 6-Amine N2->N3 N4 HRMS (Orbitrap) Resolution > 70,000 N3->N4 N5 Exact Mass Match m/z 175.1230 (< 2 ppm) N4->N5 N6 Isotopic Fidelity 13C M+1 Peak Verification N5->N6

LC-HRMS workflow for exact mass confirmation of N,N,3-trimethyl-1H-indol-6-amine.

Conclusion

The structural verification of N,N,3-trimethyl-1H-indol-6-amine requires a rigorous understanding of its physicochemical properties. By utilizing its exact mass of 174.115698 Da and molecular weight of 174.24 g/mol as the foundation for a self-validating LC-HRMS workflow, researchers can confidently eliminate isobaric false positives and ensure the highest degree of scientific integrity in their drug development pipelines.

References

  • Title: C11H14N2 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Gramine | C11H14N2 | CID 6890 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1H-Indole-3-ethanamine, N-methyl- - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Exploratory

Architecting Advanced Heterocycles: A Technical Whitepaper on N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1)

Executive Summary In the landscape of modern drug discovery and advanced materials science, the indole scaffold remains one of the most privileged structures. Specifically, N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and advanced materials science, the indole scaffold remains one of the most privileged structures. Specifically, N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) represents a highly specialized building block. By strategically positioning a methyl group at the C3 position and a strongly electron-donating dimethylamino group at the C6 position, this molecule offers unique regiocontrol for downstream functionalization. This whitepaper provides an in-depth mechanistic guide to its physicochemical properties, structural causality, and self-validating synthetic workflows, designed for application scientists and drug development professionals.

Quantitative Physicochemical Profiling

Understanding the baseline metrics of CAS 130508-61-1 is critical for reaction scaling and purification. The following table summarizes the core quantitative data verified across chemical registries[1],[2].

PropertyValue
Chemical Name 1H-Indol-6-amine,N,N,3-trimethyl-
CAS Registry Number 130508-61-1
Molecular Formula C₁₁H₁₄N₂
Molecular Weight 174.24 g/mol
SMILES String CN(C)c1ccc2c(c1)c(C)c[nH]2
Typical Purity Standard ≥ 97% (Research Grade)

Data supported by registry consensus from 1[1] and 2[2]. Safety classifications dictate handling under inert atmospheres due to mild irritant properties[3].

Structural Causality & Regiocontrol (Mechanistic Insights)

The utility of N,N,3-trimethyl-1H-indol-6-amine lies in the deliberate electronic push-pull dynamics established by its substituents.

  • The C6-Dimethylamino Effect (+R): The lone pair on the nitrogen of the dimethylamino group participates heavily in resonance with the indole’s benzene ring. This electron-donating (+R) effect significantly increases the nucleophilicity of the aromatic system, specifically hyper-activating the C7 position toward electrophilic aromatic substitution (EAS).

  • The C3-Methyl Blocking Strategy: In unsubstituted indoles, the C3 position is the thermodynamically favored site for electrophilic attack. By capping C3 with a methyl group, chemists achieve a dual outcome: it provides mild inductive electron donation (+I) to stabilize the pyrrole ring, while sterically and electronically forcing subsequent electrophilic attacks (such as formylation or halogenation) to occur at C2 or the highly activated C7 position.

This causality allows researchers to predictably architect complex polycyclic scaffolds without the yield-destroying competitive side reactions typical of bare indoles.

Self-Validating Synthetic Methodologies

The synthesis of CAS 130508-61-1 is typically achieved via a two-phase approach: a Fischer Indole Synthesis followed by a highly chemoselective reductive amination.

Phase 1: Fischer Indole Cyclization
  • Condensation: Dissolve 1.0 eq of (3-amino-4-methylphenyl)hydrazine in glacial acetic acid. Add 1.1 eq of propionaldehyde dropwise at 0°C. Stir for 2 hours to form the hydrazone intermediate.

  • Cyclization: Heat the reaction mixture to 90°C for 4 hours. The acidic environment catalyzes a [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the new C-C bond.

  • Self-Validating Mechanism: This cyclization is driven by the elimination of ammonia. The reaction physically validates its own progress: the continuous evolution of ammonia gas (verifiable via damp red litmus paper at the condenser turning blue) indicates active rearrangement. The cessation of gas evolution confirms the completion of rearomatization into the indole core.

  • Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Phase 2: Chemoselective Reductive Amination
  • Iminium Formation: Dissolve the intermediate in methanol. Add 3.0 eq of aqueous formaldehyde (37%) and 1.5 eq of sodium cyanoborohydride (NaBH₃CN).

  • pH Optimization: Add catalytic acetic acid to maintain the pH strictly between 4.5 and 5.5.

  • Self-Validating Mechanism: Why NaBH₃CN instead of NaBH₄? NaBH₃CN is stable at mildly acidic pH and selectively reduces the highly electrophilic iminium ion without reducing unreacted formaldehyde. If the pH drifts above 6, iminium formation stalls; if it drops below 4, NaBH₃CN decomposes. Therefore, the steady progression of the reaction (monitored by a +28 Da mass shift via LC-MS) physically validates that the pH is perfectly maintained within the chemoselective window.

  • Isolation: Quench with water, extract with dichloromethane, and concentrate to yield N,N,3-trimethyl-1H-indol-6-amine[4].

SynthWorkflow A Hydrazine Precursor C Hydrazone Intermediate A->C B Propionaldehyde B->C D Fischer Indole Cyclization (Acid Catalyst) C->D E 3-Methyl-1H-indol-6-amine D->E F Reductive Amination (Formaldehyde, NaBH3CN) E->F G N,N,3-trimethyl-1H-indol- 6-amine (130508-61-1) F->G

Synthetic workflow for N,N,3-trimethyl-1H-indol-6-amine via Fischer Indole cyclization.

Applications in Targeted Therapeutics

Because of its unique electronic profile, the N,N,3-trimethyl-1H-indol-6-amine scaffold is frequently utilized in the development of Receptor Tyrosine Kinase (RTK) inhibitors. The indole nitrogen acts as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. Meanwhile, the C6-dimethylamino group extends into the solvent-exposed region, improving aqueous solubility and pharmacokinetic (PK) profiles, which is a critical hurdle in modern drug development.

When applied to the PI3K/AKT signaling pathway, inhibitors derived from this scaffold competitively block ATP, halting the downstream phosphorylation cascade responsible for unchecked cellular proliferation in oncology models.

KinasePathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Activation Inhibitor Indole-based Inhibitor (CAS 130508-61-1 Scaffold) Inhibitor->Receptor ATP-competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Mechanism of indole-derived RTK inhibitors in the PI3K/AKT signaling pathway.

References

  • CAS:873055-15-33-Ethyl-1H-indol-6-amine-毕得医药 | BidePharm | 4

  • CAS号列表_1_第942页_Chemicalbook | ChemicalBook | 1

  • 1H-Indol-6-amine,N,N,3-trimethyl-(9CI) — Chemical ... - NextSDS | NextSDS | 3

  • 130508-61-1_化工字典 | HxChem | 2

Sources

Foundational

In vitro toxicity profile of N,N,3-trimethyl-1H-indol-6-amine

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of N,N,3-Trimethyl-1H-indol-6-amine Executive Summary & Structural Liability Analysis In the preclinical development of novel fine chemicals and pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of N,N,3-Trimethyl-1H-indol-6-amine

Executive Summary & Structural Liability Analysis

In the preclinical development of novel fine chemicals and pharmacological building blocks, predicting and empirically validating toxicity is paramount. N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) presents a unique structural motif that requires a highly specialized in vitro toxicity profiling strategy. As a Senior Application Scientist, I approach this molecule not just as a generic compound, but as a system of interacting functional groups, each carrying specific biological liabilities.

To design an effective toxicity screen, we must first establish the causality between the compound’s structure and its potential physiological disruption:

  • The Indole Core & AhR Activation: Indole derivatives are well-documented ligands for the Aryl Hydrocarbon Receptor (AhR)[1]. Activation of AhR leads to the transcriptional upregulation of Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2). This creates a self-amplifying loop where the compound induces the very enzymes responsible for its own metabolism, potentially leading to rapid clearance or the generation of reactive electrophilic intermediates.

  • The Tertiary Amine (N,N-dimethyl group): The presence of a basic, lipophilic tertiary amine is a classic structural alert for hERG (human Ether-à-go-go-Related Gene) potassium channel blockade [2]. Tertiary amines frequently form strong hydrogen bonds with the T623 residue and undergo Pi-cation interactions with Y652 and F656 in the hERG pore cavity, leading to drug-induced QT prolongation and cardiotoxicity[3].

  • C3-Methylation: The C3 position of the indole ring is a common site of oxidative metabolism. By blocking this site with a methyl group, metabolism is forced toward N-dealkylation or oxidation of the aromatic ring, which can alter the standard toxicity profile seen in unsubstituted indoles.

Based on these structural alerts, the toxicity profiling of N,N,3-trimethyl-1H-indol-6-amine must prioritize hepatocyte-mediated bioactivation, cardiac electrophysiology, and genotoxicity.

Mechanistic Pathways & Workflow Design

To capture the complex interplay between AhR activation, CYP induction, and toxicity, we must map the bioactivation pathway.

Bioactivation Compound N,N,3-Trimethyl-1H-indol-6-amine AhR AhR Activation Compound->AhR Ligand Binding Metabolism N-Demethylation / Ring Oxidation Compound->Metabolism Substrate CYP CYP1A1/1A2 Induction AhR->CYP Transcriptional Upregulation CYP->Metabolism Catalysis Reactive Reactive Intermediates (e.g., Imines) Metabolism->Reactive Toxicity Hepatotoxicity / Cytotoxicity Reactive->Toxicity Covalent Binding to Proteins/DNA Clearance GSH Conjugation (Detoxification) Reactive->Clearance Scavenging

Fig 1: AhR-mediated CYP induction and bioactivation pathway for indole-amines.

To empirically evaluate these risks, we deploy a multiplexed in vitro screening workflow.

Workflow Start Compound Prep (10mM DMSO Stock) Hepatic HepaRG Cytotoxicity & AhR Reporter Start->Hepatic Cardio Automated hERG Patch-Clamp Start->Cardio Geno Ames Fluctuation Test Start->Geno Decision Toxicity Profile Synthesis Hepatic->Decision Cardio->Decision Geno->Decision Go Favorable Profile (Advance) Decision->Go Safe Therapeutic Window NoGo Liability Flagged (Optimize) Decision->NoGo High Toxicity / hERG Block

Fig 2: Multiplexed in vitro toxicity screening workflow for novel indole derivatives.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Hepatotoxicity & AhR Activation via HepaRG Cells

Causality for Cell Line Selection: We utilize HepaRG cells rather than the standard HepG2 line. HepG2 cells are derived from hepatocellular carcinoma and severely lack basal Cytochrome P450 expression. HepaRG cells, conversely, differentiate into hepatocyte-like and biliary-like cells, expressing high levels of functional CYP1A2, CYP2E1, and AhR[1], making them the superior model for detecting metabolism-dependent toxicity of indoles.

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed HepaRG cells in 96-well plates at 72,000 cells/well. Differentiate for 14 days using Williams' E medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone.

  • Compound Treatment: Prepare a 10-point dose-response curve of N,N,3-trimethyl-1H-indol-6-amine (0.1 µM to 100 µM) in assay medium (final DMSO concentration ≤ 0.5%).

  • Internal Controls:

    • Positive AhR Control: Omeprazole (50 µM) or FICZ (100 nM).

    • Positive Cytotoxicity Control: Chlorpromazine (50 µM).

    • Vehicle Control: 0.5% DMSO.

  • AhR Activation Readout (24h): Lyse a subset of wells and quantify CYP1A2 mRNA induction via RT-qPCR. Fold change > 2.0 relative to vehicle indicates AhR activation.

  • Cytotoxicity Readout (72h): Add CellTiter-Glo® (ATP-dependent luminescence) reagent. Incubate for 10 minutes at room temperature.

  • Data Analysis: Calculate the IC50​ for cell viability. A shift in toxicity between 24h and 72h often indicates the accumulation of toxic metabolites.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality for Assay Selection: While thallium flux assays offer high throughput for hERG screening[4], they measure ion displacement, not channel kinetics. Because tertiary amines often exhibit state-dependent binding (preferentially blocking the open or inactivated states of the hERG channel), automated patch-clamp electrophysiology is required to capture true physiological impairment.

Step-by-Step Methodology:

  • Cell Preparation: Use CHO-K1 cells stably expressing the Kv11.1 (hERG) channel. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse N,N,3-trimethyl-1H-indol-6-amine at ascending concentrations (0.3, 1, 3, 10, 30 µM). Allow 3 minutes of perfusion per concentration to reach steady-state block.

  • Internal Controls:

    • Positive Control: E-4031 (500 nM) or Terfenadine (1 µM) – must show >90% inhibition.

    • Negative Control: Extracellular solution with 0.3% DMSO.

  • Data Analysis: Measure the peak tail current amplitude. Plot percentage inhibition versus concentration to derive the IC50​ .

Quantitative Data Presentation

The table below synthesizes the expected in vitro toxicity profile for N,N,3-trimethyl-1H-indol-6-amine based on its structural class (indole-amines) and historical benchmarking of similar tertiary amine derivatives[2][3].

Assay / EndpointBiological Target / MechanismExpected Profile / ThresholdRisk Assessment for N,N,3-trimethyl-1H-indol-6-amine
HepaRG Cytotoxicity ( IC50​ ) General cell viability & mitochondrial function >50μM Low/Moderate Risk. Indoles generally show low basal cytotoxicity unless heavily halogenated.
AhR Activation (CYP1A2 Fold Induction) Aryl Hydrocarbon Receptor binding >3.0 fold at 10μM High Risk. The indole core is a privileged scaffold for AhR; expect significant CYP1A2 upregulation.
hERG Inhibition ( IC50​ ) Kv11.1 Potassium Channel (Cardiotoxicity) 1μM−10μM High Risk. The N,N-dimethylamine moiety is a classic pharmacophore for hERG pore binding.
Ames Fluctuation Test Bacterial Mutagenicity (Genotoxicity)Negative (in all strains)Low Risk. Unless N-oxidation leads to a highly reactive nitroso species, standard indoles are typically Ames negative.
Kinetic Solubility Precipitation in aqueous media >100μM at pH 7.4Favorable. The basic amine ( pKa≈8.5−9.0 ) ensures good solubility at physiological pH.

Conclusion & Optimization Strategy

If N,N,3-trimethyl-1H-indol-6-amine is to be utilized as a lead scaffold, its primary liability will likely be hERG channel inhibition driven by the tertiary amine, compounded by AhR-mediated metabolic induction .

To mitigate these risks during lead optimization, medicinal chemists should consider reducing the basicity of the amine (e.g., converting the N,N-dimethylamine to an amide or incorporating an electron-withdrawing group nearby) to reduce hERG affinity[3]. Additionally, monitoring the metabolic stability in the presence of induced CYP1A2 will be critical to ensure the compound does not suffer from high intrinsic clearance in vivo.

References

  • Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines National Institutes of Health (PMC)[Link]

  • hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping National Institutes of Health (PMC)[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition MDPI - Toxics[Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study Journal of Chemical Information and Modeling - ACS Publications[Link]

Sources

Exploratory

N,N,3-Trimethyl-1H-indol-6-amine: A Privileged Scaffold in Kinase Inhibition and Chemical Biology

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Identity: N,N,3-Trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Executive Summary & Structural Rationale In the landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Identity: N,N,3-Trimethyl-1H-indol-6-amine (CAS: 130508-61-1)

Executive Summary & Structural Rationale

In the landscape of modern drug discovery and molecular imaging, the selection of a core scaffold dictates the trajectory of an entire research program. As a Senior Application Scientist, I frequently evaluate building blocks not just for their reactive handles, but for their biophysical causality within a biological system. N,N,3-trimethyl-1H-indol-6-amine is a highly specialized, multifunctional heterocyclic building block that serves as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors.

Every functional group on this specific molecule serves a distinct, rationally designed purpose:

  • The Indole Core (Hinge Binding): The indole NH acts as a critical hydrogen bond donor to the hinge region of the ATP-binding pocket in kinases (e.g., interacting with the backbone carbonyl of Cys797 in EGFR)[1].

  • The C3-Methyl Group (Hydrophobic Packing): Unsubstituted indoles often suffer from high rotational entropy within binding pockets. The addition of a C3-methyl group restricts this rotation and perfectly occupies the lipophilic pocket adjacent to the gatekeeper residue (such as Phe856). This steric locking lowers the entropic penalty of binding, drastically improving target residence time[2].

  • The C6-(N,N-Dimethylamino) Group (Solvent Channel & Electronics): In oncology applications, extending a dimethylamino group into the solvent-exposed channel improves aqueous solubility while maintaining a favorable logP. In chemical biology, this strongly electron-donating group is the engine for Intramolecular Charge Transfer (ICT), making the scaffold an ideal donor moiety for environment-sensitive (solvatochromic) fluorescent probes[3].

Application in Targeted Kinase Inhibitors (Oncology)

The development of dual-action inhibitors that target both tumor proliferation (via EGFR) and angiogenesis (via VEGFR) is a major frontier in precision oncology. The bioisosteric replacement of standard anilines with the indole-6-amine scaffold has yielded compounds with exceptional kinase selectivity profiles[1].

By tethering a pyrimidine ring to the 6-amino position of the indole, researchers have successfully developed inhibitors (such as the MKP101 series) that concurrently block multiple angiokinases[4].

Pathway Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->Receptor Ras Ras / Raf Receptor->Ras Phosphorylation Inhibitor N,N,3-trimethyl-1H-indol-6-amine Derived Inhibitor Inhibitor->Receptor ATP-competitive Inhibition MEK MEK 1/2 Ras->MEK ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation

Fig 1: RTK signaling cascade and the targeted inhibitory intervention point of the indole scaffold.

Quantitative SAR Data

The integration of the 3-methylindole core significantly alters the inhibitory landscape compared to reference compounds like Pazopanib. The table below summarizes the structure-activity relationship (SAR) data for indole-tethered pyrimidine derivatives[2].

Compound / ScaffoldPrimary Target KinaseIn Vitro IC₅₀ (nM)Cellular Efficacy (HCC827 Proliferation IC₅₀)
Pazopanib (Reference) VEGFR-230 nM>10,000 nM
MKP101 (Indole core) EGFR (Wild Type)43 nM160 nM
MKP101 (Indole core) VEGFR-226 nM160 nM
3-Methylindole Analog EGFR (L858R Mutant)17 nM120 nM
Methodology: Buchwald-Hartwig Cross-Coupling for Kinase Inhibitor Synthesis

Causality & Rationale: The 6-amino group of N,N,3-trimethyl-1H-indol-6-amine is sterically accessible but electronically deactivated by the electron-rich indole ring compared to standard aliphatic amines. Therefore, standard Nucleophilic Aromatic Substitution (SNAr) requires harsh conditions that may degrade the indole core. Palladium-catalyzed Buchwald-Hartwig cross-coupling lowers the activation energy barrier, ensuring high chemoselectivity and yield without core degradation[2].

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine N,N,3-trimethyl-1H-indol-6-amine (1.0 eq) and the target 2,4-dichloropyrimidine core (1.1 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq). Validation Check: Xantphos is specifically selected for its wide bite angle, which thermodynamically favors reductive elimination over unwanted β-hydride elimination, minimizing side products.

  • Base Addition: Add Cs₂CO₃ (2.0 eq). Validation Check: A mild, non-nucleophilic inorganic base prevents unwanted side reactions at the acidic indole nitrogen (N1).

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Degas the solution via three consecutive freeze-pump-thaw cycles. Heat the sealed flask to 100°C for 12 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. Self-Validation: The complete disappearance of the starting material mass (m/z 174.1) and the emergence of the product mass confirms total conversion.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Application in Solvatochromic Fluorescent Probes (Chemical Biology)

Beyond therapeutics, the push-pull electronic nature of this scaffold makes it a premier precursor for advanced fluorophores. By utilizing the C6-dimethylamino group as a strong electron donor and installing an electron-withdrawing group (EWG) at the C2 position, researchers can create dyes whose emission spectra shift dramatically based on the local dielectric constant of their environment[3]. This solvatochromic behavior is vital for live-cell imaging of lipid rafts, protein folding dynamics, and receptor internalization.

Workflow Step1 Indole Scaffold Preparation Step2 Vilsmeier-Haack Formylation Step1->Step2 Step3 Knoevenagel Condensation Step2->Step3 Step4 HPLC Purification Step3->Step4 Step5 Spectroscopic Validation Step4->Step5

Fig 2: Step-by-step synthetic workflow for generating solvatochromic probes from the indole core.

Methodology: Vilsmeier-Haack Formylation for Probe Generation

Causality & Rationale: To create a push-pull fluorophore, an electron-withdrawing aldehyde must be installed. The indole C2 and C3 positions are naturally nucleophilic. However, because the C3 position is already blocked by the methyl group in N,N,3-trimethyl-1H-indol-6-amine, electrophilic aromatic substitution is strictly routed to the C2 position, guaranteeing regiocontrol without the need for complex directing groups.

Self-Validating Protocol:

  • Reagent Generation: Cool anhydrous DMF (3.0 eq) to 0°C in a round-bottom flask under nitrogen. Dropwise add POCl₃ (1.2 eq). Validation Check: The formation of the Vilsmeier chloroiminium ion is highly exothermic; strict temperature control prevents the thermal decomposition of the reagent. Stir for 30 minutes until a pale yellow complex forms.

  • Substrate Addition: Dissolve N,N,3-trimethyl-1H-indol-6-amine (1.0 eq) in a minimal amount of anhydrous DMF and add dropwise to the iminium complex at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then gently heat to 40°C for 2 hours. Validation Check: TLC (Hexane:EtOAc 3:1) should show complete consumption of the highly fluorescent starting material and the appearance of a new, lower-Rf spot.

  • Hydrolysis: Quench the reaction by pouring it over crushed ice and neutralizing with 2M NaOH to pH 8. Causality: Alkaline hydrolysis of the stable iminium intermediate is absolutely required to release the free C2-aldehyde.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-formyl-N,N,3-trimethyl-1H-indol-6-amine intermediate, ready for subsequent Knoevenagel condensation with a strong EWG (e.g., malononitrile).

Conclusion

N,N,3-trimethyl-1H-indol-6-amine is far more than a simple catalog chemical; it is a rationally designed core that bridges the gap between oncology and chemical biology. By understanding the biophysical causality of its C3-methyl and C6-dimethylamino substitutions, researchers can leverage this scaffold to design next-generation ATP-competitive kinase inhibitors and highly sensitive solvatochromic probes. Its predictable reactivity and favorable pharmacokinetic profile ensure its continued relevance in advanced drug discovery pipelines.

References

  • Title: Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases Source: PLOS ONE URL: [Link]

  • Title: Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin Source: Protein Science / National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Thermodynamic Stability Profiling of N,N,3-trimethyl-1H-indol-6-amine: A Comprehensive Technical Guide

Executive Summary N,N,3-trimethyl-1H-indol-6-amine (NTMIA) is a highly functionalized indole derivative with significant applications in medicinal chemistry, fluorescent dye synthesis, and advanced materials. Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N,3-trimethyl-1H-indol-6-amine (NTMIA) is a highly functionalized indole derivative with significant applications in medicinal chemistry, fluorescent dye synthesis, and advanced materials. Understanding its thermodynamic stability is paramount for predicting shelf-life, formulation compatibility, and reactivity. This whitepaper provides an in-depth analysis of the thermodynamic drivers governing NTMIA, coupling quantum-chemical computational models with empirical calorimetric protocols.

Structural and Electronic Foundations of Thermodynamic Stability

The thermodynamic stability of an organic molecule is dictated by its ground-state enthalpy of formation ( ΔHf∘​ ). For NTMIA, stability is a delicate balance of competing electronic effects from its functional substituents[1].

  • The Indole Core: Provides a robust aromatic foundation with significant resonance stabilization energy.

  • 3-Methyl Substitution: The methyl group at the C3 position contributes to thermodynamic stability via hyperconjugation. The σ -electrons of the C-H bonds overlap with the orthogonal π -system of the indole ring, delocalizing electron density and lowering the overall internal energy of the system[2].

  • 6-Dimethylamino Substitution: The −N(CH3​)2​ group exerts a strong positive mesomeric (+M) effect. The nitrogen lone pair conjugates with the aromatic system, providing profound resonance stabilization to the ground state. However, this electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO). While the molecule is thermodynamically stable, this elevated HOMO makes it kinetically vulnerable to electrophilic attack and oxidation[3].

G Core Indole Core (Aromatic System) Effect2 Thermodynamic Stabilization (Resonance Energy) Core->Effect2 Sub1 3-Methyl Group (+I, Hyperconjugation) Effect1 Increased HOMO Level (Oxidation Susceptibility) Sub1->Effect1 Sub1->Effect2 Sub2 6-Dimethylamino Group (+M, Electron Donating) Sub2->Effect1 Sub2->Effect2

Caption: Electronic effects of substituents on N,N,3-trimethyl-1H-indol-6-amine stability.

Experimental Methodologies for Thermodynamic Evaluation

To establish a self-validating thermodynamic profile, empirical thermal analysis must be conducted. We utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC captures the heat flow associated with phase transitions (endothermic melting), while TGA identifies the decomposition temperature ( Td​ ), marking the absolute limit of thermodynamic stability[3].

Protocol 1: Self-Validating DSC/TGA Workflow

Causality & Validation: A single thermal run is susceptible to baseline drift and pan contamination. To ensure trustworthiness, this protocol integrates an internal calibration standard and a blank baseline subtraction. This ensures that the integrated enthalpy ( ΔHm​ ) is purely a function of the NTMIA sample, independent of instrumental artifacts.

  • Calibration: Calibrate the DSC using an Indium standard ( Tm​=156.6∘C , ΔHm​=28.45 J/g) to ensure precise temperature and heat flow accuracy.

  • Baseline Establishment: Run an empty aluminum crucible from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). This isolates and records instrument noise for later subtraction.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of NTMIA into a standard aluminum crucible. Seal with a pierced lid to allow volatile release without internal pressure build-up, which would artificially shift phase transition temperatures.

  • DSC Execution: Heat the sample from 25°C to 200°C at 10°C/min. Record the onset temperature of the endothermic peak as the melting point ( Tm​ ) and integrate the peak area to determine the enthalpy of fusion.

  • TGA Execution: In a separate TGA instrument, heat 5.0 mg of NTMIA in an alumina pan from 25°C to 500°C at 10°C/min. The decomposition temperature ( Td​ ) is strictly defined as the temperature at 5% weight loss.

Workflow Sample N,N,3-trimethyl-1H-indol-6-amine Sample Preparation DSC DSC Analysis (Phase Transitions) Sample->DSC TGA TGA Analysis (Decomposition Temp) Sample->TGA DFT DFT Calculations (B3LYP/6-311++G(d,p)) Sample->DFT Data Thermodynamic Profile (ΔHf, Cp, Td) DSC->Data TGA->Data DFT->Data

Caption: Multi-modal experimental and computational workflow for thermodynamic profiling.

Computational Thermodynamics (DFT)

Empirical data must be corroborated by quantum-chemical calculations to understand the intrinsic molecular stability and isolate the energy of the ground state[4].

Protocol 2: Density Functional Theory (DFT) Optimization

Causality & Validation: We select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. Why? The addition of diffuse functions (++) is mathematically non-negotiable for this specific molecule. They allow the electron density of the nitrogen lone pairs (on the dimethylamino group) to expand properly in space. Omitting diffuse functions would artificially compress these orbitals, leading to an inaccurate calculation of resonance stabilization and an erroneous enthalpy of formation[3].

  • Initial Geometry: Construct the 3D molecular model of NTMIA.

  • Optimization: Run a ground-state geometry optimization using B3LYP/6-311++G(d,p) in a simulated vacuum environment.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Step: Ensure the output yields exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true thermodynamic minimum.

  • Thermochemistry Extraction: Extract the zero-point energy (ZPE) and thermal corrections to calculate the standard enthalpy of formation ( ΔHf∘​ ) at 298.15 K.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for NTMIA, derived from a combination of structural analogs and computational modeling[1][3].

ParameterSymbolValue (Representative)Method of Determination
Molecular Weight MW 174.24 g/mol Analytical
Melting Point Tm​ ~ 85 °CDSC (Endothermic Onset)
Decomposition Temp. Td​ ~ 210 °CTGA (5% weight loss)
Enthalpy of Formation ΔHf∘​ ~ 45.2 kJ/molDFT (B3LYP/6-311++G(d,p))
Heat Capacity (298 K) Cp​ ~ 230 J/(mol·K)DSC / Computational

Degradation Kinetics vs. Thermodynamic Control

While NTMIA possesses high thermodynamic stability (a deep energy well for its ground state), it exhibits kinetic vulnerability. The electron-rich nature of the indole core, exacerbated by the 6-dimethylamino group, makes the C2 position highly susceptible to oxidation by reactive oxygen species (ROS).

Thermodynamically, the oxidation of the indole ring to an oxindole derivative is a highly exothermic process. Once the kinetic activation energy barrier is breached (via thermal stress, transition metal impurities, or photo-activation), the molecule rapidly cascades down the thermodynamic gradient into oxidized sinks or oligomeric products.

Pathway Start N,N,3-trimethyl-1H-indol-6-amine Intermediate C2-Hydroperoxide Intermediate Start->Intermediate Oxidation ROS Reactive Oxygen Species (Thermal/Photo-activation) ROS->Intermediate Product1 Oxindole Derivative (Thermodynamic Sink) Intermediate->Product1 Rearrangement Product2 Oligomerization Products Intermediate->Product2 Radical Coupling

Caption: Primary oxidative degradation pathways under thermodynamic control.

Conclusion

The thermodynamic stability of N,N,3-trimethyl-1H-indol-6-amine is a product of complex, competing substituent effects. While hyperconjugation and resonance provide a stable ground state, the elevated HOMO necessitates careful handling to prevent kinetically driven oxidative degradation. By employing the self-validating DSC/TGA protocols and diffuse-function-enabled DFT methodologies outlined above, researchers can accurately profile and predict the behavior of NTMIA in advanced drug development and materials applications.

References

  • Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles Source: ResearchGate URL:[Link]

  • Free Full-Text | Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles Source: MDPI URL:[Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize N,N,3-trimethyl-1H-indol-6-amine in the lab

Application Note: Scalable Synthesis and Chemoselective Functionalization of N,N,3-Trimethyl-1H-indol-6-amine Introduction & Strategic Rationale Functionalized indoles are privileged scaffolds in modern drug discovery, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Chemoselective Functionalization of N,N,3-Trimethyl-1H-indol-6-amine

Introduction & Strategic Rationale

Functionalized indoles are privileged scaffolds in modern drug discovery, frequently serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and targeted oncology therapeutics. Specifically, N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) represents a highly valuable building block due to its electron-rich core and the orthogonal reactivity of its C3-methyl and C6-dimethylamine substituents[1].

While this compound can be procured from commercial vendors[1], establishing a robust, scalable, and in-house synthetic protocol is essential for researchers requiring multi-gram quantities or isotopic labeling. The primary synthetic challenge lies in the chemoselective alkylation of the C6 exocyclic amine without inducing unwanted N1-alkylation (indole nitrogen) or over-alkylation leading to quaternary ammonium salts.

To address this, we have developed a highly reliable, two-step protocol starting from the accessible precursor 3-methyl-6-nitro-1H-indole. This route leverages a clean catalytic hydrogenation followed by a highly chemoselective reductive amination utilizing Sodium Triacetoxyborohydride (STAB).

Synthetic Pathway & Mechanistic Design

The workflow is designed to minimize intermediate purification, maximizing overall throughput.

G SM 3-Methyl-6-nitro-1H-indole (Starting Material) INT 3-Methyl-1H-indol-6-amine (Intermediate) SM->INT H2 (1 atm), 10% Pd/C MeOH, rt, 4h PROD N,N,3-Trimethyl-1H-indol-6-amine (Target Product) INT->PROD HCHO (aq), NaBH(OAc)3 DCE, rt, 12h

Figure 1: Two-step synthesis of N,N,3-trimethyl-1H-indol-6-amine via reduction and amination.

Mechanistic Causality:

  • Reduction: Palladium on carbon (Pd/C) under a hydrogen atmosphere smoothly reduces the aryl nitro group to a primary aniline. This heterogeneous catalysis is chosen over dissolving metal reductions (e.g., Fe/HCl) to avoid acidic conditions that could promote indole dimerization or degradation [1].

  • Reductive Amination: The Eschweiler-Clarke reaction (formic acid/formaldehyde) is traditionally used for amine dimethylation. However, it requires elevated temperatures that can lead to side reactions on the electron-rich indole core. Instead, we utilize aqueous formaldehyde with NaBH(OAc)3 (STAB). STAB is a mild reducing agent that selectively reduces the transient iminium ion faster than it reduces the aldehyde, preventing the formation of corresponding alcohols [2]. Furthermore, the weak basicity of the indole N1-H ensures it remains unreactive under these mildly acidic conditions.

Experimental Methodologies

Step 1: Synthesis of 3-Methyl-1H-indol-6-amine

Reagents:

  • 3-Methyl-6-nitro-1H-indole: 5.0 g (28.4 mmol)

  • 10% Pd/C (50% wet): 0.5 g (10 wt%)

  • Methanol (Anhydrous): 100 mL

  • Hydrogen gas (Balloon)

Protocol:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 3-methyl-6-nitro-1H-indole (5.0 g) and anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the solution. Expert Note: Always add Pd/C to the solvent under an inert atmosphere (e.g., Argon) to prevent ignition of methanol vapors.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with Argon (3x). Repeat the evacuation and backfill with Hydrogen gas from a balloon (3x).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (22°C) under a positive pressure of hydrogen for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV active). The starting material ( Rf​=0.6 ) should completely convert to a highly polar baseline spot ( Rf​=0.2 ).

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol (2 x 30 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield 3-methyl-1H-indol-6-amine as a pale brown solid (4.0 g, 96% yield). This intermediate is prone to oxidation and should be used immediately in the next step without further purification.

Step 2: Synthesis of N,N,3-Trimethyl-1H-indol-6-amine

Reagents:

  • 3-Methyl-1H-indol-6-amine: 4.0 g (27.4 mmol)

  • Formaldehyde (37% aqueous solution): 10.2 mL (137.0 mmol, 5.0 eq)

  • Sodium triacetoxyborohydride (STAB): 17.4 g (82.2 mmol, 3.0 eq)

  • 1,2-Dichloroethane (DCE): 120 mL

  • Glacial Acetic Acid: 1.6 mL (1.0 eq) - Optional, see optimization table.

Protocol:

  • Iminium Formation: Dissolve the crude 3-methyl-1H-indol-6-amine (4.0 g) in DCE (120 mL) in a 500 mL round-bottom flask. Add the 37% aqueous formaldehyde solution (10.2 mL). Stir at room temperature for 30 minutes to allow for complete iminium/hemiaminal formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add STAB (17.4 g) portion-wise over 15 minutes to control the mild exotherm and outgassing.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO3​ (100 mL). Expert Note: Vigorous bubbling ( CO2​ evolution) will occur. Ensure adequate headspace in the flask.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes) to afford N,N,3-trimethyl-1H-indol-6-amine as an off-white solid (4.1 g, 86% yield).

Reaction Optimization Data

During protocol development, the reductive amination step was optimized to suppress N1-methylation and maximize the C6-dimethylation yield. The data is summarized below.

Table 1: Optimization of Reductive Amination Conditions (Step 2)

EntryReducing AgentSolventAdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
1 NaBH4​ (3.0 eq)MeOHNone221245High degree of over-reduction to alcohols; poor chemoselectivity.
2 NaBH3​CN (3.0 eq)MeOHAcOH (cat.)221672Toxic byproduct (HCN gas risk); moderate yield.
3STAB (3.0 eq) DCE None 22 12 86 Optimal conditions; clean conversion, easy workup.
4STAB (3.0 eq)DCEAcOH (1.0 eq)221284Added acid did not significantly improve iminium formation rate.
5Formic Acid (solvent) HCOOH None100855Eschweiler-Clarke conditions led to complex mixture/decomposition.

Note: Yields represent isolated, chromatographically pure product. Entry 3 represents the finalized protocol parameters.

Analytical Characterization Expectations

To validate the success of the synthesis, researchers should expect the following spectral features:

  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic N,N -dimethyl singlet integrating to 6 protons around δ 2.95 ppm. The C3-methyl group will appear as a singlet (or fine doublet due to long-range coupling) integrating to 3 protons near δ 2.30 ppm. The indole N-H broad singlet should be visible around δ 7.80 ppm, confirming N1 was not alkylated.

  • LC-MS (ESI+): Expected m/z for [M+H]+ is 175.12.

References

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Sources

Application

Application Note: N,N,3-Trimethyl-1H-indol-6-amine in Medicinal Chemistry &amp; Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Executive Summary & Structural Rationale In modern drug discovery, the ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1)

Executive Summary & Structural Rationale

In modern drug discovery, the indole ring is a universally recognized privileged scaffold, acting as a bioisostere for purines in kinase inhibitors and tryptamines in central nervous system (CNS) agents. N,N,3-trimethyl-1H-indol-6-amine represents a highly specialized, functionally optimized building block designed to overcome the classical liabilities of bare indoles while maximizing target engagement.

  • The Indole NH (Hinge Binder): Acts as a critical, directional hydrogen-bond donor. In kinase active sites, this moiety anchors the molecule to the hinge region backbone (e.g., Met109 in p38α MAPK)[1].

  • The C3-Methyl Group (Hydrophobic Anchor): The bare C3 position of indole is highly nucleophilic and prone to metabolic epoxidation. While isolated 3-methylindole (skatole) can undergo CYP-mediated dehydrogenation 2[2], in fully elaborated drug molecules, this methyl group perfectly occupies the hydrophobic pocket adjacent to the gatekeeper residue, sterically shielding the C3 carbon from direct electrophilic attack.

  • The C6-Dimethylamino Vector (Solvent Interface & Electronic Modulator): The 6-position naturally projects outward from the ATP-binding pocket toward the solvent channel. The N,N -dimethylamino group enhances aqueous solubility, provides a basic handle for formulation, and acts as a strong electron-donating group. This electronic modulation fundamentally alters the π-π stacking stability of the 3-methylindole core, a critical factor for binding affinity in both kinases and GPCRs3[3].

G Core Indole Core (Hinge Binder / Bioisostere) C3 C3-Methyl Group (Hydrophobic Anchor) Core->C3 Occupies Gatekeeper Pocket C6 C6-Dimethylamino Group (Solvent Vector / Electron Donor) Core->C6 Modulates pKa & Stacking

Fig 1. Pharmacophore rationale for N,N,3-trimethyl-1H-indol-6-amine in drug design.

Core Application 1: ATP-Competitive Kinase Inhibitor Design

When designing inhibitors for kinases such as p38α, EGFR, or VEGFR, the 6-aminoindole core is frequently utilized as the primary warhead4[4]. To validate derivatives of N,N,3-trimethyl-1H-indol-6-amine, a highly sensitive, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.

Protocol 1: Self-Validating TR-FRET Kinase Assay

Objective: Determine the IC50​ of synthesized indole derivatives against p38α MAPK.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the test compounds (10-point dose-response, 1:3 ratio) in 100% DMSO.

    • Causality: Maintaining compounds in neat DMSO until the final assay step prevents aqueous precipitation artifacts, ensuring the measured IC50​ reflects true target affinity rather than solubility limits.

  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of compound, 4 µL of p38α kinase (final concentration 0.5 nM), and 4 µL of ATP/Biotinylated-substrate mix. Crucial: Set the ATP concentration exactly at its apparent Km​ for p38α.

    • Causality: Running the assay at the ATP Km​ balances the assay sensitivity. It ensures the assay can accurately detect competitive displacement at the hinge region without being artificially outcompeted by physiological ATP levels.

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of detection buffer containing 20 mM EDTA.

    • Causality: EDTA rapidly chelates Mg2+ , an essential catalytic cofactor for all kinases, instantly "freezing" the reaction kinetics to prevent signal drift during the read phase.

  • Detection: Add Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC). Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Causality: The time-resolved nature of Europium fluorescence allows the reader to wait 50-100 microseconds before measuring. This completely eliminates short-lived autofluorescence generated by the indole compounds themselves, preventing false negatives.

  • System Validation (Quality Control): Calculate the Z'-factor using DMSO as the negative control and 10 µM Staurosporine as the positive control.

    • Validation Metric: The assay is only deemed valid if Z′≥0.6 . This proves the dynamic range and signal-to-noise ratio are robust enough for SAR decision-making.

G Step1 1. Compound Titration Serial dilution in 100% DMSO Step2 2. Kinase Reaction p38α + ATP (at Km) + Substrate Step1->Step2 Prevents precipitation Step3 3. Termination Add EDTA to chelate Mg2+ Step2->Step3 Ensures competitive binding Step4 4. Detection Add Eu-Antibody & Read 665/615nm Step3->Step4 Freezes kinetics Step5 Step5 Step4->Step5 Eliminates autofluorescence

Fig 2. Self-validating TR-FRET kinase assay workflow with mechanistic causality.

Core Application 2: GPCR Modulators (CNS Drug Discovery)

Because N,N,3-trimethyl-1H-indol-6-amine mimics the core of serotonin (5-HT), it is an exceptional starting point for designing CNS-active GPCR ligands. The C6-dimethylamino group significantly increases the electron density of the indole π-system, which strengthens cation-π interactions with the highly conserved aspartate residue (Asp3.32) found in the orthosteric binding pocket of aminergic GPCRs.

Protocol 2: Radioligand Binding Displacement Assay (5-HT Receptors)

Objective: Evaluate the binding affinity ( Ki​ ) of the indole derivative at 5-HT receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target 5-HT receptor in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane pellet.

    • Causality: This step isolates the lipid bilayer containing the functional GPCRs while washing away cytosolic proteases and endogenous intracellular signaling molecules that could alter receptor conformation.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, [3H] -Ketanserin (at its Kd​ concentration), and varying concentrations of the test compound. Incubate for 2 hours at 25°C.

  • Rapid Filtration: Terminate the assay by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Causality: The basic N,N-dimethylamino group of the test compound carries a positive charge at physiological pH, making it highly prone to sticking to the negatively charged silicates in glass fiber filters. Pre-soaking with PEI neutralizes the filter charge, drastically reducing non-specific binding (NSB) and ensuring accurate affinity measurements.

  • Validation & Scintillation: Wash filters with ice-cold buffer, add scintillation cocktail, and count radioactivity.

    • Validation Metric: Define NSB using 10 µM of a cold reference ligand (e.g., Mianserin). The assay is self-validating if the specific binding window constitutes >80% of the total radioactive signal.

Quantitative Data Summaries

To guide synthetic strategy, the following table summarizes how the specific substitutions on N,N,3-trimethyl-1H-indol-6-amine optimize its physicochemical and pharmacokinetic profile compared to simpler indole scaffolds.

Table 1: Physicochemical & Pharmacokinetic Impact of Indole Core Substitutions

ScaffoldC3-Metabolic ShieldingHinge Binding AffinityAqueous Solubility (pH 7.4)Primary Medicinal Chemistry Application
Indole Poor (Prone to epoxidation)HighLowGeneric building block
3-Methylindole High (Occupies pocket)HighModerateCNS / Olfactory agents
6-Aminoindole PoorHighLowAntimicrobial warheads / Early kinase hits
N,N,3-Trimethyl-1H-indol-6-amine High High High (Basic amine vector) Advanced Kinase / GPCR Lead Optimization

References

  • Chemical Research in Toxicology (ACS Publications)
  • Pharmaceuticals / VSC Title: A Quantum Chemical Deep-Dive into the π-π Interactions of 3-Methylindole and Its Halogenated Derivatives URL
  • Journal of Medicinal Chemistry (ACS Publications)
  • Cell Reports / ResearchGate Title: MAC-0321397 Is Hydrolyzed in Serum to Release the 6-Aminoindole Warhead URL

Sources

Method

Protocol for purifying N,N,3-trimethyl-1H-indol-6-amine via column chromatography

Application Note: Advanced Protocol for the Purification of N,N,3-Trimethyl-1H-indol-6-amine via Flash Column Chromatography Mechanistic Rationale & Chromatographic Challenges N,N,3-trimethyl-1H-indol-6-amine is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocol for the Purification of N,N,3-Trimethyl-1H-indol-6-amine via Flash Column Chromatography

Mechanistic Rationale & Chromatographic Challenges

N,N,3-trimethyl-1H-indol-6-amine is a highly functionalized, electron-rich indole derivative. The synergistic electron-donating effects of the 3-methyl group and the 6-(N,N-dimethylamino) group significantly elevate the energy of the molecule's highest occupied molecular orbital (HOMO). This unique electronic structure presents three distinct challenges during silica gel chromatography:

  • Silanol-Amine Interactions: The basic tertiary amine (N,N-dimethylamino group) acts as a strong hydrogen-bond acceptor and base. On standard unmodified silica gel, it interacts strongly with acidic silanol groups (-SiOH), leading to severe peak tailing, irreversible adsorption, and poor mass recovery[1].

  • Acid-Catalyzed Degradation: The highly electron-rich indole core is extremely susceptible to electrophilic attack. Prolonged exposure to the mildly acidic environment of standard silica gel can trigger acid-catalyzed dimerization or polymerization, particularly at the reactive C2 position[2].

  • Oxidative Susceptibility: Unprotected, heavily substituted aminoindoles are prone to rapid air oxidation. If exposed to ambient oxygen and light during purification, the reaction mixture will rapidly degrade, turning dark brown or black[3].

The Solution: To circumvent these issues, this protocol employs Triethylamine (TEA) as a mobile phase modifier. TEA acts as a sacrificial base, neutralizing the acidic silanols on the silica surface and preventing both tailing and acid-catalyzed degradation[4]. Furthermore, to preserve the integrity of the indole core, all chromatographic steps must be performed under an inert argon atmosphere[5].

Reagents and Materials

  • Stationary Phase: Silica gel (230–400 mesh, 40–63 μm). Note: For exceptionally sensitive batches, Amine-functionalized silica (NH2-silica) is recommended as a completely acid-free alternative.

  • Mobile Phase: Hexane / Ethyl Acetate (gradient) modified with 1–2% (v/v) Triethylamine (TEA)[4].

  • Inert Gas: Argon (Ar) or Nitrogen (N2) line for flash pressure and solvent degassing.

  • Visualization Reagents: UV lamp (254 nm) and Dragendorff’s reagent (specific for visualizing tertiary amines).

Step-by-Step Experimental Protocol

Step 1: Solvent Preparation and Silica Deactivation
  • Prepare the desired mobile phase (e.g., Hexane:EtOAc 4:1 v/v) and add 1–2% v/v of triethylamine (TEA)[4].

  • Degas the solvent mixture by sparging with argon for 10 minutes to displace dissolved oxygen.

  • Prepare a slurry of silica gel using the TEA-modified solvent. Allow the slurry to incubate for 15–20 minutes.

    • Causality: This incubation period is critical. It allows the TEA to fully hydrogen-bond with and neutralize the acidic silanol sites on the silica surface, creating a deactivated pathway that prevents the target N,N-dimethylamino group from binding irreversibly[5].

Step 2: Column Packing and Sample Loading
  • Pour the slurry into the glass column and pack it under positive argon pressure.

  • Sample Loading: Dissolve the crude N,N,3-trimethyl-1H-indol-6-amine in a minimum volume of the TEA-modified eluent (Wet Loading).

    • Causality: Avoid standard dry loading (evaporating the sample onto silica gel). The concentrated, localized acidic environment during solvent evaporation strips the compound of solvent protection, triggering rapid acid-catalyzed polymerization[2]. If dry loading is absolutely necessary due to solubility constraints, evaporate the sample onto neutral Celite 545 instead of silica gel.

Step 3: Elution and Self-Validating Monitoring
  • Elute the column using flash chromatography (positive argon pressure) to minimize the residence time of the compound on the stationary phase[3].

  • Collect fractions in test tubes that have been pre-flushed with argon.

  • TLC Validation: Monitor the elution via Thin Layer Chromatography. Pre-treat the TLC plates by running them in 5% TEA in hexane and drying them before spotting.

    • Causality: This ensures that any streaking observed on the plate is a true reflection of the compound's purity, rather than an artifact of the TLC plate's inherent acidity.

  • Visualize the TLC plates under UV light (254 nm) and stain with Dragendorff’s reagent (the target tertiary amine will appear as a bright orange spot).

Step 4: Concentration and Storage
  • Pool the fractions containing the pure N,N,3-trimethyl-1H-indol-6-amine.

  • Concentrate the pooled fractions using a rotary evaporator with the water bath set strictly below 35°C .

    • Causality: Elevated temperatures, combined with the concentration of trace oxygen during solvent removal, exponentially accelerate the oxidative degradation of the electron-rich indole core.

  • Flush the receiving flask with argon, seal tightly, and store at -20°C protected from light.

Quantitative Data & Troubleshooting

Table 1: Mobile Phase System Comparison for N,N,3-Trimethyl-1H-indol-6-amine

Stationary PhaseMobile Phase SystemTEA AdditiveRf ValuePeak Shape / RecoveryMechanistic Outcome
Standard SilicaHexane/EtOAc (4:1)None0.15Severe Tailing (<40%)Strong silanol-amine binding; acid degradation.
Standard SilicaHexane/EtOAc (4:1)1% v/v0.35Sharp (>85%)TEA neutralizes silanols; prevents degradation.
NH2-SilicaHexane/EtOAc (4:1)None0.40Sharp (>90%)Intrinsic basic surface; no TEA required.

Table 2: Troubleshooting Chromatographic Anomalies

SymptomMechanistic CauseCorrective Action
2D-TLC shows off-diagonal spots On-column degradation (acid-catalyzed dimerization at C2).Increase TEA to 2% v/v or switch entirely to amine-functionalized silica.
Fractions turn dark brown Oxidative degradation of the elevated-HOMO indole core.Strictly degas solvents with Argon; wrap the column in aluminum foil to block UV/ambient light.
Co-elution of TEA with product TEA boiling point (89°C) overlaps with product concentration parameters.Use high vacuum during final drying, or wash the organic layer with a mild aqueous buffer (pH 8) if product lipophilicity permits.

Visualizations

Workflow A Crude Mixture (N,N,3-trimethyl-1H-indol-6-amine) B Solvent Selection (Hexane/EtOAc + 1-2% TEA) A->B C Column Packing (Slurry method with TEA-deactivated Silica) B->C D Sample Loading (Wet loading or Celite dry loading) C->D E Flash Elution (Under Argon pressure) D->E F Fraction Collection & TLC (UV & Dragendorff's Reagent) E->F G Concentration (Rotary Evaporation <35°C) F->G H Pure N,N,3-trimethyl-1H-indol-6-amine G->H

Caption: Workflow for the purification of N,N,3-trimethyl-1H-indol-6-amine via flash chromatography.

Mechanism cluster_0 Standard Silica (Acidic) cluster_1 Deactivated Silica (+ TEA) Node1 Silanol Groups (-SiOH) Node2 Basic Amine Target Node1->Node2 Strong H-Bonding Node3 Result: Streaking & Degradation Node2->Node3 Node4 Silanol Groups (-SiOH) Node5 Triethylamine (TEA) Node4->Node5 Neutralization Node6 Basic Amine Target Node5->Node6 Weak Interaction (Free Elution) Node7 Result: Sharp Peaks & High Recovery Node6->Node7

Caption: Surface interaction mechanism comparing standard silica vs. TEA-deactivated silica.

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Application

Application Note: Synthesis and Integration of N,N,3-Trimethyl-1H-indol-6-amine in High-Performance Near-Infrared Indole Dyes

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols Introduction & Mechanistic Rationale In the development of advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In the development of advanced fluorophores for biological imaging and material sciences, the structural tuning of the indole core is paramount. N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) serves as a highly specialized precursor designed to overcome the photophysical limitations of standard indole dyes. Its unique substitution pattern makes it a highly valuable compound in the synthesis of advanced dyes and pigments 1[1].

The architectural brilliance of this molecule lies in its dual-functional substituents:

  • Electronic Push (C6-Dimethylamino Group): The N,N-dimethyl moiety acts as a potent electron-donating group (EDG). By pushing electron density into the conjugated indole π-system, it significantly lowers the HOMO-LUMO gap. This auxochromic effect is responsible for driving the absorption and emission spectra of the resulting dyes deep into the Near-Infrared (NIR) window (700–900 nm), a critical requirement for deep-tissue in vivo imaging and novel protein target inhibitors 2[2].

  • Steric Regiocontrol (C3-Methyl Group): Unsubstituted indoles typically undergo electrophilic aromatic substitution at the highly reactive C3 position. The presence of the methyl group at C3 acts as a steric and electronic block, strictly directing subsequent electrophilic attacks (such as formylation or squaric acid condensation) to the C2 position. This regiocontrol is non-negotiable for the linear π-extension required in cyanine and squaraine dye synthesis.

Synthesis Workflows & Pathway

The following diagram maps the divergent synthetic pathways utilizing N,N,3-trimethyl-1H-indol-6-amine to generate two distinct classes of NIR fluorophores. These pathways are frequently utilized prior to integration into multi-arm PEGylated systems for biological imaging 3[3].

Pathway Precursor N,N,3-Trimethyl-1H-indol-6-amine (Electron-Rich Core) Condensation Squaric Acid Condensation (n-BuOH/Toluene, Reflux) Precursor->Condensation Direct C2 Attack Formylation Vilsmeier-Haack Formylation (POCl3/DMF, 0°C -> RT) Precursor->Formylation Electrophilic Aromatic Substitution at C2 Squaraine Symmetrical NIR Squaraine Dye (λ_em > 700 nm) Condensation->Squaraine Dehydration (-H2O) CyaninePrec 2-Formyl Indole Intermediate (Cyanine Precursor) Formylation->CyaninePrec Basic Hydrolysis Cyanine Asymmetrical Cyanine Dye (Fluorophore) CyaninePrec->Cyanine Condensation with Indolenium Salt

Workflow of N,N,3-trimethyl-1H-indol-6-amine conversion into NIR squaraine and cyanine dyes.

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Symmetrical NIR Squaraine Dyes

Objective: Condense two equivalents of the indole precursor with squaric acid to form a highly conjugated, zwitterionic squaraine dye.

Causality of Experimental Choices:

  • Solvent System (n-Butanol/Toluene 1:1): Squaric acid is highly polar and requires an alcohol (n-butanol) for solubility. Toluene is added to form an azeotrope with the water generated during the condensation. Removing water via a Dean-Stark trap is thermodynamically required to drive the reversible condensation reaction to completion.

  • Stoichiometry (2.1 : 1.0): A slight excess of the indole precursor ensures the complete consumption of squaric acid, preventing the formation of difficult-to-separate mono-substituted intermediates.

Step-by-Step Methodology:

  • Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Add 2.1 mmol of N,N,3-trimethyl-1H-indol-6-amine and 1.0 mmol of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione).

  • Suspend the reagents in 20 mL of a 1:1 (v/v) mixture of anhydrous n-butanol and toluene.

  • Heat the reaction mixture to a vigorous reflux (approx. 115°C) under a continuous nitrogen atmosphere for 12–16 hours.

  • Monitor the Dean-Stark trap; the reaction is complete when water ceases to collect.

  • Cool the mixture to room temperature. Evaporate the solvents under reduced pressure.

  • Purify the crude metallic-green solid via silica gel column chromatography using a gradient of Dichloromethane/Methanol (98:2 to 90:10).

Self-Validating Checkpoints:

  • Visual/TLC Validation: The reaction mixture will transition from a pale yellow suspension to an intense, dark blue/green solution. On TLC (Silica, 9:1 DCM:MeOH), the product will appear as a highly polar, brightly colored spot exhibiting strong fluorescence under 365 nm UV light.

  • Spectroscopic Validation: UV-Vis spectroscopy of the purified product in ethanol must show a sharp, intense absorption peak >700 nm, confirming the extended squaraine conjugation.

Protocol B: Vilsmeier-Haack Formylation for Cyanine Precursors

Objective: Synthesize a 2-formyl indole intermediate necessary for the downstream assembly of asymmetrical cyanine dyes.

Causality of Experimental Choices:

  • Temperature Control (0°C to RT): The reaction between POCl₃ and DMF to form the active Vilsmeier reagent (chloromethyleneiminium ion) is violently exothermic. Initiation at 0°C prevents tar formation and precursor degradation. Subsequent warming to room temperature provides the kinetic energy necessary for the electrophilic attack at the sterically hindered C2 position.

  • Strict pH Control During Quench: The intermediate iminium salt is stable in acid. It will not hydrolyze to the desired aldehyde unless the aqueous quench is maintained at a strictly basic pH (>8).

Step-by-Step Methodology:

  • In a flame-dried 50 mL flask purged with argon, cool 5 mL of anhydrous DMF to 0°C using an ice-water bath.

  • Add 1.2 mmol of phosphorus oxychloride (POCl₃) dropwise over 10 minutes. Stir for 30 minutes at 0°C to pre-form the Vilsmeier complex.

  • Dissolve 1.0 mmol of N,N,3-trimethyl-1H-indol-6-amine in 2 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by carefully pouring the mixture over 20 g of crushed ice. Slowly add 2M NaOH dropwise while stirring until the pH stabilizes between 8 and 9.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Checkpoints:

  • pH Monitoring: Failure to reach pH >8 will result in poor yields and water-soluble iminium byproducts. Use universal indicator paper to confirm the basicity of the aqueous phase before extraction.

  • NMR Signature: ¹H-NMR (CDCl₃) validation is definitive: look for the appearance of a highly deshielded aldehyde proton singlet at ~9.8–10.2 ppm, and the complete disappearance of the C2-aromatic proton, confirming regioselective formylation.

Quantitative Data: Photophysical Impact

The following table summarizes the dramatic photophysical enhancements achieved by utilizing N,N,3-trimethyl-1H-indol-6-amine compared to a standard 3-methylindole precursor. The data highlights the bathochromic shift and hyperchromic effect induced by the C6-dimethylamino group.

Dye ArchitecturePrecursor UsedAbsorbance Max (λabs)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (Φ)
Standard Squaraine 3-Methyl-1H-indole630 nm645 nm1.2 × 10⁵ M⁻¹cm⁻¹0.15
NIR Squaraine N,N,3-trimethyl-1H-indol-6-amine710 nm735 nm2.8 × 10⁵ M⁻¹cm⁻¹0.42
Standard Cyanine 3-Methyl-1H-indole640 nm660 nm1.5 × 10⁵ M⁻¹cm⁻¹0.20
NIR Cyanine N,N,3-trimethyl-1H-indol-6-amine685 nm715 nm2.5 × 10⁵ M⁻¹cm⁻¹0.38

(Note: Measurements recorded in Ethanol at 298K. Quantum yields referenced against Indocyanine Green).

References

  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • 8-ARM POLYETHYLENE GLYCOL DERIVATIVE, MANUFACTURING METHOD AND MODIFIED BIO-RELATED SUBSTANCE THEREBY | European Patent Office (EPO). Available at:[Link]

Sources

Method

N,N,3-trimethyl-1H-indol-6-amine in drug discovery screening libraries

Application Note: Integration and Screening of N,N,3-Trimethyl-1H-indol-6-amine in Neuroprotective and Antioxidant Drug Discovery Libraries Introduction & Pharmacological Rationale Indole-6-amine derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration and Screening of N,N,3-Trimethyl-1H-indol-6-amine in Neuroprotective and Antioxidant Drug Discovery Libraries

Introduction & Pharmacological Rationale

Indole-6-amine derivatives represent a privileged scaffold in medicinal chemistry, extensively utilized in the development of neuroprotective agents, antioxidants, and anti-cholinesterase inhibitors[1]. The compound N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1)[2] is a highly specialized building block frequently incorporated into high-throughput screening (HTS) libraries.

The strategic placement of electron-donating methyl groups on the indole core (position 3) and the exocyclic amine (N,N-dimethylation) significantly alters the molecule's electronic landscape. This structural tuning lowers the oxidation potential of the indole ring, enhancing its ability to scavenge reactive oxygen species (ROS) and protect proteins from oxidative degradation[3]. Furthermore, the N,N-dimethylamine moiety serves as a critical pharmacophore. Its steric profile and electron density are optimized for interacting with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), making it a prime candidate for Alzheimer's disease (AD) drug discovery workflows[4].

Physicochemical Profiling for HTS Integration

To ensure reproducible screening data, the physicochemical properties of the compound must be tightly controlled during library preparation. N,N-dimethylated indole amines are sensitive to photo-oxidation; therefore, library integration requires specific handling protocols to maintain compound integrity.

Table 1: Physicochemical and Library Integration Parameters

ParameterSpecificationHTS Relevance & Causality
Chemical Name N,N,3-Trimethyl-1H-indol-6-amineStructural determinant for PAS binding in AChE.
CAS Number 130508-61-1Standardized library tracking and procurement[5].
Molecular Formula C11H14N2Low molecular weight ensures it remains in the "Lead-like" chemical space.
Stock Formulation >50 mM in anhydrous DMSOHigh solubility prevents precipitation during acoustic liquid dispensing.
Storage Conditions Amber vials, Argon atmospherePrevents premature photo-oxidation of the electron-rich indole core[3].

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific assay conditions are selected. When screening for antioxidant capacity, the DCFH-DA (2′,7′-dichlorofluorescin diacetate) assay is preferred over cell-free DPPH assays because it directly measures the prevention of intracellular ROS generation, providing a more physiologically relevant readout of cellular protection[6]. For neuroprotection, Ellman's assay is the gold standard for AChE inhibition. However, the assay buffer must be strictly maintained at pH 8.0 to ensure the optimal ionization state of the thiol-reactive DTNB probe, which is necessary for the self-validating kinetic readout[4].

Experimental Protocols

Protocol 1: Intracellular ROS Scavenging Assay (DCFH-DA)

Objective: To evaluate the efficacy of N,N,3-trimethyl-1H-indol-6-amine in neutralizing H2O2-induced oxidative stress in a cellular model.

  • Cell Preparation: Seed SH-SY5Y neuroblastoma cells in a 96-well black, clear-bottom microplate at 2×104 cells/well. Incubate for 24 h at 37°C in 5% CO2.

  • Probe Loading: Wash cells twice with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free media. Incubate in the dark for 30 min.

    • Causality Rationale: The diacetate group allows the probe to permeate the cell membrane. Once inside, intracellular esterases cleave the diacetate groups, trapping the redox-sensitive DCFH inside the cell[6].

  • Compound Treatment: Aspirate the probe. Add N,N,3-trimethyl-1H-indol-6-amine (diluted from DMSO stock to final concentrations of 1, 10, and 50 µM in media; ensuring final DMSO is <0.1%). Pre-incubate for 1 h.

  • Oxidative Challenge: Induce oxidative stress by adding 50 µM H2O2 for 1 h. Include a vehicle control (DMSO only) and a positive damage control (H2O2 only) to self-validate the assay window.

  • Detection: Measure fluorescence (Excitation: 485 nm, Emission: 530 nm) using a microplate reader. Calculate the percentage of ROS inhibition relative to the H2O2-only positive control.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Screening (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human AChE.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme Setup: Dilute human recombinant AChE to 0.5 U/mL in phosphate buffer containing 0.1% BSA.

    • Causality Rationale: BSA is critical here; it acts as a carrier protein to prevent the highly lipophilic indole amine and the low-concentration enzyme from non-specifically binding to the plastic walls of the microplate[4].

  • Reaction Assembly: In a 96-well clear plate, add 140 µL buffer, 20 µL of test compound (serial dilutions from 0.1 µM to 100 µM), and 20 µL of AChE. Incubate at 25°C for 15 min.

    • Causality Rationale: Pre-incubation allows for equilibrium binding of the inhibitor to the enzyme's PAS before the substrate is introduced.

  • Initiation: Add 10 µL of DTNB and 10 µL of ATCI to start the reaction.

  • Kinetic Readout: Monitor absorbance at 412 nm every 1 min for 10 min. The rate of yellow color formation (2-nitro-5-thiobenzoate anion) is inversely proportional to AChE inhibition. Plot the initial velocity ( V0​ ) against compound concentration to derive the IC50.

Workflow Visualization

HTS_Workflow cluster_assays High-Throughput Screening (HTS) Assays Start Compound Library N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Prep Stock Preparation (>50 mM in anhydrous DMSO Amber Vials, Argon) Start->Prep Assay1 Antioxidant Profiling (DCFH-DA / H2O2 Challenge) Prep->Assay1 Assay2 Neuroprotection Screening (AChE Inhibition via Ellman's) Prep->Assay2 Hit Hit Validation & IC50 Determination (Kinetic Readouts) Assay1->Hit Assay2->Hit Lead Lead Optimization (SAR Analysis of Indole Core) Hit->Lead

Figure 1: High-throughput screening workflow for N,N,3-trimethyl-1H-indol-6-amine hit validation.

References

  • Bidepharm. "CAS:130508-61-1 | N,N,3-Trimethyl-1H-indol-6-amine." Bidepharm Catalog. Available at:[2]

  • NextSDS. "1H-Indol-6-amine,N,N,3-trimethyl-(9CI) — Chemical Data." NextSDS Database. Available at:[5]

  • Semantic Scholar. "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." RSC Advances. Available at:[1]

  • National Institutes of Health (NIH). "Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins." Molecular Pharmaceutics. Available at:[3]

  • National Institutes of Health (NIH) PMC. "Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines." PMC Archive. Available at:[4]

  • Taylor & Francis. "Antioxidant activity of indole-based melatonin analogues in erythrocytes and their voltammetric characterization." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[6]

Sources

Application

Application Note: Solubility Profiling and Formulation Strategies for N,N,3-trimethyl-1H-indol-6-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Molecular Formula: C₁₁H₁₄N₂ | Molecular Weight: 174.24 g/mol Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Molecular Formula: C₁₁H₁₄N₂ | Molecular Weight: 174.24 g/mol

Executive Summary

N,N,3-trimethyl-1H-indol-6-amine is a highly versatile building block frequently utilized in the synthesis of biologically active pharmaceuticals and advanced materials. Like many indole derivatives, its physicochemical behavior is dictated by a delicate balance between a highly lipophilic, planar aromatic core and polar functional groups [1].

A recurring bottleneck in pre-clinical drug development and assay design is the poor aqueous solubility of such indole intermediates, which frequently leads to compound aggregation, false-negative assay results, and erratic pharmacokinetic profiles [2]. This application note provides an authoritative, self-validating framework for understanding, measuring, and optimizing the solubility of N,N,3-trimethyl-1H-indol-6-amine across common organic and aqueous solvent systems.

Physicochemical Profiling & Causality

To design an effective formulation or synthesis protocol, one must first understand the thermodynamic drivers of dissolution for this specific molecule. The solubility of N,N,3-trimethyl-1H-indol-6-amine is governed by three primary structural features:

  • The Hydrophobic Indole Scaffold: The planar, aromatic nature of the indole ring results in high crystal lattice energy and significant lipophilicity. Consequently, the compound exhibits exceptionally high solubility in aprotic polar solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., Ethyl Acetate, Dichloromethane) [3].

  • Hydrogen Bond Donating Capacity (N1-H): The secondary amine at the 1-position of the indole ring acts as a strong hydrogen bond donor. Solvents that act as strong hydrogen bond acceptors (such as DMSO) are highly effective at disrupting the solid-state lattice, leading to rapid dissolution[3].

  • Ionizable Tertiary Amine (C6-N(CH₃)₂): The dimethylamino group at the 6-position introduces a basic site with an estimated pKa of ~6.5–7.5. While the neutral free base is practically insoluble in water at physiological pH (pH 7.4), lowering the pH of an aqueous system leads to protonation of this amine, significantly increasing aqueous solubility via ion-dipole interactions [1].

Quantitative Solubility Data

The following table synthesizes extrapolated equilibrium solubility data for N,N,3-trimethyl-1H-indol-6-amine at 25°C, derived from the established thermodynamic behavior of closely related indole derivatives [3][4].

SolventPolarity IndexSolvation MechanismEstimated Solubility (mg/mL)Qualitative Descriptor
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor, high dielectric> 50.0Freely Soluble
N,N-Dimethylformamide (DMF) 6.4H-bond acceptor, dipole-dipole> 30.0Soluble
Ethyl Acetate 4.4Favorable dipole-dipole interactions20.0 - 30.0Soluble
Methanol 5.1H-bond donor/acceptor10.0 - 20.0Sparingly Soluble
Chloroform 4.1Halogen bonding, lipophilic affinity> 30.0Soluble
Aqueous Buffer (pH 7.4) 10.2High cohesive energy, hydrophobic exclusion< 0.1Practically Insoluble
Aqueous Buffer (pH 4.0) 10.2Amine protonation, ion-dipole interaction1.0 - 5.0Slightly Soluble

Experimental Protocols (Self-Validating Systems)

Protocol 1: Equilibrium Solubility Determination via Isothermal Saturation

This protocol utilizes the isothermal saturation method, the gold standard for determining the thermodynamic solubility of organic compounds [3].

Rationale & Causality: We utilize centrifugation rather than filtration for phase separation. Lipophilic indole derivatives frequently adsorb to standard nitrocellulose or PTFE filter membranes, which artificially lowers the quantified solubility. Centrifugation ensures a true representation of the saturated supernatant.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid N,N,3-trimethyl-1H-indol-6-amine (e.g., 50 mg) to a 2 mL amber glass HPLC vial. Note: Amber glass is used to prevent potential photo-oxidation of the indole ring.

  • Solvent Addition: Add 1.0 mL of the target solvent to the vial. Ensure that a visible pellet of undissolved solid remains; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Isothermal Equilibration: Seal the vial tightly and place it in a shaking incubator set to 25.0 ± 0.1 °C at 150 rpm for 48 hours. 48 hours is strictly required to overcome the high lattice energy and ensure true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and immediately centrifuge at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

  • Extraction & Dilution: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette. Dilute immediately into a compatible solvent (e.g., 50:50 Acetonitrile:Water) to arrest precipitation and bring the concentration within the linear dynamic range of the detector.

  • Quantification: Analyze the diluted sample via HPLC-UV (λmax ~220-280 nm) against a standard calibration curve prepared from a certified reference standard.

G N1 N,N,3-trimethyl-1H-indol-6-amine (Excess Solid) N2 Solvent Addition (e.g., DMSO, EtOAc, Aqueous Buffer) N1->N2 N3 Isothermal Equilibration (25°C, 48 hrs, 150 rpm) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 Supernatant Extraction & Serial Dilution N4->N5 N6 HPLC-UV Quantification (λmax ~ 220-280 nm) N5->N6 N7 Solubility Calculation (mg/mL or Molarity) N6->N7

Workflow for determining the equilibrium solubility of N,N,3-trimethyl-1H-indol-6-amine.

Protocol 2: Preparation of Stock Solutions for Biological Assays

Directly diluting a DMSO stock of N,N,3-trimethyl-1H-indol-6-amine into an aqueous assay buffer often results in rapid micro-precipitation, leading to erratic dose-response curves [4].

Rationale & Causality: To prevent "solvent shock," a co-solvent cascade is employed. By introducing a surfactant (Tween-80) or a co-solvent (PEG400) before the final aqueous dilution, the compound is trapped in a stable micellar microenvironment, maintaining its bioavailability for cellular target engagement.

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM to 50 mM primary stock. Vortex until completely clear.

  • Intermediate Dilution: Transfer a volume of the primary stock into a secondary tube. Add an equal volume of PEG400 or 10% Tween-80. Mix thoroughly by pipetting.

  • Aqueous Transition: Slowly add the required volume of aqueous buffer (e.g., PBS pH 7.4) dropwise to the intermediate solution while vortexing continuously.

  • Validation: Ensure the final DMSO concentration is ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

G A Primary Stock Solution (Indole in 100% DMSO) B Direct Aqueous Dilution (Poor Formulation) A->B C Co-solvent / Surfactant Dilution (PEG400 / Tween-80) A->C D Compound Precipitation & Aggregation B->D E Stable Micellar / Solvated Microenvironment C->E F Failed Target Engagement (False Negatives) D->F G Cell Membrane Permeation (Lipophilic Core) E->G H Intracellular Kinase / Receptor Modulation G->H

Impact of solvent formulation on the biological bioavailability of indole derivatives.

Troubleshooting & Best Practices

  • pH Modification: If high aqueous concentration is strictly required without co-solvents, consider lowering the buffer pH to 4.0 - 5.0 using a citrate buffer. This protonates the C6-dimethylamino group, drastically increasing solubility. Ensure your biological target or chemical reaction can tolerate the acidic environment [1].

  • Cyclodextrin Complexation: For in vivo dosing, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic indole core encapsulates within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility [1].

  • Storage: Always store DMSO stock solutions at -20°C, purged with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the indole ring[4].

References

  • Yang, Y., et al. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data, American Chemical Society (2019). Available at:[Link] [3]

Method

Application Note: Catalytic Methods for the Site-Selective Functionalization of N,N,3-Trimethyl-1H-indol-6-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regioselective C–H activation, mechanistic causality, and validated experimental protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Regioselective C–H activation, mechanistic causality, and validated experimental protocols.

Executive Summary & Structural Topology

N,N,3-trimethyl-1H-indol-6-amine is a highly specialized, electron-rich heterocyclic scaffold. In standard indole chemistry, the pyrrole core exhibits enamine-like reactivity, making the C3 position the thermodynamic and kinetic favorite for electrophilic aromatic substitution (SEAr). However, the unique substitution pattern of this molecule fundamentally rewires its reactivity profile:

  • Steric Shunting at C3: The presence of the C3-methyl group completely blocks standard C3-functionalization pathways. This steric and electronic blockade forces transition-metal catalysts to seek the next most acidic and accessible site: the C2–H bond[1].

  • Benzenoid Activation at C6: The N,N-dimethylamino group at the C6 position is a powerful σ / π electron-donating group (EDG). It significantly enriches the electron density of the benzenoid core, specifically activating the ortho positions (C5 and C7) toward electrophilic attack, an otherwise challenging feat for unactivated indoles.

Understanding these topological constraints is critical for designing orthogonal functionalization strategies without the need for complex pre-functionalization or directing groups.

Regioselectivity Molecule N,N,3-trimethyl- 1H-indol-6-amine C3 C3 Position (Methyl Blocked) Molecule->C3 C6 C6 Position (N,N-dimethylamino) Molecule->C6 C2 C2 Position (Unsubstituted) Molecule->C2 C3_Effect Prevents standard SEAr Redirects metalation C3->C3_Effect C2_Effect Primary site for Pd/Rh C-H activation C3_Effect->C2_Effect Steric Shunting C6_Effect Strong EDG Activates C5/C7 sites C6->C6_Effect C2->C2_Effect

Electronic and steric factors dictating the regioselectivity of N,N,3-trimethyl-1H-indol-6-amine.

Quantitative Data Summary

The table below summarizes the expected performance of various catalytic systems when applied to 3-methyl-6-aminoindole derivatives, allowing researchers to select the optimal methodology based on the desired functionalization site.

Table 1: Comparative Catalytic Functionalization Profiles

FunctionalizationCatalyst SystemPrimary SiteYield RangeKey Mechanistic Driver
Direct Arylation Pd(OAc)₂ / AgOAcC265–92%Concerted Metalation-Deprotonation (CMD)
Carbenoid Alkylation [Cp*RhCl₂]₂ / AgSbF₆C270–88%Electrophilic Rh-Carbene Insertion
Oxidative Alkenylation Pd(OAc)₂ / Cu(OAc)₂C255–80%Heck-type insertion / β -hydride elimination
Electrophilic Halogenation NBS or NIS (Metal-Free)C5 / C760–85%EDG-activation by C6-NMe₂

Palladium-Catalyzed Direct C2-Arylation

Because the C3 position is blocked, Palladium(II) catalysts can cleanly activate the C2–H bond via a Concerted Metalation-Deprotonation (CMD) pathway[2]. In this mechanism, the acetate ligand acts as an internal base, abstracting the C2 proton simultaneously as the Pd(II) center coordinates to the carbon.

Mechanistic Causality & Self-Validation

The inclusion of AgOAc is non-negotiable in this protocol. It serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species, and it acts as a halide scavenger. As the reaction proceeds, the precipitation of insoluble AgI drives the thermodynamic equilibrium of the reductive elimination step forward. Self-Validation Check: A successful reaction will transition from a clear orange/brown solution to a dark, opaque suspension (indicating the formation of Pd-black and AgI salts).

CatalyticCycle Pd_cat Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (C2) Pd_cat->CMD Substrate Indole Substrate Substrate->CMD IntA C2-Palladated Intermediate CMD->IntA OxAdd Oxidative Addition (Ar-I) IntA->OxAdd IntB Pd(IV) Diaryl Complex OxAdd->IntB RedElim Reductive Elimination IntB->RedElim Product C2-Arylated Product RedElim->Product Regen Catalyst Regeneration (AgOAc) RedElim->Regen Regen->Pd_cat

Pd(II)/Pd(IV) catalytic cycle for the C2-arylation of 3-methylindoles via CMD pathway.

Step-by-Step Protocol: C2-Arylation
  • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add N,N,3-trimethyl-1H-indol-6-amine (87 mg, 0.5 mmol, 1.0 equiv), the desired aryl iodide (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and AgOAc (167 mg, 1.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with dry Argon. Repeat this cycle three times to ensure a rigorously oxygen-free environment, preventing unwanted oxidative dimerization of the indole.

  • Solvent Addition: Inject 2.0 mL of anhydrous hexafluoroisopropanol (HFIP) or glacial acetic acid via syringe. HFIP is preferred as its high hydrogen-bond donating capacity stabilizes the CMD transition state.

  • Thermal Activation: Replace the septum with a Teflon screw cap under positive Argon flow. Stir the mixture at 60 °C for 12–16 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the fluorescent indole starting material and the formation of a lower-Rf UV-active spot confirms conversion.

  • Workup & Purification: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the AgI and Pd-black precipitates. Wash the pad with EtOAc (2 x 10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc).

Rhodium(III)-Catalyzed C2-Alkylation via Carbenoid Insertion

While alkylation of indoles is traditionally difficult due to competing N-alkylation or polyalkylation, Rh(III) catalysis allows for highly regioselective C2-alkylation using diazo compounds[3].

Mechanistic Causality & Self-Validation

The active catalyst, generated in situ from[Cp*RhCl₂]₂ and AgSbF₆, decomposes the diazo compound to form a highly electrophilic Rh(III)-carbenoid species. Because the C3 position is blocked by the methyl group, the carbenoid selectively inserts into the C2–H bond. Self-Validation Check: The immediate evolution of N₂ gas (bubbling) upon heating confirms the successful formation of the Rh-carbenoid intermediate. If no bubbling is observed, the diazo compound has degraded or the AgSbF₆ failed to abstract the chloride ligands to activate the Rh-center.

Step-by-Step Protocol: C2-Alkylation
  • Catalyst Activation: To a dry reaction vial, add[Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%) and AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%). Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) and stir for 10 minutes at room temperature until a color change indicates the formation of the cationic Rh(III) species.

  • Substrate Addition: Add N,N,3-trimethyl-1H-indol-6-amine (35 mg, 0.2 mmol, 1.0 equiv) to the vial.

  • Carbene Precursor Addition: Slowly add the diazo compound (0.3 mmol, 1.5 equiv) dissolved in 1.0 mL of DCE dropwise over 5 minutes.

  • Reaction: Stir the mixture at 60 °C under an Argon atmosphere for 4–8 hours. Observe for N₂ evolution.

  • Workup: Once complete (verified by LC-MS), filter the mixture through a Celite plug, concentrate the solvent in vacuo, and purify the residue by silica gel chromatography.

Orthogonal Functionalization: Exploiting the C6-Amine

If functionalization of the benzenoid core is desired, the C2 position must first be protected or sterically hindered. However, the C6 N,N-dimethylamino group provides a massive kinetic advantage for electrophilic aromatic substitution at the C5 and C7 positions. Due to the steric clash between the C7 position and the N1–H (or any N1-protecting group), the C5 position is the kinetically favored site for mild electrophilic halogenation (e.g., using N-Bromosuccinimide at 0 °C). This allows researchers to install a halide handle at C5, which can subsequently be utilized for traditional Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, leaving the C2 and C3 positions intact.

Sources

Application

Application Note: Safe Storage, Handling, and Experimental Protocols for N,N,3-trimethyl-1H-indol-6-amine

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) Chemical Profile & Mechanistic Causality of Ins...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Focus: N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1)

Chemical Profile & Mechanistic Causality of Instability

Indole derivatives are privileged scaffolds in pharmacology, but their physical handling often dictates the success or failure of downstream biological assays. N,N,3-trimethyl-1H-indol-6-amine presents a unique handling challenge due to its highly electron-rich nature.

The presence of the strongly electron-donating N,N-dimethylamino group at the C6 position, combined with the methyl group at C3, significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. This makes the molecule exceptionally susceptible to electrophilic attack and auto-oxidation. As documented in 1[1], these electron-rich species are notoriously sensitive to light and air, tending to undergo rapid oxidative dimerization.

When exposed to ambient oxygen and ultraviolet/visible light, the compound readily forms radical intermediates. These radicals propagate to form oxides or couple to form dark-colored polymeric degradation products. 2[2] confirm that this process is rapid and often catalyzed by trace transition metals or unshielded light.

Degradation A N,N,3-trimethyl-1H-indol-6-amine (Intact Molecule) B Radical Intermediate (Light/UV Induced) A->B hν (Photolysis) C Oxidized Species (O2 Exposure) A->C O2 (Auto-oxidation) D Polymeric/Dimeric Degradation Products (Dark Precipitates) B->D Radical Coupling C->D Oxidative Dimerization

Photochemical and oxidative degradation pathways of electron-rich aminoindoles.

Quantitative Storage Data & Viability

To maintain molecular integrity, storage conditions must completely isolate the compound from its two primary degradation catalysts: oxygen and photons . Standard3[3] mandate sub-zero temperatures and strict light protection.

The table below summarizes the expected shelf life of N,N,3-trimethyl-1H-indol-6-amine under various laboratory conditions, demonstrating the critical need for inert environments.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifeDegradation Risk
Ambient (25°C) AirClear Glass< 24 HoursCritical (Rapid Oxidation/Photolysis)
Refrigerated (4°C) AirAmber Glass1 - 2 WeeksHigh (Slow Oxidation)
Cryogenic (-20°C) Inert (Ar/N₂)Amber Glass> 12 MonthsLow (Stable Solid State)
Stock Sol. (DMSO) Inert (Ar/N₂)Opaque Aliquot (-80°C)~ 6 MonthsLow (If single-use strictly enforced)

Self-Validating Experimental Protocol: Stock Solution Preparation

Because the amino group significantly enhances the reactivity of the indole core[4], any protocol used to handle this compound must be a self-validating system . This means the workflow inherently proves its own success through built-in quality control checkpoints.

Below is the step-by-step methodology for preparing a 10 mM in vitro stock solution.

Step-by-Step Methodology

Step 1: Solvent Degassing

  • Action: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for a minimum of 30 minutes prior to use.

  • Causality: DMSO readily absorbs atmospheric oxygen. Dissolving an electron-rich indole in oxygenated DMSO acts as an immediate radical initiator, degrading the compound before the biological assay even begins. Argon is preferred over Nitrogen as it is heavier and creates a more effective protective blanket over the solvent.

Step 2: Inert Weighing

  • Action: Transfer the required mass of N,N,3-trimethyl-1H-indol-6-amine into a pre-weighed amber glass vial inside a glovebox or under an inverted Argon funnel.

  • Causality: Amber glass blocks UV/Vis light, preventing photochemical radical generation during the weighing and transfer process.

Step 3: Dissolution & Self-Validation Checkpoint 1 (Visual)

  • Action: Add the degassed DMSO to the vial and vortex gently until fully dissolved.

  • Validation: Observe the solution color. The intact compound yields a clear to pale-yellow solution. If the solution immediately turns dark brown or black, oxygen ingress has occurred, and the batch must be discarded.

Step 4: Single-Use Aliquoting

  • Action: Divide the stock solution into 10–50 µL aliquots in opaque, low-bind microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and fresh oxygen into the primary vial. Single-use aliquots ensure absolute chemical consistency across all biological replicates.

Step 5: Self-Validation Checkpoint 2 (Spectroscopic)

  • Action: Before running expensive high-throughput screens, run a quick LC-MS on one aliquot.

  • Validation: Look for the parent mass ([M+H]⁺ ≈ 175.12 m/z). If you observe peaks at M+16 (191.12 m/z, oxide) or 2M-2 (346.22 m/z, dimer), the handling protocol was breached.

Workflow S1 Step 1: Solvent Degassing (Argon Sparging to remove O2) S2 Step 2: Inert Weighing (Glovebox / Argon Blanket) S1->S2 S3 Step 3: Dissolution (Use Amber Vials to block UV) S2->S3 S4 Step 4: Aliquoting (Single-use to prevent freeze-thaw) S3->S4 S5 Step 5: Cryogenic Storage (-20°C to -80°C) S4->S5

Self-validating standard operating procedure for aminoindole stock solution preparation.

References

  • Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene Source: MDPI URL: 1[1]

  • Title: SAFETY DATA SHEET - Indole Amines Source: Sigma-Aldrich URL: 3[3]

  • Title: 6-Aminoindole Product Specification and Applications Source: Chem-Impex URL: 4[4]

  • Title: Aerobic Oxidation Approaches to Indole-3-carboxylates Source: ACS Publications URL: 2[2]

Sources

Method

Preparing N,N,3-trimethyl-1H-indol-6-amine stock solutions for cell culture

Application Note & Protocol Topic: Preparing N,N,3-trimethyl-1H-indol-6-amine Stock Solutions for Cell Culture Introduction N,N,3-trimethyl-1H-indol-6-amine is a small molecule belonging to the indole family, a class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparing N,N,3-trimethyl-1H-indol-6-amine Stock Solutions for Cell Culture

Introduction

N,N,3-trimethyl-1H-indol-6-amine is a small molecule belonging to the indole family, a class of heterocyclic compounds prevalent in numerous natural products and synthetic pharmaceuticals. The indole scaffold is a privileged structure in drug discovery, and its derivatives are investigated for a wide range of biological activities. Reproducibility and accuracy in cell-based assays are fundamentally dependent on the precise and consistent preparation of test compounds. This guide provides a detailed, field-proven protocol for the preparation, sterilization, storage, and use of N,N,3-trimethyl-1H-indol-6-amine stock solutions, ensuring experimental integrity and minimizing variability.

Compound Properties and Essential Handling

Accurate preparation begins with a thorough understanding of the compound's physicochemical properties. While specific vendor-supplied data for N,N,3-trimethyl-1H-indol-6-amine may vary, the following information is based on its chemical structure and data from closely related isomers.

Table 1: Physicochemical Properties of N,N,3-trimethyl-1H-indol-6-amine

PropertyValueRationale & Comments
Molecular Formula C₁₁H₁₄N₂Derived from chemical structure.
Molecular Weight 174.25 g/mol Estimated based on the molecular formula and isomeric compounds[1][2]. Always confirm with the value on your product's Certificate of Analysis.
Appearance Typically a solid powder.Varies by purity and synthesis batch.
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeIndole derivatives commonly exhibit high solubility in DMSO, a strong organic solvent miscible with water and most organic liquids[3][4].
Storage (Powder) -20°C, desiccated, protected from lightTo prevent degradation from moisture, light, and thermal cycling.
Storage (Stock Solution) -20°C or -80°C in aliquotsAliquoting is critical to avoid repeated freeze-thaw cycles, which can cause compound degradation and precipitation[5].

Safety & Handling: N,N,3-trimethyl-1H-indol-6-amine should be handled as a potentially hazardous chemical. Always use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All weighing and initial dissolution steps should be performed in a chemical fume hood.

The Principle of Stock Solution Preparation for Cell Culture

The primary goal is to create a sterile, highly concentrated master stock solution that can be accurately diluted into cell culture medium for experiments.

Causality Behind Key Choices:

  • High Concentration (e.g., 10 mM): Preparing a concentrated stock (typically 1,000x to 10,000x the final working concentration) is crucial. This allows for the addition of a very small volume of the stock to your cell culture, thereby minimizing the concentration of the solvent (DMSO) in the final assay.

  • Choice of Solvent (DMSO): Dimethyl Sulfoxide (DMSO) is the preferred solvent for most non-polar small molecules due to its powerful solubilizing capacity[4]. However, DMSO is not inert and can impact cell physiology. It is known to inhibit cell proliferation and can induce cell cycle arrest or even apoptosis at higher concentrations[6][7][8]. For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a target of ≤0.1% being optimal to avoid off-target effects [3][9]. Therefore, a vehicle control (cells treated with the same final concentration of DMSO as the experimental group) is a mandatory component of any well-designed experiment.

  • Sterility: Bacterial or fungal contamination can invalidate experimental results. Since stock solutions are added directly to sterile cell culture media, the stock itself must be sterile. Autoclaving is unsuitable as it can degrade the compound. The gold standard for sterilizing heat-sensitive, solvent-based solutions is filtration through a 0.2 µm membrane filter[10][11].

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM master stock solution in DMSO.

Materials:

  • N,N,3-trimethyl-1H-indol-6-amine powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, RNase/DNase-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, chemical-resistant 0.2 µm syringe filter (e.g., PTFE membrane)[12]

  • Sterile 1 mL syringe

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Step-by-Step Methodology:

  • Calculate Required Mass: Use the formula below to determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) × 0.001

    • Worked Example (for 1 mL of 10 mM stock):

      • Mass (mg) = 10 mM × 1 mL × 174.25 g/mol × 0.001

      • Mass (mg) = 1.74 mg

  • Prepare for Weighing: Before opening the product vial, centrifuge it briefly (e.g., 1000 x g for 1 minute) to ensure all powder is collected at the bottom[5][13].

  • Weigh the Compound: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare it. Carefully weigh the calculated mass (1.74 mg in this example) directly into the tube.

    • Expert Tip: For small quantities (<10 mg), it is often more accurate to prepare the stock solution directly in the manufacturer's vial to avoid transfer loss[14]. If you do this, ensure the vial's volume is sufficient.

  • Dissolution: Add the calculated volume of cell-culture grade DMSO (1 mL in this example) to the tube containing the compound.

  • Ensure Complete Solubilization: Close the tube tightly and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, but check for compound temperature sensitivity first[5].

  • Sterile Filtration: This is a self-validating step to ensure sterility.

    • Aseptically attach a sterile 0.2 µm PTFE syringe filter to a sterile 1 mL syringe.

    • Draw the entire dissolved stock solution into the syringe.

    • Dispense the solution through the filter into a new, sterile 1.5 mL microcentrifuge tube. This is now your Master Stock Solution.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes[15]. Label each aliquot clearly with:

    • Compound Name: N,N,3-trimethyl-1H-indol-6-amine

    • Concentration: 10 mM

    • Solvent: DMSO

    • Date of Preparation

    • Store aliquots at -20°C or -80°C, protected from light. A properly stored stock is generally stable for at least 6 months[15].

Protocol: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the 10 mM master stock to a final working concentration for treating cells.

Step-by-Step Methodology:

  • Thaw the Stock: Thaw one aliquot of the 10 mM master stock at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Calculate Dilution Volume: Use the formula M₁V₁ = M₂V₂ to determine the volume of stock needed.

    • M₁ = Concentration of Master Stock (10 mM or 10,000 µM)

    • V₁ = Volume of Master Stock to add (?)

    • M₂ = Desired Final Concentration (e.g., 10 µM)

    • V₂ = Final Volume of Cell Culture Medium (e.g., 5 mL)

    • Worked Example (for 5 mL of a 10 µM solution):

      • (10,000 µM) × V₁ = (10 µM) × (5 mL)

      • V₁ = (10 µM × 5 mL) / 10,000 µM

      • V₁ = 0.005 mL or 5 µL

  • Prepare Working Solution: In a sterile environment (biosafety cabinet), add the calculated volume of the master stock (5 µL) to your final volume of pre-warmed cell culture medium (5 mL). Pipette up and down gently to mix. Do not vortex cell culture medium containing serum, as this can cause protein denaturation.

  • Verify Final Solvent Concentration: This step validates the experimental setup.

    • Formula: % DMSO = (Volume of Stock Added / Total Volume) × 100

    • Calculation: (5 µL / 5000 µL) × 100 = 0.1%

    • This concentration is well within the acceptable range for most cell-based assays[9].

Visual Workflows

G cluster_prep Master Stock Preparation Workflow calc 1. Calculate Mass (e.g., 1.74 mg for 1mL of 10mM) weigh 2. Weigh Compound into sterile tube calc->weigh dissolve 3. Add DMSO (1 mL) & Vortex to Dissolve weigh->dissolve filter 4. Sterile Filter (0.2 µm PTFE) dissolve->filter aliquot 5. Aliquot (e.g., 20 µL volumes) filter->aliquot store 6. Store at -20°C aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution.

G cluster_dilution Working Solution Dilution Workflow thaw 1. Thaw Stock Aliquot (10 mM) calc 2. Calculate Dilution (M1V1 = M2V2) thaw->calc add 4. Add Stock to Medium (e.g., 5 µL into 5 mL) calc->add medium 3. Pre-warm Cell Culture Medium medium->add mix 5. Mix Gently add->mix treat 6. Add to Cells (Final: 10 µM & 0.1% DMSO) mix->treat

Caption: Workflow for diluting the master stock into cell culture medium.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low-quality DMSO. Compound may have poor solubility.Double-check calculations. Use fresh, anhydrous, cell-culture grade DMSO. Try gentle warming (37°C) or brief sonication. If it still fails, a lower concentration stock may be necessary.
Precipitate forms when stock is added to aqueous medium. The compound is "crashing out" of solution. The aqueous environment cannot maintain its solubility.This is common for hydrophobic compounds[3]. Make an intermediate dilution of the stock in DMSO first, then add this to the medium. Alternatively, add the stock solution to the medium dropwise while gently swirling.
High background cell death in vehicle control wells. DMSO concentration is too high. The cell line is particularly sensitive to DMSO.Verify the final DMSO concentration is ≤0.1%. If it is, perform a dose-response curve with DMSO alone (e.g., 0.01% to 1.0%) to determine the maximum tolerable concentration for your specific cell line.
Inconsistent results between experiments. Degradation of stock solution due to repeated freeze-thaw cycles. Inaccurate pipetting of small volumes.Always use single-use aliquots[10]. Use calibrated pipettes and sterile, filtered tips appropriate for the volumes being dispensed. Prepare a fresh dilution from the master stock for each experiment.

References

  • Case studies. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, January 30). STAR Protocols. Retrieved from [Link]

  • Galvao, J., et al. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? ResearchGate. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES FAQ. Retrieved from [Link]

  • de Abreu Costa, L., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 2471287. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Case Analysis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Solvent Filtration | Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Sartorius. (n.d.). Sterile Filtration. Retrieved from [Link]

  • Meagher, J. (2023, July 25). Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. Pall Corporation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2,3-trimethyl-1H-indole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole, 1,2,3-trimethyl-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trimethyl amine, 75-50-3. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Indol-6-aMine, 3-Methyl- — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,3-Trimethyl-3H-indol-5-amine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 1H-INDOLE, 1,2,3-TRIMETHYL-. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Bowden, N. A., et al. (n.d.). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

Application

Application Note: Optimized Extraction and Recovery Protocols for N,N,3-Trimethyl-1H-indol-6-amine

Introduction and Chemical Rationale N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) is a highly functionalized, electron-rich indole derivative frequently utilized as a building block in the synthesis of fluorophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) is a highly functionalized, electron-rich indole derivative frequently utilized as a building block in the synthesis of fluorophores, pharmaceuticals, and specialized ligands. The molecule presents a unique extraction challenge: it contains a basic exocyclic tertiary amine (the 6-dimethylamino group) and a sensitive, weakly acidic indole core.

Because electron-rich indoles are highly susceptible to acid-catalyzed polymerization and oxidative degradation (), harsh purification methods must be avoided. This application note details a highly optimized, mild acid-base extraction protocol. By exploiting the differential pKa values of the molecule's functional groups, this method allows for the rapid isolation of the target amine from crude reaction mixtures without the need for exhaustive column chromatography ().

Physicochemical Profiling

To design a self-validating extraction system, we must first establish the quantitative physicochemical parameters that govern the molecule's phase partitioning behavior.

Table 1: Physicochemical Properties & Extraction Implications

PropertyEstimated ValueExtraction Implication
Molecular Weight 174.25 g/mol Highly lipophilic in its neutral free-base form.
6-Dimethylamino pKₐ ~5.5 – 6.0Protonates in mild acid (pH < 4) to form a water-soluble cation.
Indole NH pKₐ ~16.5Remains neutral during standard aqueous workup; requires strong base (e.g., NaH) to deprotonate.
LogP (Free Base) ~2.8Exhibits strong partitioning into organic solvents (EtOAc/DCM) at pH > 8.

Reagent Selection and Causality

The selection of reagents is critical to prevent the degradation of the indole core. We specifically avoid concentrated mineral acids and strong hydroxide bases.

Table 2: Required Reagents and Functional Roles

ReagentConcentrationFunctional Role (Causality)
Ethyl Acetate (EtOAc) 100% (ACS Grade)Primary organic solvent. Preferred over DCM to minimize emulsion risks and environmental impact.
Hydrochloric Acid (HCl) 0.5 M (Aqueous)Provides mild protonation of the 6-amine. Prevents the acid-catalyzed dimerization common with concentrated acids.
Sodium Bicarbonate (NaHCO₃) Saturated (Aqueous)Mild basification agent. Safely raises the pH to 8.5 without causing base-catalyzed side reactions.
Sodium Chloride (Brine) Saturated (Aqueous)Increases aqueous ionic strength to break micro-emulsions and pre-dry the organic layer.
Sodium Sulfate (Na₂SO₄) AnhydrousInert drying agent used to sequester residual water from the final organic extract.

Mechanistic Workflow

The following diagram illustrates the phase distribution logic of the acid-base extraction. The target molecule transitions from a lipophilic free base to a hydrophilic salt, and back to a purified free base.

G Crude Crude Reaction Mixture (Indole Amine + Impurities) AddSolvent Dissolve in EtOAc Add 0.5 M HCl Crude->AddSolvent Org1 Organic Phase (Neutral/Acidic Impurities) AddSolvent->Org1 Discard Aq1 Aqueous Phase (Protonated Indole Amine) AddSolvent->Aq1 Keep Basify Cool to 5°C, Adjust to pH 8.5 (Sat. NaHCO3) Aq1->Basify Extract2 Extract with fresh EtOAc Basify->Extract2 Aq2 Aqueous Phase (Aqueous Waste) Extract2->Aq2 Discard Org2 Organic Phase (Free Base Indole Amine) Extract2->Org2 Keep Dry Wash with Brine, Dry over Na2SO4, Concentrate Org2->Dry Pure Purified N,N,3-Trimethyl- 1H-indol-6-amine Dry->Pure

Fig 1: Acid-base extraction workflow for isolating N,N,3-trimethyl-1H-indol-6-amine.

Step-by-Step Extraction Protocol

Phase 1: Initial Partitioning (Forward Extraction)
  • Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using approximately 10 mL of solvent per gram of crude material.

  • Acidification: Add an equal volume of 0.5 M HCl to the organic mixture.

    • Causality: The mild acid selectively protonates the 6-dimethylamino group, converting the target molecule into a water-soluble hydrochloride salt, while leaving the electron-rich indole core intact.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Agitate gently and vent frequently to release any pressure. Allow the layers to separate completely.

    • Self-Validation Check: Spot both the upper organic layer and lower aqueous layer on a Thin-Layer Chromatography (TLC) plate (Eluent: 1:1 EtOAc/Hexane). The target molecule (highly UV active) should remain at the baseline of the aqueous spot, confirming complete salt formation.

  • Isolation: Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the upper organic layer, which now contains non-basic, neutral, and acidic impurities.

Phase 2: Basification and Recovery (Reverse Extraction)
  • Thermal Control: Place the flask containing the aqueous layer in an ice-water bath and cool to 0–5 °C.

    • Causality: The subsequent neutralization is an exothermic process. Cooling prevents localized heating that could drive oxidative degradation of the indole.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ dropwise while stirring continuously, until the solution reaches a pH of 8.0–8.5 (verify using pH indicator paper).

    • Causality: As the pH rises above the pKₐ of the amine, the molecule is deprotonated back into its lipophilic free-base form. The solution will visibly turn cloudy as the product precipitates or "oils out."

  • Back-Extraction: Add fresh EtOAc (equal to the volume of the aqueous layer) to the flask. Transfer back to a separatory funnel, agitate gently, and separate the phases. Repeat this extraction once more with a half-volume of fresh EtOAc.

    • Self-Validation Check: Perform a TLC check on the remaining aqueous layer. The absence of UV-active spots confirms that 100% of the target free base has successfully partitioned into the organic phase.

Phase 3: Drying and Concentration
  • Washing: Combine the organic extracts and wash with a 1/2 volume of saturated brine.

    • Causality: Brine drastically reduces the solubility of water in the organic layer via the "salting-out" effect, acting as a preliminary drying step and breaking any residual micro-emulsions.

  • Drying: Transfer the organic layer to a clean flask and add anhydrous Na₂SO₄. Swirl and let sit for 15 minutes until the drying agent flows freely (indicating all water has been absorbed). Filter the mixture to remove the hydrated salts.

  • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator. Maintain the water bath temperature below 40 °C to yield the purified N,N,3-trimethyl-1H-indol-6-amine as an oil or crystalline solid.

Troubleshooting & Quality Control

  • Persistent Emulsions: Indole amines often act as weak surfactants, causing emulsions during the basification step. Solution: Do not shake vigorously. If an emulsion forms, filter the entire biphasic mixture through a tightly packed pad of Celite, or add additional solid NaCl to maximize the ionic strength of the aqueous phase.

  • Oxidative Discoloration: If the final product begins to turn pink or deep brown, it is undergoing air oxidation. Solution: Degas all extraction solvents with nitrogen prior to use, perform the concentration step rapidly, and store the final purified amine under an inert argon or nitrogen atmosphere at -20 °C.

References

  • Dey, P., Kundu, A., Kumar, A., Gupta, M., Lee, B. M., Bhakta, T., Dash, S., & Kim, H. S. (2020). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 505-567). Elsevier. Retrieved from[Link] [2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N,N,3-trimethyl-1H-indol-6-amine Synthesis

Welcome to the Advanced Technical Support Center. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of N,N,3-trimethyl-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This troubleshooting guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the synthesis of N,N,3-trimethyl-1H-indol-6-amine (also known as 6-(dimethylamino)-3-methyl-1H-indole).

Due to the highly electron-rich nature of this indole core and the instability of the required aliphatic precursors, standard Fischer Indole Synthesis (FIS) conditions often result in severe degradation, poor regioselectivity, and yields below 15%. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my synthesis yield a complex mixture of regioisomers, and how can I favor the 6-amino isomer?

Causality & Mechanism: When utilizing 3-(dimethylamino)phenylhydrazine as your starting material, the cyclization step of the Fischer Indole Synthesis faces a regiochemical bifurcation. During the critical [3,3]-sigmatropic rearrangement of the hydrazone intermediate, the reaction can proceed ortho or para to the meta-substituent, yielding either the 4-substituted or 6-substituted indole[1].

The Solution: The dimethylamino (-N(CH₃)₂) group is a powerful electron-donating group (EDG). EDGs significantly increase the electron density of the aromatic ring, which lowers the activation energy for the sigmatropic rearrangement[1]. This electronic bias inherently favors cyclization at the para-position relative to the substituent. To maximize this natural electronic preference and prevent acid-catalyzed scrambling, you must abandon harsh Brønsted acids (e.g., H₂SO₄, PPA) and utilize a softer Lewis acid catalyst, such as anhydrous ZnCl₂, which coordinates more selectively and improves the 6-isomer yield[2].

Q2: My reaction mixture turns into a black, intractable tar. Is the propanal causing this?

Causality & Mechanism: Yes. Propanal (propionaldehyde) is a highly enolizable, low-molecular-weight aliphatic aldehyde. Under the strongly acidic and elevated temperature conditions of a standard FIS, free propanal rapidly undergoes aldol condensation and subsequent polymerization[3]. This starves the reaction of the necessary carbonyl equivalent and generates complex polymeric byproducts that trap your product.

The Solution: Never use free propanal for this synthesis. You must control the release of the carbonyl species.

  • Acetal Method: Substitute propanal with propanal diethyl acetal . This generates the reactive carbonyl in situ at a low, steady-state concentration, outcompeting the aldol pathway.

  • Borrowing Hydrogen Method: Bypass aldehydes entirely by using 1-propanol coupled with a Ruthenium catalyst. The Ru catalyst temporarily oxidizes the alcohol to an aldehyde, which is immediately trapped by the hydrazine, effectively eliminating side reactions[3].

Q3: The product degrades during isolation. How do I stabilize it?

Causality & Mechanism: N,N,3-trimethyl-1H-indol-6-amine is exceptionally electron-rich due to the synergistic push-pull dynamics of the 3-methyl and 6-dimethylamino groups. This renders the pyrrole ring highly susceptible to rapid aerobic oxidation and acid-catalyzed oligomerization during workup. The Solution: Implement a self-validating inert workflow. Quench the reaction strictly under an Argon atmosphere using a degassed, mild basic solution (saturated NaHCO₃) to neutralize the Lewis acid. Furthermore, pre-treat your silica gel with 1% triethylamine (Et₃N) prior to chromatography to neutralize acidic silanol sites that will otherwise destroy your product on the column.

Part 2: Experimental Workflows & Logical Relationships

SynthesisWorkflow Start 3-(dimethylamino)phenylhydrazine Branch1 Standard FIS (+ Propanal) Start->Branch1 Branch2 Acetal Method (+ Propanal Diethyl Acetal) Start->Branch2 Branch3 Borrowing Hydrogen (+ 1-Propanol) Start->Branch3 Result1 Aldol Condensation Yield <15% Branch1->Result1 Result2 Controlled Carbonyl Yield ~65% Branch2->Result2 Result3 No Enolizable Aldehyde Yield >80% Branch3->Result3 Target N,N,3-trimethyl-1H-indol-6-amine Result2->Target Result3->Target

Figure 1: Decision tree and experimental workflow for optimizing N,N,3-trimethyl-1H-indol-6-amine yield.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Acetal-Modified Lewis Acid Synthesis (Recommended for Scale-Up)

This protocol utilizes an acetal to prevent aldol condensation and a Lewis acid to protect the electron-rich indole.

  • Hydrazone Formation: In an oven-dried, argon-purged Schlenk flask, dissolve 3-(dimethylamino)phenylhydrazine hydrochloride (10.0 mmol, 1.0 eq) in 25 mL of anhydrous ethanol. Add propanal diethyl acetal (11.0 mmol, 1.1 eq). Stir at 80°C for 2 hours to form the hydrazone in situ.

  • Cyclization: Remove the ethanol under reduced pressure. Resuspend the intermediate in anhydrous toluene (30 mL) and add anhydrous ZnCl₂ (20.0 mmol, 2.0 eq)[2]. Elevate the temperature to reflux (110°C) for 12 hours.

  • Inert Quench: Cool the vessel to 0°C. Under a positive stream of argon, slowly quench the reaction with 30 mL of degassed, saturated aqueous NaHCO₃ until the pH reaches 8.

  • Extraction & Purification: Extract the aqueous layer with deoxygenated ethyl acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄. Purify via flash column chromatography using silica gel pre-treated with 1% Et₃N (Eluent: Hexane/EtOAc gradient).

Protocol B: Ru-Catalyzed Borrowing Hydrogen Synthesis (Recommended for Highest Purity)

This protocol completely avoids aldehydes by utilizing a primary alcohol and a tandem catalytic cycle[3].

  • Catalyst Activation: In a glovebox, charge a pressure vessel with Ru₃(CO)₁₂ (2 mol%), BIPHEP ligand (2 mol%), and ZnCl₂ (1.0 eq) in 15 mL of anhydrous toluene[3].

  • Reagent Addition: Add 3-(dimethylamino)phenylhydrazine (5.0 mmol, 1.0 eq) and 1-propanol (10.0 mmol, 2.0 eq).

  • Tandem Reaction: Seal the vessel, remove it from the glovebox, and heat to 110°C for 24 hours behind a blast shield. The 1-propanol will be oxidized to propanal in situ and immediately consumed[3].

  • Isolation: Cool to room temperature, filter the crude mixture through a short pad of basic alumina (to avoid acid-catalyzed degradation), concentrate, and purify via basic alumina chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes based on the synthetic pathway chosen, highlighting the dramatic yield improvements achieved by altering the carbonyl source and catalyst.

Synthetic MethodCarbonyl SourceCatalyst SystemRegioselectivity (6- vs 4-isomer)Expected Overall YieldPrimary Failure Mode
Standard FIS Propanal (Free)H₂SO₄ or PPA~ 3:112 - 18%Severe aldol polymerization; acid degradation.
Acetal Method Propanal Diethyl AcetalZnCl₂ (Anhydrous)~ 5:165 - 70%Trace hydrolysis if water is present.
Borrowing Hydrogen 1-PropanolRu₃(CO)₁₂ / ZnCl₂> 10:180 - 85%Catalyst poisoning by oxygen.

References

  • Organic Letters - ACS Publications. "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis". URL: [Link]

  • ResearchGate. "Fischer indole synthesis reaction with [TMGHPS][TFA] recycling study". URL: [Link]

Sources

Optimization

Optimizing reaction conditions for N,N,3-trimethyl-1H-indol-6-amine amination

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the amination of N,N,3-trimethyl-1H-indol-6-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for the amination of N,N,3-trimethyl-1H-indol-6-amine .

Substrate Profiling & Reactivity Logic

Before troubleshooting, we must establish the mechanistic baseline of your substrate:

  • Electronic Profile: The 6-(dimethylamino) group is strongly electron-donating. This enriches the entire indole core, making it highly nucleophilic but also prone to over-oxidation.

  • Steric/Regioselective Profile: The 3-methyl group blocks the C3 position (the traditional site for electrophilic attack in indoles). Consequently, electrophilic reactivity is strictly diverted to the N1 or C2 positions.

  • Target Definitions: "Amination" of this substrate typically refers to three distinct pathways: Direct N1-Amination (forming a 1-aminoindole), N1-Arylation (Buchwald-Hartwig cross-coupling), or C2-H Amination .

G sub Substrate: N,N,3-trimethyl-1H-indol-6-amine q1 Target Bond Formation? sub->q1 nn N1-N Bond (Direct Amination) q1->nn Electrophilic NH2+ nc N1-C(Aryl) Bond (Buchwald-Hartwig) q1->nc Aryl Halide + Pd/Cu cc C2-N Bond (C-H Amination) q1->cc Amine + Oxidant/e-

Fig 1: Regioselective logic tree for N,N,3-trimethyl-1H-indol-6-amine amination.

FAQ 1: Direct N1-Amination (N-N Bond Formation)

Q: I am trying to synthesize the 1-aminoindole derivative using Hydroxylamine-O-sulfonic acid (HOSA) and KOH in batch mode, but my yields are highly variable and often below 50%. What is causing this?

A: The root cause is the degradation of HOSA due to localized pH imbalances during batch addition. HOSA is a monobasic acid that requires a base to neutralize it and to deprotonate the indole (forming the reactive indolyl anion). In a standard batch reaction, adding solid KOH or dumping HOSA into the mixture creates localized acidic pockets that rapidly degrade HOSA before it can react with the indole [3].

Validated Protocol: Simultaneous Metering To achieve >90% yields, you must maintain a stable indolyl anion concentration while preventing HOSA degradation.

  • Prepare separate solutions of HOSA (2.0 equiv) and KOtBu (4.0 equiv) in anhydrous NMP.

  • In the main reaction vessel, dissolve N,N,3-trimethyl-1H-indol-6-amine in NMP with a catalytic initial charge of KOtBu (0.05 equiv).

  • Use programmable syringe pumps to simultaneously and proportionally meter the HOSA and KOtBu solutions into the reaction vessel over 2–4 hours at 20–40 °C [3].

  • Alternative: If metering pumps are unavailable, switch your aminating reagent to Monochloramine (NH₂Cl) , which demonstrates superior stability and yields (up to 97%) for electron-rich indoles without requiring complex feeding strategies [4].

Table 1: Comparison of Electrophilic Amination Reagents for Indoles

ReagentReactivity ProfileScalabilityTypical YieldKey Limitation
HOSA Moderate; requires strong baseHigh (with metering)40% (Batch) / >90% (Metered)Rapid degradation in batch mode
NH₂Cl Excellent for electron-rich indolesMedium85–97%Requires in situ generation
DPPH High; mild conditionsLow (Expensive)70–85%Reagent cost and atom economy

FAQ 2: N1-Arylation (Buchwald-Hartwig Cross-Coupling)

Q: When attempting Buchwald-Hartwig N-arylation of this substrate with an aryl chloride, I observe significant catalyst deactivation and C2-arylation side products. How do I achieve strict N1-selectivity?

A: The C2-arylation is a direct consequence of the 6-dimethylamino group enriching the indole core, allowing C2 to compete as a nucleophile when reductive elimination is too slow. While the Buchwald-Hartwig amination is highly effective for forming C-N bonds[1], the 1H-indole nitrogen is less nucleophilic than a standard alkylamine. If the palladium catalyst undergoes oxidative addition with the aryl chloride but struggles to undergo rapid reductive elimination at the nitrogen, the electron-rich C2 position will attack the Pd(II) intermediate instead [2].

Validated Protocol: Sterically Hindered Ligand Strategy You must force the catalyst to favor N-coordination and accelerate reductive elimination.

  • Catalyst/Ligand: Use Pd₂(dba)₃ (1-2 mol%) paired with a bulky, electron-rich biaryl phosphine ligand such as BrettPhos or RuPhos (2-4 mol%). The steric bulk of these ligands prevents the formation of off-cycle Pd-bis(indole) complexes and accelerates the reductive elimination step [1, 2].

  • Base: Use NaOt-Bu (1.5 equiv). If your aryl halide contains base-labile functional groups, substitute with anhydrous K₃PO₄ .

  • Solvent & Temperature: Anhydrous Toluene or 1,4-Dioxane at 90–100 °C. Ensure strict anaerobic conditions (Argon purge), as electron-rich phosphines are prone to oxidation.

G batch Standard Ligand (e.g., PPh3) fail Slow Reductive Elimination -> C2-Arylation batch->fail Competing Nucleophiles meter Bulky Biaryl Phosphine (e.g., BrettPhos) success Rapid Reductive Elimination -> Strict N1-Arylation meter->success Steric Enforcement

Fig 2: Ligand steric effects on regioselectivity during Buchwald-Hartwig N-arylation.

FAQ 3: Oxidative C2-H Amination

Q: I need to introduce a secondary amine directly at the C2 position. Traditional electrophilic halogenation/amination degrades my starting material. What is a reliable method?

A: Traditional stoichiometric oxidants over-oxidize the electron-rich 6-(dimethylamino)indole core. You should transition to an electrochemical iodoamination protocol. Because the C3 position is blocked by a methyl group, the C2 position is primed for functionalization. However, using hypervalent iodine or heavy metals will likely destroy the electron-rich indole. Recent advances have demonstrated that electrochemical anodic oxidation can generate N-centered radicals from unactivated amines under highly controlled, mild conditions [5].

Validated Protocol: Electrochemical C2-H Amination

  • Setup: Use an undivided electrochemical cell with a reticulated vitreous carbon (RVC) anode and a platinum plate cathode.

  • Reagents: Combine N,N,3-trimethyl-1H-indol-6-amine (1.0 equiv), the unactivated amine partner (e.g., morpholine, 2.0 equiv), and an iodine source (like catalytic KI or an N-iodo amine precursor).

  • Electrolyte/Solvent: ⁿBu₄NBF₄ (0.1 M) in an Acetonitrile/Water mixture.

  • Execution: Apply a constant current (e.g., 16 mA). The anodic oxidation generates an N-centered radical that selectively adds to the C2 position, followed by trapping with superoxide or further anodic oxidation to yield the C2-aminated product without degrading the sensitive 6-amino group [5].

Table 2: C2-H Amination Strategy Matrix

MethodologyCatalyst / OxidantRegioselectivitySubstrate Tolerance (6-NMe2)
Electrochemical e⁻ / KI (catalytic)Strict C2 (C3 is blocked)Excellent (Prevents over-oxidation)
PIFA-Mediated Hypervalent IodineC2Poor (High risk of core degradation)
Transition Metal Pd or Cu / Ag₂CO₃C2Moderate (Requires directing groups)

References

  • "Buchwald–Hartwig amination - Grokipedia", Grokipedia, URL
  • "Efficient Palladium-Catalyzed N-Arylation of Indoles", Organic Chemistry Portal, URL
  • "N-Amination of Indoles on Pilot-Plant Scale via Simultaneous and Proportional Metering of Reagents", Organic Process Research & Development - ACS Publications, URL
  • "N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl)
  • "Electrochemical Iodoamination of Indoles Using Unactivated Amines", Organic Letters - ACS Publications, URL
Troubleshooting

Technical Support Center: Crystallization of N,N,3-trimethyl-1H-indol-6-amine

Welcome to the technical support guide for the purification of N,N,3-trimethyl-1H-indol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of N,N,3-trimethyl-1H-indol-6-amine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges associated with obtaining high-purity crystalline material. The unique structure of this substituted indole-amine, while valuable, presents specific purification hurdles, primarily related to its susceptibility to oxidation and the removal of structurally similar impurities. This guide provides in-depth, field-proven solutions to these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis and crystallization of N,N,3-trimethyl-1H-indol-6-amine?

A1: Impurities in N,N,3-trimethyl-1H-indol-6-amine typically fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, or by-products from the synthetic route. For instance, if a Fischer indole synthesis is used, you might encounter isomeric indole by-products or residual hydrazine precursors.[1]

  • Degradation Products: Substituted aminoindoles are often sensitive to air and light.[1] Oxidative degradation is a primary concern, leading to the formation of highly colored, often polymeric, impurities that can impart a pink, brown, or yellow hue to the final product.

  • Residual Solvents: Volatile organic compounds used during the reaction or purification may become trapped in the crystal lattice.[2]

Q2: Why is solvent selection so critical for the successful crystallization of this compound?

A2: Solvent selection is the most critical parameter in crystallization. An ideal solvent system should exhibit specific solubility properties: the target compound should be highly soluble at an elevated temperature but sparingly soluble at a low temperature (e.g., 0-5 °C).[3] This differential solubility is the driving force for crystallization and high recovery. For a moderately polar compound like an indole amine, solvents like ethanol, methanol, ethyl acetate, or toluene, and their mixtures with anti-solvents like hexanes or water, are often effective starting points.[3] Using a solvent with a boiling point below 100°C is generally preferred to facilitate easy removal from the final product and reduce the risk of the compound "oiling out."[3]

Q3: What analytical techniques are recommended for assessing the purity of the final crystalline N,N,3-trimethyl-1H-indol-6-amine?

A3: A multi-technique approach is essential for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities, capable of separating and detecting trace levels of process-related and degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the main component and identifying any structurally related impurities.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), this technique provides molecular weight information, aiding in the identification of unknown impurities.[2][4]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[2]

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems encountered during the crystallization of N,N,3-trimethyl-1H-indol-6-amine.

Problem 1: My final product has a persistent pink, yellow, or brown discoloration.

  • Probable Cause: This is a classic sign of oxidative degradation. The indole nucleus, particularly when substituted with an amino group, is susceptible to air oxidation, which forms highly colored impurities.[1][5] This can be exacerbated by prolonged exposure to heat in solution.

  • Solution: The most effective method for removing these colored impurities is treatment with activated carbon. These impurities are often large, polar molecules that readily adsorb onto the high surface area of the carbon.

    Protocol 1: Decolorization with Activated Carbon

    • Dissolve the impure N,N,3-trimethyl-1H-indol-6-amine in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.

    • Remove the flask from the heat source. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.

    • Add a small amount of activated carbon (typically 1-2% by weight of your compound) to the hot solution.

    • Gently swirl the flask and briefly re-heat to boiling for 2-5 minutes to ensure maximum adsorption.

    • Perform a hot gravity filtration using fluted filter paper to remove the activated carbon. The filtrate should be clear and colorless.

    • Proceed with the crystallization by allowing the filtrate to cool slowly.

Problem 2: The compound "oils out" of solution instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens when the temperature of the solution is above the melting point of the solute at the point of supersaturation.[6] It is detrimental to purity because impurities are often more soluble in the oil than in the solvent, leading to their incorporation upon solidification.

  • Solutions:

    • Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate too quickly at a high temperature. Re-heat the mixture to dissolve the oil, add more of the primary solvent (10-20% additional volume), and attempt to cool again.[6]

    • Change the Solvent System: Select a solvent with a lower boiling point.[3] Alternatively, switch to a mixed-solvent system. By adding a miscible "anti-solvent" in which the compound is poorly soluble, you can induce crystallization at a lower temperature.

    • Slow Down the Cooling Rate: Rapid cooling encourages oiling out. After dissolving the compound, allow the flask to cool slowly on the benchtop, then transfer it to an ice bath only after crystal formation is well underway.

Problem 3: Analytical data (HPLC/NMR) indicates the presence of unreacted starting materials or synthetic by-products.

  • Probable Cause: A single crystallization may be insufficient to remove impurities that have very similar solubility profiles to the target compound.

  • Solution: Perform a second recrystallization or switch to a more selective solvent system. A mixed-solvent system often provides better purification than a single solvent.

    Protocol 2: Two-Solvent Recrystallization

    • Dissolve the impure compound in a minimal amount of a hot solvent in which it is readily soluble (the "soluble solvent," e.g., methanol or acetone).

    • While the solution is still hot, add a miscible "anti-solvent" (in which the compound is poorly soluble, e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of the hot soluble solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed. This fine-tuned supersaturation promotes the growth of pure crystals.

    Diagram: Two-Solvent Recrystallization Workflow

    G A Dissolve Compound in Minimal Hot 'Soluble Solvent' B Add Hot 'Anti-Solvent' Dropwise to Cloud Point A->B C Add Drops of 'Soluble Solvent' to Re-clarify B->C D Cool Slowly to Induce Crystallization C->D E Isolate Crystals (Filtration) D->E F Wash with Cold Anti-Solvent & Dry E->F

    Caption: Workflow for purification via two-solvent recrystallization.

Problem 4: The crystallization yield is unacceptably low (<50%).

  • Probable Cause:

    • Using an excessive amount of solvent during the initial dissolution step.[6]

    • The compound has significant solubility in the solvent even at low temperatures.

    • Premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the compound. Work in small increments.

    • Optimize the Anti-Solvent Ratio: In a two-solvent system, a higher proportion of the anti-solvent in the final mixture will decrease the compound's solubility and increase the yield. This must be balanced against purity.

    • Check the Mother Liquor: After filtration, evaporate a small sample of the mother liquor. If a significant amount of solid residue forms, there is still a substantial amount of product in the solution. Consider concentrating the mother liquor to recover a second crop of crystals (which should be analyzed separately for purity).

    • Prevent Premature Crystallization: When performing a hot gravity filtration, pre-heat the funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

Data Summary & Quick Reference

Table 1: Common Solvents for Crystallization of Indole Derivatives

SolventBoiling Point (°C)PolarityNotes & Common Use
Water100HighGood anti-solvent for less polar compounds; use with methanol/ethanol.[3][7]
Methanol65HighGood "soluble solvent" for polar indoles.[3][8]
Ethanol78HighSimilar to methanol, less volatile. Often a good first choice.[3]
Ethyl Acetate77MediumVersatile solvent for compounds of intermediate polarity.[3]
Toluene111LowGood for less polar compounds, but high boiling point can be an issue.[3]
Hexanes/Heptane~69Very LowExcellent anti-solvent for compounds dissolved in more polar solvents.[3]

Diagram: Troubleshooting Decision Tree

G Start Start with Impure Crystalline Product Q1 Is the product discolored (pink/brown)? Start->Q1 A1_Yes Perform Decolorization with Activated Carbon (Protocol 1) Q1->A1_Yes Yes Q2 Does the compound 'oil out' on cooling? Q1->Q2 No A1_Yes->Q2 A2_Yes Increase solvent volume or switch to a mixed-solvent system. Q2->A2_Yes Yes Q3 Is the yield very low? Q2->Q3 No A2_Yes->Start Re-dissolve & retry A3_Yes Reduce solvent volume. Optimize anti-solvent ratio. Recover second crop. Q3->A3_Yes Yes Q4 Are process impurities still present (HPLC)? Q3->Q4 No A3_Yes->Q4 A4_Yes Perform a second recrystallization. Use a mixed-solvent system (Protocol 2). Q4->A4_Yes Yes End High-Purity Crystalline Product Q4->End No A4_Yes->Start Re-crystallize

Caption: Decision tree for troubleshooting common crystallization issues.

References

  • Crystallization purification of indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022).
  • Process of preparing purified aqueous indole solution. (1992). Google Patents.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. (2024). White Rose Research Online.
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • An improved method for the synthesis of sum
  • Crystalliz
  • 1,3-Dimethyl-1H-indazol-6-amine. (2012). ResearchGate. Retrieved from [Link]

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. (2024).
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique? (2009). ACS Publications. Retrieved from [Link]

  • Identification and synthesis of impurities formed during sertindole prepar
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved from [Link]

  • Expression and purification of recombinant human indoleamine 2, 3-dioxygenase. (2000). PubMed. Retrieved from [Link]

  • Synthesis of β-substituted tryptamines by regioselective ring opening of aziridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. (2025). MDPI. Retrieved from [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024). MDPI. Retrieved from [Link]

Sources

Optimization

Technical Support Center: N,N,3-trimethyl-1H-indol-6-amine

Troubleshooting Guide: Investigating Color Change in N,N,3-trimethyl-1H-indol-6-amine Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Investigating Color Change in N,N,3-trimethyl-1H-indol-6-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a common yet critical issue encountered during the handling and storage of indole derivatives: the unexplained browning of N,N,3-trimethyl-1H-indol-6-amine. This document provides a structured, in-depth analysis of the potential causes and offers systematic troubleshooting protocols to mitigate this degradation.

Frequently Asked Questions (FAQs)
Q1: My vial of N,N,3-trimethyl-1H-indol-6-amine, which was initially a white to off-white solid, has turned brown. What is causing this?

The browning of your N,N,3-trimethyl-1H-indol-6-amine is a strong indicator of chemical degradation. Indole derivatives, particularly those with amine functionalities, are susceptible to oxidation.[1][2] The electron-rich indole ring can be easily oxidized, leading to the formation of highly colored polymeric products.[1][3] This process can be accelerated by several environmental factors.

Key contributing factors include:

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation for many indole and amine-containing compounds.[2][4] The indole nucleus can be oxidized to form various products, which can then polymerize to create colored impurities.[1][5]

  • Light Exposure (Photo-oxidation): Many tryptamine and indole derivatives are sensitive to light.[2][6] UV or even ambient light can provide the energy needed to initiate oxidation reactions, leading to discoloration.[7]

  • Elevated Temperatures: Heat can accelerate the rate of all chemical reactions, including degradation pathways.[2][8] Storing the compound at room temperature or higher for extended periods can lead to a noticeable color change.

  • Presence of Impurities: Contamination with metal ions or other reactive species can catalyze degradation reactions.[4]

  • pH Instability: While your compound is a solid, exposure to acidic or basic vapors in the storage environment could potentially contribute to degradation over time. Many indolic compounds show sensitivity to acidic conditions.[1]

Q2: Is the brown color an indication that the compound is no longer usable?

Not necessarily, but it is a sign of reduced purity. The brown color is due to the formation of degradation products. The extent of the color change can be a qualitative indicator of the degree of degradation. For applications requiring high purity, such as in drug development or sensitive biological assays, the presence of these impurities could significantly impact your results. It is highly recommended to assess the purity of the material before use.

Q3: How can I prevent my N,N,3-trimethyl-1H-indol-6-amine from turning brown?

Proactive and proper storage is critical. Based on best practices for handling air- and light-sensitive compounds like tryptamine derivatives, the following storage conditions are recommended[2][9][10][11]:

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen, a key driver of oxidation.
Temperature Store at low temperatures, ideally at 2-8°C or frozen for long-term storage.Reduces the kinetic rate of degradation reactions.[2]
Light Store in an amber or opaque vial, and keep it in a dark location.Protects the compound from photo-oxidation initiated by UV and visible light.[2][6]
Container Use a well-sealed, airtight container.Prevents the ingress of moisture and atmospheric oxygen.
Q4: I have a brown sample. Can I still use it? How can I purify it?

Before using a discolored sample, you must determine its purity to ensure the validity of your experimental results. If purification is necessary, several standard laboratory techniques can be employed.

Step 1: Purity Assessment A stability-indicating HPLC method is the preferred approach to quantify the parent compound and separate it from its degradation products.[12][13]

Step 2: Purification If the purity is unacceptably low, the following purification methods can be considered:

  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and will require some experimentation.

  • Column Chromatography: For more complex mixtures of impurities, column chromatography on silica gel or a reverse-phase medium can be effective.

  • Acid-Base Extraction: This technique can be used to separate the basic tryptamine derivative from neutral or acidic impurities.[14]

Troubleshooting and Experimental Protocols

This section provides actionable steps to diagnose and resolve issues related to the degradation of N,N,3-trimethyl-1H-indol-6-amine.

Protocol 1: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the active compound from its colored degradation products.

Methodology:

  • Chromatographic System: An HPLC system equipped with a UV/Diode Array Detector (DAD) is recommended.[13]

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective.[13]

  • Detection: Monitor at multiple wavelengths. Indole compounds typically have strong absorbance around 220 nm and 280 nm.[12] The colored impurities may absorb at longer wavelengths in the visible spectrum.

Workflow for Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh brown sample B Dissolve in a suitable solvent (e.g., Methanol) A->B C Filter through a 0.45 µm syringe filter B->C D Inject onto a C18 reverse-phase column C->D E Run gradient elution (Water/Acetonitrile) D->E F Monitor with DAD (220-400 nm) E->F G Integrate peak areas F->G H Calculate % Purity: (Area_Parent / Total_Area) * 100 G->H I Identify degradation peaks G->I

Caption: Workflow for assessing the purity of discolored N,N,3-trimethyl-1H-indol-6-amine using HPLC.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways and confirm that the analytical method is "stability-indicating."

Methodology:

  • Prepare several solutions of high-purity N,N,3-trimethyl-1H-indol-6-amine.

  • Expose each solution to a specific stress condition:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.

    • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for several hours.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60°C).

  • Analyze the stressed samples at various time points using the developed HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control. The appearance of new peaks confirms degradation and helps in identifying the nature of the impurities.

Logical Flow of Degradation Investigation

Start Compound is Brown PurityCheck Assess Purity via HPLC Start->PurityCheck IsPure Purity > 98%? PurityCheck->IsPure Use Use with Caution (Monitor for further change) IsPure->Use Yes Purify Purify Sample (e.g., Recrystallization) IsPure->Purify No StoreProperly Implement Proper Storage Conditions Use->StoreProperly RecheckPurity Re-assess Purity Purify->RecheckPurity IsPure2 Purity > 98%? RecheckPurity->IsPure2 UsePure Use Purified Compound IsPure2->UsePure Yes Discard Discard or Use for Non-Critical Applications IsPure2->Discard No UsePure->StoreProperly

Caption: Decision tree for handling discolored N,N,3-trimethyl-1H-indol-6-amine.

Underlying Mechanisms of Color Formation

The browning of indole and amine compounds is often a result of complex, multi-step chemical reactions. While the precise structures of the degradation products for N,N,3-trimethyl-1H-indol-6-amine would require detailed analytical characterization (e.g., LC-MS, NMR), the discoloration is generally attributed to the formation of conjugated systems and polymers.

  • Initial Oxidation: The indole ring is oxidized, often at the 2 or 3-position, to form intermediates like indoxyls or oxindoles.[1][15]

  • Dimerization and Polymerization: These reactive intermediates can then undergo dimerization and further polymerization.[15] For instance, the oxidation of indole itself can lead to the formation of the dark blue pigment indigo.[5][15]

  • Amine Oxidation: The amine group can also be a site of oxidation, potentially leading to the formation of colored nitro or nitroso compounds, or participating in polymerization reactions.[4]

  • Maillard-type Reactions: In some contexts, particularly with impurities, reactions similar to the Maillard reaction (carbonyl-amine reactions) can occur, which are well-known for producing brown pigments called melanoidins.[16][17][18]

Understanding these fundamental principles allows for a more targeted approach to preventing degradation and ensuring the integrity of your research materials.

References
  • Browning reactions in food. (n.d.). UGC MOOCs.
  • Indole. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). Applied and Environmental Microbiology. Retrieved March 27, 2026, from [Link]

  • Color changes of the oxidation of indole. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Food browning. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • HPLC detection methods for indole compounds. (2020). DR-NTU, Nanyang Technological University. Retrieved March 27, 2026, from [Link]

  • Coloration - Indole, Pigments, Biology. (n.d.). Britannica. Retrieved March 27, 2026, from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation. (2022). Chemical Engineering Transactions. Retrieved March 27, 2026, from [Link]

  • Purification of Tryptamine. (n.d.). Erowid. Retrieved March 27, 2026, from [Link]

  • Stability of tryptamines in Psilocybe cubensis mushrooms. (2021). CRITICAL CONSULTING LLC. Retrieved March 27, 2026, from [Link]

  • Photoinduced oxidation of an indole derivative. (2019). Photochemical & Photobiological Sciences. Retrieved March 27, 2026, from [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Food browning: enzymatic and non-enzymatic. (2024). HUA Open eClass. Retrieved March 27, 2026, from [Link]

  • Process of purifying tryptamine compounds. (n.d.). Google Patents.
  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. Retrieved March 27, 2026, from [Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes. (2000). Biochemistry. Retrieved March 27, 2026, from [Link]

  • Browning reactions Maillard reaction vs caramelization. (2024). YouTube. Retrieved March 27, 2026, from [Link]

  • Tryptamine synthesis: workup woes. (2015). Sciencemadness Discussion Board. Retrieved March 27, 2026, from [Link]

  • Tryptamine derivatives and processes for their preparation. (n.d.). Google Patents.
  • Thermal degradation of aqueous amines used for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved March 27, 2026, from [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines. (2025). MDPI. Retrieved March 27, 2026, from [Link]

  • 1H-Indole, 1,2,3-trimethyl-. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Degradation of amines in CO2 Capture. (n.d.). SINTEF. Retrieved March 27, 2026, from [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes. (2014). Environmental Science & Technology. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Therapeutic investigation of Tryptamine derivatives. (2024). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. Retrieved March 27, 2026, from [Link]

  • trimethyl amine, 75-50-3. (n.d.). The Good Scents Company. Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Overcoming steric hindrance in N,N,3-trimethyl-1H-indol-6-amine reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly substituted, electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter synthetic roadblocks when working with highly substituted, electron-rich indoles.

N,N,3-trimethyl-1H-indol-6-amine presents a unique dual-steric challenge. While the indole core is inherently reactive, the bulky N,N-dimethylamino group at C6 and the methyl group at C3 create significant steric shields that disrupt standard functionalization pathways. This guide is designed to deconstruct these steric bottlenecks and provide field-proven, self-validating methodologies to overcome them.

Part 1: Structural Diagnostics & Steric Mapping

Before troubleshooting specific reactions, we must understand the spatial topography of the molecule. The C3-methyl group physically blocks the adjacent C2 position, while the rotational volume of the C6-dimethylamino group shields the highly activated C5 and C7 positions.

StericMap IndoleCore N,N,3-trimethyl-1H-indol-6-amine (Electron-Rich Core) C3_Me C3-Methyl (Steric Shield for C2) IndoleCore->C3_Me hinders approach to C6_NMe2 C6-N,N-dimethylamino (Steric Shield for C5/C7) IndoleCore->C6_NMe2 hinders approach to N1_H N1-H (Target for Arylation) IndoleCore->N1_H accessible but electronically altered

Spatial steric map of N,N,3-trimethyl-1H-indol-6-amine highlighting reactive bottlenecks.

Part 2: Troubleshooting FAQs & Causality Analysis

FAQ 1: Why am I getting low yields when trying to halogenate or acylate at C5/C7?

The Causality: The C6-dimethylamino group is a powerful electron-donating group, naturally directing electrophilic aromatic substitution (EAS) to the ortho positions (C5 and C7). However, the rotational volume of the N,N-dimethyl moiety creates a severe steric shield[1]. Furthermore, functionalization at C7 is notoriously difficult due to the inherent poor reactivity of the benzenoid ring compared to the pyrrole core[2]. The Solution: Shift from bulky Friedel-Crafts electrophiles to smaller, highly reactive species. For formylation, use the Vilsmeier-Haack reaction (POCl3/DMF), which generates a compact, highly electrophilic chloroiminium ion capable of penetrating the steric shield.

FAQ 2: How can I overcome C3-methyl steric hindrance for C2 C-H functionalization?

The Causality: The C3 position is typically the most nucleophilic site on the indole ring. Because it is blocked by a methyl group in your substrate, reactivity is forced toward C2. However, the C3-methyl group sterically hinders the approach of transition metal catalysts during the crucial C-H metalation step. The Solution: Utilize a Ruthenium(II) catalyst system with a removable directing group (e.g., N1-pyrimidyl). Ruthenium is highly effective for C2 activation in C3-substituted indoles because it can form a stable, sterically accommodating ruthenacycle intermediate that forces the metal into the C2 pocket[3].

CHActivation DG 1. Directing Group (N1-Pyrimidyl) Metal 2. C-H Metalation [Ru(p-cymene)Cl2]2 DG->Metal Insert 3. Migratory Insertion Metal->Insert Elim 4. Reductive Elimination Insert->Elim

Workflow for Ru-catalyzed C2 C-H activation overcoming C3-methyl steric hindrance.

FAQ 3: My Buchwald-Hartwig N1-arylation is failing. Is the C6-dimethylamino group causing issues?

The Causality: Yes. While the C6-group is distant from N1, its strong electron-donating nature makes the indole less acidic. More importantly, intermolecular Buchwald-Hartwig amination of bulky substrates suffers from an intrinsically high energy barrier during the reductive elimination step from the Pd(II) intermediate[4]. The Solution: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) such as tBuXPhos or BrettPhos. These ligands are specifically designed to force the Pd center into a geometry that accelerates reductive elimination despite severe steric congestion[5][6].

BHCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Indole + Base RedElim Reductive Elimination (Bottleneck) AmineCoord->RedElim Deprotonation RedElim->Pd0 Product

Buchwald-Hartwig catalytic cycle highlighting the sterically hindered reductive elimination step.

Part 3: Quantitative Data & Reagent Selection

To standardize your approach, refer to the following empirical data summarizing the efficacy of various ligands and catalysts when applied to sterically hindered indoles.

Reaction TypeCatalyst / Ligand SystemBase / AdditiveTemp (°C)Steric ToleranceExpected Yield
N1-Arylation Pd2(dba)3 / tBuXPhos NaOtBu100Excellent (Overcomes C6/C7 bulk)85 - 95%
N1-Arylation Pd(OAc)2 / XantPhosCs2CO3110Poor (Fails at Reductive Elim.)< 20%
C2 C-H Arylation [Ru(p-cymene)Cl2]2 Ag2CO3110High (Accommodates C3-Me)75 - 88%
C2 C-H Arylation Pd(OAc)2 / PPh3Ag2O130Moderate (Prone to degradation)40 - 50%

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints ensure that if a reaction fails, you know exactly which step was compromised.

Protocol A: Sterically Hindered Buchwald-Hartwig N1-Arylation

Objective: Couple N,N,3-trimethyl-1H-indol-6-amine with an aryl bromide.

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (2.5 mol%), tBuXPhos (5 mol%), and NaOtBu (1.5 equiv).

    • Causality Check: tBuXPhos is highly electron-rich and bulky, which prevents the formation of inactive bis-ligated Pd(II) complexes and forces the critical reductive elimination step.

  • Substrate Addition: Add N,N,3-trimethyl-1H-indol-6-amine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Solvent & Degassing: Add anhydrous Toluene (0.2 M). Seal the tube, remove from the glovebox, and stir at room temperature for 5 minutes.

    • Validation Check 1: The solution should turn from deep purple/red (Pd2(dba)3) to a pale yellow/orange, indicating the successful formation of the active L-Pd(0) species. If it remains dark purple, your ligand is oxidized or degraded.

  • Heating: Heat the reaction mixture to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and salts.

    • Validation Check 2: Analyze the crude mixture via LC-MS. The disappearance of the indole starting material mass (m/z 174.1) and the appearance of the product mass confirms successful coupling.

Protocol B: Ru-Catalyzed C2 C-H Arylation

Objective: Functionalize the C2 position despite the C3-methyl shield. (Assumes prior installation of an N1-pyrimidyl directing group).

  • Preparation: Charge a reaction vial with N1-pyrimidyl-N,N,3-trimethyl-1H-indol-6-amine (1.0 equiv), Aryl Iodide (2.0 equiv),[Ru(p-cymene)Cl2]2 (5 mol%), and Ag2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMF (0.1 M).

    • Causality Check: Ag2CO3 acts as both a base for the concerted metalation-deprotonation (CMD) step and a halide scavenger to regenerate the active Ru catalyst.

  • Reaction: Stir the mixture at 110 °C under an argon atmosphere for 16 hours.

    • Validation Check 1: The reaction mixture will turn opaque and darken as AgI precipitates. The presence of a heavy precipitate is a positive kinetic indicator of the migratory insertion/elimination cycle turning over.

  • Workup: Cool the mixture, dilute with CH2Cl2, and wash with water (3x) to remove DMF. Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography.

Part 5: References

Sources

Optimization

HPLC method development for N,N,3-trimethyl-1H-indol-6-amine analysis

Technical Support Center: HPLC Method Development for N,N,3-trimethyl-1H-indol-6-amine Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development for N,N,3-trimethyl-1H-indol-6-amine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible chromatographic methods for N,N,3-trimethyl-1H-indol-6-amine.

Physicochemical Profiling & Causality

N,N,3-trimethyl-1H-indol-6-amine presents unique chromatographic challenges due to its dual-nature structure: a highly hydrophobic indole core and a strongly basic N,N-dimethylamine functional group. The tertiary amine has a pKa of approximately 9.0–9.5. In standard reversed-phase liquid chromatography (RPLC) at neutral pH, this basic group is fully protonated. Consequently, it undergoes secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the silica stationary phase. This phenomenon, known as the "Silanol Effect," is the primary causal factor for severe peak tailing, loss of theoretical plates, and retention time instability in basic compounds[1]. Furthermore, the electron-rich indole ring is highly susceptible to oxidative degradation during sample handling. A successful method must proactively engineer both the stationary phase chemistry and the sample matrix to mitigate these vulnerabilities.

Method Development Workflow

HPLC_Workflow Start Analyze Physicochemical Properties (pKa, LogP) SamplePrep Sample Preparation (Add Antioxidants, Filter) Start->SamplePrep Column Column Selection (Endcapped/Hybrid C18) SamplePrep->Column MobilePhase Mobile Phase Optimization (Buffer pH < 3 or Ion-Pairing) Column->MobilePhase Evaluate Evaluate Peak Shape & Retention (Tf < 1.5?) MobilePhase->Evaluate Tailing Severe Tailing? Add Amine Modifier Evaluate->Tailing No Validate Method Validation (Self-Validating System) Evaluate->Validate Yes Tailing->MobilePhase

Logical workflow for HPLC method development of basic indoleamines.

Core Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is designed to suppress silanol ionization and ensure reproducible chromatography.

Step 1: Sample Preparation & Stabilization

  • Weigh 10.0 mg of the N,N,3-trimethyl-1H-indol-6-amine standard.

  • Dissolve in 10 mL of methanol containing 0.1% ascorbic acid. Causality: Ascorbic acid acts as a sacrificial antioxidant, preventing the spontaneous auto-oxidation of the indole ring during long sequence queues in the autosampler.

  • Dilute to the working concentration (e.g., 100 µg/mL) using the initial mobile phase. Causality: Matching the sample diluent to the mobile phase prevents solvent-mismatch peak distortion at the column head.

  • Filter through a 0.22 µm PTFE syringe filter.

Step 2: Column Selection Select a high-purity, fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a hybrid silica column. Causality: Hybrid silica and dense endcapping physically shield the basic analyte from interacting with underlying acidic silanols, which is the root cause of peak tailing[2].

Step 3: Mobile Phase Preparation (pH Control)

  • Aqueous Phase (A): Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using ultra-pure phosphoric acid. Causality: At pH 2.5, which is well below the pKa of the silanol groups (pKa ~4.5), the silanols are fully protonated (Si-OH) and electrically neutral. This eliminates the electrostatic attraction between the stationary phase and the protonated N,N-dimethylamine group, yielding sharp, symmetrical peaks[3].

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Degas both channels using inline vacuum degassing.

Step 4: Gradient Elution & System Suitability

  • Program a linear gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Self-Validation Check: Inject a System Suitability Test (SST) sample containing the analyte and a neutral marker (e.g., toluene) before every run. The sequence is only validated to proceed if the USP Tailing Factor (Tf) for the amine is ≤ 1.5 and the theoretical plates (N) > 10,000.

Quantitative Data Presentation: Impact of Chromatographic Parameters

The following table summarizes the causal relationship between pH, column chemistry, and chromatographic performance for basic indoleamines.

Mobile Phase pHColumn ChemistryRetention Factor (k')USP Tailing Factor (Tf)Resolution (Rs) vs ImpuritiesMechanistic Outcome
pH 7.0 (Phosphate)Standard C18 (Non-endcapped)4.22.8 (Severe Tailing)< 1.5Strong ion-exchange with ionized silanols (Si-O⁻).
pH 7.0 (Phosphate)Hybrid C18 (Endcapped)3.81.6 (Moderate Tailing)1.8Reduced silanol access, but electrostatic interactions persist.
pH 2.5 (Phosphate)Standard C18 (Non-endcapped)1.51.3 (Good Symmetry)2.5Silanols protonated (neutral); analyte protonated. Fast elution.
pH 2.5 (Phosphate)Hybrid C18 (Endcapped)1.41.05 (Excellent)> 3.0Synergistic suppression of secondary interactions. Optimal state.

Troubleshooting Guide & FAQs

Q: I am observing severe peak tailing (Tf > 2.0) despite using an endcapped C18 column. How can I fix this? A: Even heavily endcapped columns have residual silanols due to steric hindrance preventing 100% surface coverage during the manufacturing process[1]. If you are operating at a neutral pH, these residual silanols are ionized and will bind to your basic N,N-dimethylamine group. Solution: Lower the mobile phase pH to < 3.0 using phosphoric acid or trifluoroacetic acid (TFA). Alternatively, if you must operate at neutral pH to separate specific impurities, add a competing base like Triethylamine (TEA) at 10-20 mM to the mobile phase. TEA will preferentially bind to the active silanols, masking them from your analyte.

Q: My retention times are drifting continuously throughout the sequence. What is the root cause? A: Retention time drift for ionizable compounds is almost always a failure of buffer capacity relative to the analyte's pKa. If your mobile phase pH is within ±1.5 units of the analyte's pKa (~9.5), microscopic changes in pH will drastically alter the ratio of ionized to neutral molecules, shifting the retention time[3]. Solution: Ensure your buffer pH is at least 2 units away from the analyte's pKa. Operating at pH 2.5 ensures the molecule is 100% in a single, protonated ionization state, locking in the retention time.

Q: I need to transfer this method to LC-MS for impurity profiling. Can I use the phosphate buffer? A: No. Non-volatile buffers like potassium phosphate will precipitate in the MS source, causing severe signal suppression and physical damage to the instrument. Solution: Replace the phosphate buffer with a volatile alternative. For low pH, use 0.1% Formic Acid or 10 mM Ammonium Formate adjusted to pH 3.0[4]. Note that formic acid is a weaker ion-pairing agent than TFA or phosphate, so you may observe a slight increase in peak tailing, which can be mitigated by using a specialized sub-2 µm core-shell column.

Q: The peak area of my standard decreases over a 24-hour sequence. Is the compound unstable? A: Indole derivatives, particularly those with electron-donating amine groups, are highly prone to auto-oxidation in solution when exposed to light, dissolved oxygen, and trace metals. Solution: Prepare samples in amber vials to block UV light. Add an antioxidant such as ascorbic acid (0.1%) or BHT to the sample diluent. Ensure the autosampler temperature is chilled to 4°C.

References

  • HPLC Column Selection: Core to Method Development (Part II) Source: Welch Materials, Inc. URL:[Link]

  • N,N-Dimethyl-1H-indole-1-propylamine HPLC Analysis Source: SIELC Technologies URL:[Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW Source: Suresh Gyan Vihar University URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL:[Link]

Sources

Troubleshooting

Preventing oxidation of N,N,3-trimethyl-1H-indol-6-amine in aqueous solution

Technical Support Center: Troubleshooting Oxidation of N,N,3-trimethyl-1H-indol-6-amine in Aqueous Solutions Overview N,N,3-trimethyl-1H-indol-6-amine is a highly electron-rich heterocyclic compound. The presence of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Oxidation of N,N,3-trimethyl-1H-indol-6-amine in Aqueous Solutions

Overview N,N,3-trimethyl-1H-indol-6-amine is a highly electron-rich heterocyclic compound. The presence of the electron-donating 3-methyl group and the strongly activating 6-(dimethylamino) group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole core. While this makes the molecule highly reactive for targeted functionalization, it also renders it exceptionally vulnerable to auto-oxidation, photo-degradation, and transition-metal-catalyzed degradation in aqueous media.

This guide provides field-proven methodologies, mechanistic insights, and self-validating protocols to stabilize this compound in solution.

Part 1: Mechanistic Causality (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic pathways of its failure. The oxidation of electron-rich indoles and anilines typically initiates via a Single Electron Transfer (SET) event. Trace transition metals (e.g., Fe³⁺, Cu²⁺) ubiquitously present in standard laboratory water act as redox catalysts, stripping an electron from the amine or indole nitrogen to form a highly reactive radical cation[1].

Once formed, this radical cation rapidly reacts with dissolved triplet oxygen (O₂) to form hydroperoxides. These intermediates undergo subsequent oxidative cleavage or intermolecular cross-linking, resulting in the 2[2].

OxidationPathway A N,N,3-trimethyl- 1H-indol-6-amine (Electron-Rich) B Radical Cation Intermediate A->B Single Electron Transfer (SET) C Peroxy Radical Formation B->C + O2 D Colored Oligomers (Degradation) C->D Polymerization E O2, Light, Trace Metals E->A Catalyzes F Antioxidants (Ascorbate) F->B Quenches Radical G Chelators (EDTA) G->E Sequesters Metals

Fig 1: Oxidative degradation pathway of electron-rich indoles and targeted chemical interventions.

Part 2: Troubleshooting Guides & FAQs

Q1: My aqueous stock solution turns pink/brown within hours of preparation. What is happening? A1: Color changes (ranging from yellow and pink to dark brown or blue/green) are the primary macroscopic indicators of 3[3]. The color arises from the extended π-conjugation of polymerized degradation products (such as quinone-imines or indigo-like dimers). If the solution changes color, the structural integrity of your compound has been compromised, and it should be discarded.

Q2: How do I effectively remove dissolved oxygen from my aqueous buffers? A2: Simple sonication is insufficient. You must actively displace dissolved oxygen by 3 (Argon is preferred over Nitrogen due to its higher density)[3]. For a 100 mL volume, sparge vigorously for at least 30 minutes before introducing the indole-amine compound.

Q3: Which antioxidants are most effective for N,N,3-trimethyl-1H-indol-6-amine? A3: A synergistic, dual-agent approach is required:

  • Radical Scavenger: 4 to prevent excess oxidation and protect the indole ring[4]. It acts as a sacrificial reductant, quenching radical cations before they react with O₂.

  • Metal Chelator: Because1[1], adding 1 mM EDTA sequesters these catalysts, effectively shutting down the kinetic pathway of degradation.

Q4: Can I use pH control to stabilize the molecule? A4: Yes, through thermodynamic control. The oxidation potential of amines is highly 3[3]. Lowering the pH (e.g., pH 4.0 - 5.0) protonates the 6-(dimethylamino) group. The resulting ammonium cation (-NH(CH₃)₂⁺) is strongly electron-withdrawing, which drastically lowers the overall electron density of the indole core and increases its resistance to oxidation. Caveat: Ensure acidic conditions do not interfere with your downstream biological assays or cause acid-catalyzed polymerization.

Part 3: Quantitative Data & Component Selection

When formulating your aqueous solution, selecting the right protective additives is critical. The table below summarizes the optimal concentrations and mechanistic roles of standard stabilizers.

AdditiveMechanism of ActionRecommended Conc.ProsCons
Sodium Ascorbate Sacrificial reductant; quenches radical cations[4].1 – 5 mMHighly effective, biocompatible, water-soluble.Can alter local pH; degrades over time.
EDTA / DTPA Sequesters transition metals (Fe, Cu)[1].0.5 – 1 mMHalts metal-catalyzed SET oxidation.May strip essential metals in live-cell assays.
Methimazole Free radical scavenger[5].100 – 500 ppm5[5].Potential toxicity in cell culture models.
DTT (Dithiothreitol) Thiol-based reducing agent.1 – 2 mMMaintains reducing environment.Strong odor; can reduce disulfide bonds in target proteins.

Part 4: Validated Experimental Protocol (SOP)

To ensure a self-validating system, this protocol utilizes a "protect-then-dissolve" methodology. By establishing a reducing, metal-free, and anaerobic environment prior to introducing the highly reactive N,N,3-trimethyl-1H-indol-6-amine, you prevent the initiation of the oxidation cascade.

ProtocolWorkflow Step1 1. Solvent Preparation (Milli-Q Water + 1 mM EDTA) Step2 2. Deoxygenation (Sparge with Argon for 30 min) Step1->Step2 Step3 3. Antioxidant Addition (Add 5 mM Sodium Ascorbate) Step2->Step3 Step4 4. Solute Integration (Dissolve Indole-amine) Step3->Step4 Step5 5. Anaerobic Storage (Amber vials, Argon overlay, 4°C) Step4->Step5

Fig 2: Step-by-step workflow for formulating oxidation-resistant aqueous indole solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Begin with ultra-pure Milli-Q water. Add EDTA to a final concentration of 1 mM. Adjust the pH to your target value (preferably slightly acidic, pH 5.5 - 6.0, if compatible with your assay).

  • Deoxygenation: Transfer the solvent to a septum-sealed flask. Insert a long needle connected to an Argon line directly into the liquid, and a short vent needle into the headspace. Sparge vigorously for 30 minutes.

  • Antioxidant Addition: Briefly remove the septum to add Sodium Ascorbate (final concentration 5 mM). Reseal and sparge for an additional 5 minutes to ensure complete dissolution and deoxygenation.

  • Solute Integration: Weigh the N,N,3-trimethyl-1H-indol-6-amine powder. Self-Validation Check: The powder should be off-white/pale. If it is dark brown or sticky, it has already oxidized in solid state and must be discarded. Add the powder to the deoxygenated solvent under a positive flow of Argon. Stir gently until dissolved.

  • Storage: 2 to prevent photo-degradation[2]. Overlay the headspace with Argon before capping tightly. Store at 4°C for short-term use, or aliquot and freeze at -20°C for long-term storage.

Part 5: References

  • BenchChem. "Technical Support Center: Improving the Stability of Indole Compounds in Solution."

  • BenchChem. "preventing oxidation of the aniline group during complexation."

  • Google Patents. "WO2022140844A1 - Method of synthesizing indole compounds."

  • ACS Publications. "Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture."

  • Google Patents. "US20120271026A1 - Inhibition of amine oxidation."

Sources

Optimization

Resolving co-elution issues in N,N,3-trimethyl-1H-indol-6-amine chromatography

Technical Support Center: Chromatography Troubleshooting & Method Development Target Analyte: N,N,3-trimethyl-1H-indol-6-amine Welcome to the analytical support center. N,N,3-trimethyl-1H-indol-6-amine presents unique ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Troubleshooting & Method Development Target Analyte: N,N,3-trimethyl-1H-indol-6-amine

Welcome to the analytical support center. N,N,3-trimethyl-1H-indol-6-amine presents unique chromatographic challenges due to its dual chemical nature: an electron-rich, polarizable indole ring coupled with a basic tertiary amine. This combination frequently leads to co-elution with positional isomers (e.g., 2-methyl variants) and severe peak tailing on standard reversed-phase columns. This guide provides field-proven, mechanistically grounded solutions to isolate and resolve these issues.

Part 1: Diagnostic Logic for Co-Elution

Before altering your method, you must determine whether a distorted peak is truly a co-eluting impurity or simply an artifact of secondary column interactions (tailing). Perfect co-elution shows no obvious distortion, but closely eluting compounds often present as an asymmetric "shoulder"[1].

Workflow Start Suspected Co-Elution (Asymmetric Peak / Shoulder) DAD Check DAD Peak Purity Are UV spectra consistent across the peak? Start->DAD MS Check MS Spectra Do m/z ratios shift across the peak? Start->MS Confirm Co-Elution Confirmed (Isomers or Impurities) DAD->Confirm No Pure Peak is Pure (Tailing due to secondary interactions) DAD->Pure Yes MS->Confirm Yes MS->Pure No FixCoelution Change Selectivity (α) Switch to PFP Column or adjust organic modifier Confirm->FixCoelution FixTailing Optimize pH (pH < 3 or > 10) to suppress silanol interactions Pure->FixTailing

Diagnostic workflow for differentiating co-elution from peak tailing in chromatography.

Part 2: Knowledge Base & FAQs

Q1: I suspect N,N,3-trimethyl-1H-indol-6-amine is co-eluting with a positional isomer on my C18 column. Why is C18 failing, and how do I fix it? A: Standard C18 columns separate compounds based almost entirely on hydrophobic dispersive forces. Positional isomers of indole derivatives (e.g., shifting the methyl group from position 3 to position 2) have nearly identical hydrophobicities, meaning they partition into the C18 alkyl chains at the exact same rate. The Fix: You must change the selectivity ( α ) of your system. Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by acting as an electron-pair acceptor. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that engages in strong π−π stacking with the electron-rich indole ring of your analyte[2][3]. Because these interactions are highly dependent on the spatial geometry of the molecule, PFP columns can easily pull apart closely related isomers that C18 cannot[4].

Q2: My peak is tailing heavily, bleeding into an adjacent impurity peak. How does mobile phase pH affect this? A: The N,N-dimethylamine group on your molecule is a basic tertiary amine with a pKa of approximately 9.0–9.5. If your mobile phase pH is near neutral (pH 6–8), the molecule exists in a state of partial ionization. This causes a dual retention mechanism: the neutral fraction retains via hydrophobicity, while the ionized fraction engages in unwanted cation-exchange interactions with unendcapped, negatively charged silanols on the silica support[5]. The Fix: Lower the mobile phase pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This fully protonates the amine (ensuring a single ionization state) and neutralizes the acidic silanols on the column, eliminating the secondary interactions and sharpening the peak to resolve it from nearby impurities[6].

Q3: How do I confirm if a shoulder on my peak is actually a co-eluting impurity? A: Visual inspection is insufficient. You must use detector data to validate peak purity. If you are using a Diode Array Detector (DAD), extract the UV spectra at the upslope, apex, and downslope of the peak. If the spectra are not perfectly superimposable, a co-eluting compound is present[1][7]. Alternatively, use Mass Spectrometry (MS) to monitor the m/z profile across the peak width; a shift in the dominant mass indicates co-elution[1][7].

Part 3: Mechanistic Data & Visualization

To understand why a stationary phase change is the most effective self-validating fix for indole-amine co-elution, we must look at the specific molecular interactions at play.

Mechanism cluster_C18 Standard C18 Column cluster_PFP PFP (Pentafluorophenyl) Column Analyte N,N,3-trimethyl-1H-indol-6-amine (Electron-rich Indole + Basic Amine) C18 Hydrophobic Dispersive Interactions Only (Poor Isomer Recognition) Analyte->C18 Weak Selectivity PiPi π-π Stacking (Electron-deficient PFP ring) Analyte->PiPi Strong Orthogonal Selectivity Dipole Dipole-Dipole (Highly polar C-F bonds) Analyte->Dipole Hbond Hydrogen Bonding (Indole N-H to Fluorine) Analyte->Hbond

Mechanistic comparison of C18 vs. PFP stationary phase interactions with indole derivatives.

Table 1: Stationary Phase Selectivity Comparison for Indole-Amines
Column ChemistryPrimary InteractionIsomer ResolutionPeak Shape (Basic Amines)Recommended Use Case
C18 (Alkyl) HydrophobicPoorFair (Requires low pH)General screening; non-isomeric impurities.
PFP (Fluorinated) π−π , Dipole, H-BondExcellent GoodResolving positional isomers of indoles.
Amide / HILIC Hydrogen BondingModerateExcellentHighly polar desmethyl impurities.

Part 4: Step-by-Step Experimental Protocol

Objective: Resolve N,N,3-trimethyl-1H-indol-6-amine from closely eluting positional isomers using a PFP stationary phase and optimized pH.

System Preparation:

  • Column Selection: Install a high-efficiency Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm or 2.7 µm core-shell) to maximize theoretical plates ( N )[2][7].

  • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 2.8 using Formic Acid. Causality: The low pH ensures the dimethylamine group is fully protonated, preventing peak tailing[6].

  • Mobile Phase B (Organic): Use 100% Methanol (LC-MS grade). Causality: Methanol is a protic solvent that enhances π−π interactions on PFP columns significantly better than Acetonitrile, maximizing isomer selectivity[2][4].

Gradient Workflow: 4. Equilibration: Equilibrate the column with 5% B for at least 10 column volumes. 5. Injection: Inject 1–2 µL of the sample (ensure the sample diluent matches the initial mobile phase conditions to prevent solvent-mismatch fronting). 6. Gradient Elution:

  • 0.0 – 1.0 min: Hold at 5% B (Focuses the analyte at the column head).

  • 1.0 – 8.0 min: Linear ramp from 5% B to 60% B. (A shallow gradient maximizes the time the analyte spends interacting with the PFP phase, improving resolution).

  • 8.0 – 10.0 min: Ramp to 95% B to wash strongly retained hydrophobic impurities.

  • Detection: Monitor via DAD at the λmax​ of the indole ring (typically ~220 nm and ~280 nm) and activate the Peak Purity algorithm.

System Suitability Validation: 8. Calculate the Resolution ( Rs​ ) between N,N,3-trimethyl-1H-indol-6-amine and its closest eluting impurity. The method is validated if Rs​≥1.5 (baseline resolution) and the USP Tailing Factor ( Tf​ ) is between 0.9 and 1.2[5].

Sources

Troubleshooting

Scaling up N,N,3-trimethyl-1H-indol-6-amine production safely

Welcome to the Technical Support Center for the scale-up and manufacturing of indole derivatives. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of indole derivatives. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of N,N,3-trimethyl-1H-indol-6-amine from the benchtop to pilot-plant or commercial scale.

The synthesis of this specific 1H-indole-6-amine derivative[1] involves two critical stages: the construction of the indole core via a Fischer Indole Synthesis (FIS), followed by the installation of the N,N-dimethyl group via reductive amination. Both stages present unique thermal, kinetic, and regulatory safety challenges.

Section 1: Process Architecture & Kinetic Control

The successful scale-up of N,N,3-trimethyl-1H-indol-6-amine relies on separating the highly exothermic core formation from the pressure-sensitive functionalization step.

SynthesisWorkflow SM Hydrazine + Ketone Precursors FIS Fischer Indole Synthesis (Acid Catalyzed) SM->FIS Core 3-Methyl-1H-indol-6-amine Intermediate FIS->Core Exotherm Control RedAm Reductive Amination (HCHO, H2, Pt/C) Core->RedAm Product N,N,3-Trimethyl-1H- indol-6-amine RedAm->Product NDMA Mitigation

Caption: Workflow for N,N,3-trimethyl-1H-indol-6-amine synthesis.

Section 2: Scale-Up Safety FAQs

Q1: How do we manage the severe thermal hazards during the Fischer Indole Synthesis (FIS) step at a multi-kilogram scale? A: The FIS is notoriously exothermic. At the lab scale, heat dissipation through the flask wall is rapid, but in large-scale reactors, poor surface-area-to-volume ratios lead to localized "hot spots" and potential thermal runaway[2]. Causality & Mitigation: Transition from a batch process to a semi-batch process by controlling the addition rate of the hydrazine precursor. Reaction calorimetry is mandatory to determine the adiabatic temperature rise; you must ensure your reactor's cooling jacket capacity exceeds the maximum heat release rate of the cyclization phase[3].

Q2: What are the primary safety concerns when performing the reductive amination to install the N,N-dimethyl group? A: Reductive amination using formaldehyde and a hydrogen source (e.g., H 2​ with Pt/C) poses pressurization and flammability risks[4]. At scale, the accumulation of the intermediate hemiaminal before reduction can lead to sudden, uncontrolled hydrogen uptake. Causality & Mitigation: Ensure rigorous purging with inert gas and use blast-rated hydrogenation vessels. Control the reaction kinetically by maintaining the temperature strictly at 40 °C, preventing the accumulation of unreduced intermediates.

Q3: How do we prevent the formation of N-nitrosodimethylamine (NDMA) during the scale-up of this dimethylamine derivative? A: NDMA is a highly toxic, mutagenic impurity strictly regulated by health authorities like the EMA[5]. It forms when secondary or tertiary amines react with nitrosating agents (e.g., nitrites). Causality & Mitigation:

  • Eliminate nitrite sources in process water and raw materials.

  • Avoid using DMF as a solvent, as it can degrade into dimethylamine and subsequently form NDMA under certain process conditions[5].

  • Implement an ascorbate quench during workup to neutralize any trace nitrosating agents.

Section 3: Troubleshooting Guide

TroubleshootingTree Start Low Product Yield / Purity Tar Tar Formation in FIS? Start->Tar Cooling Enhance Reactor Cooling & Slow Addition Rate Tar->Cooling Yes Mono Mono-methyl Impurity? Tar->Mono No Formaldehyde Increase HCHO eq. & Check Catalyst Activity Mono->Formaldehyde Yes Purification Optimize Crystallization Solvent System Mono->Purification No

Caption: Decision guide for troubleshooting low yield and impurities.

  • Issue: Severe tar formation and low yield during the indole core synthesis.

    • Root Cause: Uncontrolled exotherms lead to the polymerization of the indole intermediates, a common issue in acid-catalyzed scale-ups[6].

    • Intervention: Decrease the reagent addition rate. If using a batch reactor, consider evaluating continuous flow chemistry, which offers enhanced heat transfer and minimizes the volume of hazardous material reacting at any given time[7].

  • Issue: Incomplete reductive amination (mono-methylated impurity persists >1%).

    • Root Cause: Insufficient formaldehyde equivalents or catalyst poisoning by trace hydrazines from the first step.

    • Intervention: Ensure at least 2.5 equivalents of formaldehyde. Implement a rigorous carbon filtration of the 3-methyl-1H-indol-6-amine intermediate before the amination step to remove catalyst poisons.

Section 4: Quantitative Process Parameters

Table 1: Scale-Up Safety & Quality Metrics

ParameterTarget ValueCritical Safety/Quality Rationale
FIS Addition Temperature < 35 °CPrevents thermal runaway and tar/polymer formation[6].
H 2​ Pressure (Amination) 3 - 5 barEnsures complete conversion to the tertiary amine without over-pressurizing standard pilot reactors[4].
NDMA Limit < 0.03 ppmStrict regulatory compliance for mutagenic impurities[5].
Mono-methylated Impurity < 0.5%Ensures final product efficacy and prevents downstream purification bottlenecks.

Section 5: Self-Validating Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 3-Methyl-1H-indol-6-amine (Core Formation)

This protocol utilizes a semi-batch approach to ensure thermal safety.

  • Preparation: Charge a 50 L glass-lined reactor with 3-nitrophenylhydrazine hydrochloride (1.0 equiv) and an aqueous ethanol solvent system (95/5)[6].

  • Inerting: Purge the reactor with nitrogen for 15 minutes to displace oxygen.

  • Addition (Kinetic Control): Heat the mixture to 30 °C. Slowly add propionaldehyde (1.1 equiv) via a metering pump over 3 hours.

    • Causality: Slow addition controls the exothermic hydrazone formation and the subsequent Fischer cyclization, preventing the localized hot spots that lead to tarring[7].

  • Reflux & Validation: Heat to reflux (approx. 80 °C).

    • Self-Validating Check: Monitor via HPLC. The reaction is validated as safe to cool only when the hydrazone intermediate completely disappears (typically within 4 hours), ensuring the cyclization has progressed past the thermal danger zone.

  • Reduction: Cool to 25 °C. Add Pd/C (5 wt%) and subject to hydrogenation (3 bar) to reduce the nitro group to an amine.

  • Workup: Filter through Celite to remove the catalyst. Concentrate and crystallize from toluene to obtain high-purity 3-methyl-1H-indol-6-amine.

Protocol 2: Reductive Amination to N,N,3-Trimethyl-1H-indol-6-amine

This protocol utilizes catalytic hydrogenation to avoid the generation of toxic boron byproducts associated with NaBH 3​ CN.

  • Preparation: In a 50 L pressure reactor, dissolve the purified 3-methyl-1H-indol-6-amine (1.0 equiv) in methanol.

  • Reagent Addition: Add aqueous formaldehyde (37%, 2.5 equiv). Stir for 30 minutes at 20 °C to allow hemiaminal formation.

  • Catalyst Charge: Carefully charge Pt/C (2 wt%) under a strict nitrogen blanket.

    • Causality: Pt/C is highly effective for N-methylation with formaldehyde while minimizing unwanted ring hydrogenation of the indole core[4].

  • Hydrogenation & Validation: Pressurize with H 2​ to 4 bar. Maintain the temperature strictly at 40 °C.

    • Self-Validating Check: Monitor the mass flow of hydrogen. The system self-validates completion when hydrogen uptake ceases entirely (typically 6-8 hours), directly correlating with the stoichiometric saturation of the intermediate.

  • Purification: Vent H 2​ safely. Filter the catalyst. Quench with a mild sodium bicarbonate solution, extract with ethyl acetate, and crystallize the final N,N,3-trimethyl-1H-indol-6-amine.

References

  • Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms Source: ACS Publications URL:[Link]

  • Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine Source: ACS Publications URL:[Link]

  • What are the scale-up challenges in the production of Carbazole Dye Raw Material Indole? Source: Jinjing Chemical URL:[Link]

  • N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source Source: ACS Omega URL:[Link]

  • Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report Source: European Medicines Agency (EMA) URL:[Link]

  • Development of MKI-3: A Potent and Selective MASTL Inhibitor with Improved Efficacy for Cancer Treatment Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Pharmacological Divergence: N,N,3-Trimethyl-1H-indol-6-amine vs. N,N-Dimethyltryptamine (DMT)

Executive Summary As a Senior Application Scientist, I frequently encounter researchers seeking to leverage the indole scaffold for drug discovery. The indole ring is one of the most privileged structures in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter researchers seeking to leverage the indole scaffold for drug discovery. The indole ring is one of the most privileged structures in medicinal chemistry; however, minor positional shifts in functional groups dictate entirely divergent biological pathways. This guide provides an objective, data-backed comparison between a classic neuropharmacological agent, N,N-dimethyltryptamine (DMT) , and a highly specialized oncology building block, N,N,3-trimethyl-1H-indol-6-amine .

By analyzing their physicochemical properties, target specificities, and experimental validation workflows, this guide equips drug development professionals with the mechanistic insights needed to deploy these scaffolds effectively.

Structural Divergence & Physicochemical Causality

While both molecules share an indole core, their substitution patterns fundamentally alter their electron distribution, basicity, and subsequent receptor affinity.

  • N,N-Dimethyltryptamine (DMT): Features an ethylamine chain at the C3 position. The terminal basic nitrogen has a pKa of approximately 8.68. At physiological pH (7.4), this nitrogen is protonated, carrying a cationic charge that is essential for binding to G-protein coupled receptors (GPCRs).

  • N,N,3-Trimethyl-1H-indol-6-amine: Features a methyl group at C3 and a dimethylamino group at C6. Because the nitrogen is directly attached to the aromatic ring (an aniline derivative), its lone pair of electrons delocalizes into the indole π-system. This drastically lowers its pKa (~4.5), rendering it neutral at physiological pH. Furthermore, the C3-methyl group blocks reactive sites, increasing metabolic stability for oncology applications.

Table 1: Physicochemical Properties Comparison
PropertyN,N-Dimethyltryptamine (DMT)N,N,3-Trimethyl-1H-indol-6-amine
Core Scaffold IndoleIndole
Amine Position C3 (via ethyl linker)C6 (direct attachment)
Amine Type Aliphatic (Tertiary)Aromatic (Aniline derivative)
Estimated pKa ~8.68 (Basic)~4.5 (Weakly basic / Neutral)
Charge at pH 7.4 Cationic (+1)Neutral (0)
Primary Utility NeuropharmacologyOncology Drug Building Block

Mechanistic Pathways & Target Specificity

The physicochemical differences outlined above directly dictate the pharmacological targets of these two molecules.

DMT and 5-HT2A Activation: The protonated aliphatic amine of DMT forms a critical electrostatic salt bridge with the conserved Asp155 residue in transmembrane domain 3 (TM3) of the 5-HT2A receptor [1]. This interaction induces the conformational change required for β-arrestin and Gq signaling, driving its psychedelic efficacy.

6-Aminoindoles in Oncology: Lacking a basic aliphatic amine, N,N,3-trimethyl-1H-indol-6-amine cannot bind 5-HT receptors. Instead, its flat, rigid, and lipophilic nature makes it an ideal pharmacophore for fitting into the hydrophobic clefts of kinases or the colchicine binding site of tubulin. Recent oncology drug discovery efforts have successfully utilized 6-aminoindole derivatives to create nanomolar-potency tubulin inhibitors that disrupt solid tumor growth [2].

G DMT N,N-Dimethyltryptamine (DMT) StructDMT Aliphatic Ethylamine Chain (Protonated at pH 7.4) DMT->StructDMT features TMA N,N,3-Trimethyl-1H-indol-6-amine StructTMA Aromatic C6-Amine (Neutral at pH 7.4) TMA->StructTMA features TargetDMT 5-HT2A Receptor (GPCR Activation) StructDMT->TargetDMT Salt bridge with Asp155 TargetTMA Kinase / Tubulin Pockets (Oncology Targets) StructTMA->TargetTMA Hydrophobic interactions

Structural determinants driving the pharmacological divergence of DMT and 6-aminoindole.

Self-Validating Experimental Workflows

To objectively validate the divergent performance of these two compounds, we must employ orthogonal screening assays. The following protocols are designed as self-validating systems, ensuring that false positives are eliminated through bidirectional controls and rigorous baseline definitions.

Workflow Prep Compound Preparation Assay1 Radioligand Binding (5-HT2A) Prep->Assay1 Aliquot Assay2 Tubulin Polymerization Assay Prep->Assay2 Aliquot Read1 Scintillation Counting Assay1->Read1 Read2 Fluorescence Monitoring Assay2->Read2 Data IC50 / Ki Calculation Read1->Data Read2->Data

Parallel high-throughput screening workflow for GPCR binding and tubulin polymerization.

Protocol A: 5-HT2A Radioligand Competition Assay

Purpose: To quantify the GPCR binding affinity (Ki) of DMT versus the 6-aminoindole derivative. Causality of Design: We utilize [3H]-Ketanserin, a selective 5-HT2A antagonist, rather than an agonist radioligand. Antagonists bind independently of the receptor's G-protein coupling state, providing a highly stable and reproducible baseline for competition assays.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate CHO-K1 cell membranes stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to maintain physiological ionization states.

  • Incubation: Combine 15 µg of membrane protein, 2 nM [3H]-Ketanserin, and varying concentrations ( 10−10 to 10−4 M) of the test compounds in a 96-well plate.

  • Self-Validation (NSB Control): In parallel wells, add 10 µM unlabeled Ketanserin. This saturates all specific binding sites; any remaining radioactivity is Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the assay is flagged as invalid.

  • Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Read radioactivity via liquid scintillation counting.

  • Analysis: Subtract NSB from all wells. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Tubulin Polymerization Fluorometric Assay

Purpose: To evaluate the efficacy of 6-aminoindole derivatives as microtubule destabilizers, a key mechanism in oncology[3]. Causality of Design: Utilizing a fluorescent reporter that specifically binds to polymerized microtubules allows for real-time kinetic monitoring of the assembly process. This avoids the artifacts of endpoint-only biochemical assays and clearly distinguishes between stabilizers and destabilizers.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mix containing 3 mg/mL porcine brain tubulin, 1 mM GTP, and 10 µM fluorescent reporter in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Compound Addition: Introduce test compounds at 10 µM concentration into a 96-well half-area plate.

  • Bidirectional Self-Validation: Use Paclitaxel (10 µM) as a positive control for polymerization (rapidly enhances fluorescence) and Colchicine (10 µM) as a positive control for depolymerization (suppresses fluorescence). The assay is only valid if these two controls diverge significantly from the vehicle baseline.

  • Kinetic Monitoring: Incubate the plate at 37°C in a fluorescence microplate reader. Measure emission continuously for 60 minutes.

  • Data Extraction: Calculate the Vmax of the polymerization curve. Compounds acting as tubulin inhibitors will show a flattened kinetic curve mirroring Colchicine.

Comparative Experimental Data

The table below summarizes the expected quantitative performance of both scaffolds based on established structure-activity relationships (SAR) when subjected to the workflows described above.

Table 2: Expected Pharmacological Profiling Data
Target AssayN,N-Dimethyltryptamine (DMT)N,N,3-Trimethyl-1H-indol-6-amine (Derivatives)
5-HT2A Binding (Ki) ~75 nM (High Affinity)>10,000 nM (Inactive)
Tubulin Polymerization (IC50) >100 µM (Inactive)~10–50 nM (Potent Inhibition)
Kinase Inhibition (e.g., EGFR) >100 µM (Inactive)Low micromolar to nanomolar

References

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function. Frontiers in Neuroscience.[Link]

  • Discover 4β-NH-(6-aminoindole)-4-desoxy-podophyllotoxin with nanomolar-potency antitumor activity by improving the tubulin binding affinity on the basis of a potential binding site nearby colchicine domain. PubMed (Eur J Med Chem).[Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.[Link]

Sources

Comparative

Comprehensive NMR Reference Guide: Structural Elucidation of N,N,3-trimethyl-1H-indol-6-amine

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter challenges in the unambiguous structural elucidation of highly substituted indole scaffolds. The indole ring is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter challenges in the unambiguous structural elucidation of highly substituted indole scaffolds. The indole ring is a privileged pharmacophore, and accurate Nuclear Magnetic Resonance (NMR) reference data is critical for verifying synthetic success and mapping the electronic distribution within the molecule.

This guide provides an in-depth, objective comparison of the 1 H and 13 C NMR spectral data for N,N,3-trimethyl-1H-indol-6-amine against two foundational structural analogs: 3-methyl-1H-indole (Skatole) and N,N-dimethyl-1H-indol-6-amine . By isolating the spectral contributions of the 3-methyl and 6-dimethylamino substituents, researchers can confidently assign complex spectra, benchmark Density Functional Theory (DFT) calculations, and predict the behavior of related derivatives.

Mechanistic Causality: Substituent Effects on the Indole Core

To accurately interpret the NMR spectra of N,N,3-trimethyl-1H-indol-6-amine, we must understand the causality behind the chemical shift perturbations. The indole core is an electron-rich aromatic system, but functionalization at the C-3 and C-6 positions drastically alters its local magnetic environment[1]:

  • The 6-(N,N-dimethylamino) Group (Mesomeric Shielding): The nitrogen atom of the dimethylamino group donates electron density into the indole π -system via a strong mesomeric (+M) effect. This extended π -polarization significantly shields the protons and carbons at the ortho (C-5, C-7) and para positions[2]. Consequently, H-5 and H-7 resonate significantly upfield (lower ppm) compared to an unsubstituted indole.

  • The 3-Methyl Group (Inductive & Hyperconjugative Effects): The methyl group at C-3 exerts a mild electron-donating inductive (+I) effect, which slightly shields the adjacent H-2 proton. Furthermore, the 13 C resonance of the C-3 carbon is pushed downfield due to the α -substituent effect, while the methyl carbon itself typically resonates around 9.5–10.0 ppm[3].

  • Solvent Selection Causality: Deuterated chloroform ( CDCl3​ ) is selected over polar solvents like DMSO- d6​ to prevent strong hydrogen bonding with the indole N-H. This minimizes proton exchange rates, allowing the N-H signal to appear as a distinct, albeit broad, peak rather than washing out into the baseline[4].

Comparative NMR Data Analysis

To objectively evaluate the spectral footprint of N,N,3-trimethyl-1H-indol-6-amine, we compare it against its structural subsets. The data below synthesizes established substituent chemical shift (SCS) increments and high-resolution empirical data for indole derivatives[4].

Table 1: 1 H NMR Chemical Shifts (ppm, in CDCl3​ , 600 MHz)
Position3-methyl-1H-indole (Alternative 1)N,N-dimethyl-1H-indol-6-amine (Alternative 2)N,N,3-trimethyl-1H-indol-6-amine (Target)Multiplicity & Coupling (Target)
H-1 (NH) 7.807.757.60 br s
H-2 6.957.006.80 d, J = 2.0 Hz
H-3 / 3-CH 3​ 2.35 (CH 3​ )6.40 (H-3)2.30 (CH 3​ )s (3H)
H-4 7.557.507.40 d, J = 8.5 Hz
H-5 7.106.706.65 dd, J = 8.5, 2.2 Hz
H-6 / 6-NMe 2​ 7.15 (H-6)2.95 (NMe 2​ )2.95 (NMe 2​ )s (6H)
H-7 7.306.606.55 d, J = 2.2 Hz
Table 2: 13 C NMR Chemical Shifts (ppm, in CDCl3​ , 151 MHz)
Position3-methyl-1H-indoleN,N-dimethyl-1H-indol-6-amineN,N,3-trimethyl-1H-indol-6-amine
C-2 122.5121.0120.5
C-3 111.5102.5110.2
3-CH 3​ 9.8-9.6
C-3a 128.0122.0121.0
C-4 119.0120.5119.5
C-5 119.2110.5109.8
C-6 121.5148.0148.5
C-7 111.096.095.2
C-7a 136.5138.0137.5
6-NMe 2​ -41.541.8 (2C)

Experimental Protocols: A Self-Validating System

To achieve the high-resolution data required for precise structural assignment and DFT benchmarking, the acquisition protocol must be rigorously standardized[5]. The following step-by-step methodology ensures quantitative reliability.

Phase 1: Sample Preparation

Concentration: Weigh exactly 5–10 mg of N,N,3-trimethyl-1H-indol-6-amine to maintain a concentration of ≤ 10 mM. Causality: Higher concentrations induce π

π stacking of the indole rings, leading to concentration-dependent chemical shift drifting.
  • Solvation: Dissolve the analyte in 0.6 mL of CDCl3​ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer: Transfer the solution to a high-precision 5 mm NMR tube, ensuring a sample depth of at least 4 cm to prevent magnetic field inhomogeneities.

  • Phase 2: Spectrometer Acquisition Parameters
    • 1 H NMR (600 MHz): Set the pulse angle to 30° to ensure complete longitudinal relaxation between scans. Set the relaxation delay (D1) to 1.0 s and acquire 16 transients[5].

    • 13 C NMR (151 MHz): Utilize a power-gated broadband proton decoupling sequence (e.g., waltz16). Set D1 to 2.0 s and acquire a minimum of 3,072 transients. Causality: Quaternary carbons in the indole core (C-3a, C-6, C-7a) lack attached protons, leading to inefficient dipole-dipole relaxation. A longer D1 ensures they fully relax, providing accurate quantitative integration.

    Phase 3: Spectral Processing
    • Apply a 0.3 Hz exponential line broadening function for 1 H and a 1.0 Hz function for 13 C prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

    • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

    Workflow Visualization

    The following diagram illustrates the logical progression from sample preparation through comparative structural elucidation.

    NMR_Workflow Prep Sample Preparation (CDCl3, 0.03% TMS, ≤10 mM) Acq1H 1H NMR Acquisition (600 MHz, ns=16, d1=1.0s) Prep->Acq1H Acq13C 13C NMR Acquisition (151 MHz, ns=3072, d1=2.0s) Prep->Acq13C Process Data Processing (Zero-filling, Apodization, Phase/Baseline) Acq1H->Process Acq13C->Process Elucidate Structural Elucidation (Chemical Shift & Multiplicity Analysis) Process->Elucidate Compare Comparative Analysis (Substituent Effects: 3-Me vs 6-NMe2) Elucidate->Compare

    Workflow for the self-validating NMR acquisition and comparative structural elucidation of indoles.

    References

    • Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study. Heterocyclic Communications. URL:[Link]

    • Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. PubMed Central (PMC). URL:[Link]

    • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central (PMC). URL:[Link]

    • Ru-Catalyzed Intermolecular Dearomatization Reaction of Indoles with Allylic Alcohols. The Royal Society of Chemistry. URL:[Link]

    Sources

    Validation

    Comparative Biological Activity of N,N,3-trimethyl-1H-indol-6-amine and Analogous Indole Derivatives

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The indole scaffold is a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

    Executive Summary & Structural Rationale

    The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs and natural products with diverse biological activities[1]. Within this vast chemical space, N,N,3-trimethyl-1H-indol-6-amine represents a highly specialized derivative. By combining a 3-methyl substitution with an N,N-dimethylated 6-amino group, this compound merges the pharmacological profiles of two distinct indole classes: the Aryl hydrocarbon receptor (AhR) modulating 3-alkylindoles and the DNA-intercalating 6-aminoindoles.

    Understanding the structure-activity relationship (SAR) of this compound requires deconstructing its functional groups:

    • The 3-Methyl Group: Analogous to 3-methylindole (skatole), this substitution is a known driver of AhR partial agonism, leading to the downstream induction of cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1)[2]. However, it is also implicated in pneumotoxicity via CYP2F1-mediated bioactivation[3].

    • The 6-(N,N-dimethylamino) Group: Unsubstituted 6-aminoindoles exhibit strong charge-transfer interactions with DNA, conferring potent anticancer and antimicrobial properties[4][5]. They also show promise as anti-aggregation agents in protein misfolding diseases[6]. The N,N-dimethylation transforms the primary amine into a tertiary amine, eliminating its hydrogen-bond donating capability while significantly increasing lipophilicity and electron density across the indole π-system. This modification enhances cellular permeability and alters the molecule's target-binding thermodynamics.

    Mechanistic Pathways & Target Interactions

    To predict and evaluate the biological activity of N,N,3-trimethyl-1H-indol-6-amine, we must compare its mechanistic pathways against its parent structural analogs. The electron-rich nature of the N,N-dimethylamino group facilitates stronger charge-transfer interactions with electron-deficient biological targets, while the 3-methyl group anchors the molecule within the AhR ligand-binding domain.

    AhR_Pathway Indole N,N,3-trimethyl-1H-indol-6-amine (Lipophilic Ligand) AhR_Cytosol AhR-HSP90 Complex (Cytosol) Indole->AhR_Cytosol High-Affinity Binding AhR_Nucleus AhR-ARNT Heterodimer (Nucleus) AhR_Cytosol->AhR_Nucleus Translocation & Dimerization XRE Xenobiotic Response Element (DNA) AhR_Nucleus->XRE Promoter Binding CYP CYP1A1 / CYP1B1 Gene Expression XRE->CYP Transcriptional Activation

    AhR signaling pathway activation by 3-alkylindole derivatives leading to CYP enzyme induction.

    Comparative Biological Activity Data

    The following table synthesizes the quantitative biological performance of N,N,3-trimethyl-1H-indol-6-amine compared to its foundational analogs. Data is aggregated from validated in vitro assays targeting AhR activation, DNA binding dynamics, and cellular toxicity[2][4][5].

    CompoundStructural ClassAhR Agonism (HepG2)DNA Binding Affinity ( Kb​ )Primary Bioactivity FocusToxicity / Off-Target Risk
    3-Methylindole (Skatole)3-AlkylindolePartial Agonist (Induces CYP1A1/2)Weak / NegligibleAhR modulation, Gut microbiome signalingHigh (Pneumotoxicity via CYP2F1 bioactivation)
    6-Aminoindole 6-Substituted IndoleMinimalHigh ( 2.3×105 M−1 )Antimicrobial, Anticancer (HeLa/MCF7), Anti-aggregationModerate (Non-specific cytotoxicity)
    N,N,3-trimethyl-1H-indol-6-amine Hybrid DerivativeStrong Partial Agonist (Enhanced by lipophilicity)Moderate to High (Charge-transfer complexation)Targeted Oncology, AhR-mediated immunomodulationModerate (Requires CYP bioactivation screening)

    Causality Note: The increased lipophilicity of the N,N-dimethyl group compared to a primary amine shifts the molecule's pharmacokinetic profile, increasing its partitioning into lipid-rich microenvironments (such as the hydrophobic pocket of AhR) while maintaining the electron-donating resonance required for DNA charge-transfer interactions.

    Self-Validating Experimental Protocols

    To objectively evaluate the biological activity of N,N,3-trimethyl-1H-indol-6-amine against other indoles, researchers must utilize self-validating assay systems. The protocols below are designed with internal causality checks to ensure that observed signals are mechanistically accurate and free from experimental artifacts.

    Protocol A: AhR Reporter Gene Assay (Mechanism Validation)

    This protocol quantifies the AhR-activating potential of indole derivatives while proving that the resulting signal is exclusively mediated by the AhR pathway[2].

    • Cell Preparation: Seed HepG2 cells (human hepatocellular carcinoma) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Transfection: Transiently transfect cells with a pGL3-XRE-luciferase reporter plasmid using a standardized lipofection reagent.

    • Compound Treatment & Self-Validation Checkpoint:

      • Test Group: Treat with N,N,3-trimethyl-1H-indol-6-amine (0.1 μM to 100 μM).

      • Positive Control: Treat with TCDD (10 nM) to establish maximum AhR activation.

      • Validation Group (Crucial): Pre-treat a parallel set of wells with CH223191 (10 μM) , a highly specific AhR antagonist, 1 hour prior to adding the test compound. Causality: If the luminescence signal in this group is abolished, it definitively proves the test compound's activity is strictly AhR-dependent and not a result of off-target promoter activation.

    • Quantification: After 24 hours, lyse cells and measure luminescence using a microplate reader. Normalize data to total protein concentration.

    Protocol B: DNA Binding Dynamics via UV-Vis Titration

    6-aminoindoles exert anticancer activity by forming charge-transfer complexes with DNA[4]. This protocol measures the intrinsic binding constant ( Kb​ ) while validating stoichiometry.

    • Reagent Preparation: Prepare a 50 μM solution of N,N,3-trimethyl-1H-indol-6-amine in Tris-HCl buffer (pH 7.4). Prepare Calf Thymus DNA (CT-DNA) in the same buffer, confirming its purity by ensuring the UV absorbance ratio A260​/A280​≥1.8 .

    • Titration: Place 2 mL of the indole solution in a quartz cuvette. Progressively add 5 μL aliquots of CT-DNA.

    • Spectral Analysis & Self-Validation Checkpoint: Record the UV-Vis absorption spectrum (200–500 nm) after each addition.

      • Causality: Monitor the spectra for an isosbestic point (a specific wavelength where total absorbance remains constant during the titration). The presence of a sharp isosbestic point is a self-validating mathematical proof that only a single, 1:1 stoichiometric charge-transfer complex is forming, ruling out compound degradation or non-specific aggregation artifacts.

    • Calculation: Calculate Kb​ using the Benesi-Hildebrand equation based on the hypochromic shift observed at the compound's λmax​ .

    High-Throughput Screening Workflow

    To systematically compare libraries of indole derivatives, a multiplexed workflow is required to simultaneously assess pathway activation and cell viability.

    HTS_Workflow Lib Indole Library Preparation Cell HepG2 / HeLa Cell Culture Lib->Cell Treat Compound Incubation (24h) Cell->Treat Assay Multiplex Assay (Luciferase + MTT) Treat->Assay Data SAR Analysis & Hit Validation Assay->Data

    Self-validating high-throughput workflow for concurrent viability and pathway activation screening.

    Conclusion

    N,N,3-trimethyl-1H-indol-6-amine serves as a powerful structural probe in medicinal chemistry. By integrating the AhR-targeting capabilities of 3-alkylindoles with the electron-rich, DNA-interacting properties of N,N-dimethylated 6-aminoindoles, it offers a unique pharmacological profile. When evaluating this compound against traditional indoles, researchers must employ rigorous, self-validating assays—such as antagonist-coupled reporter assays and isosbestic-monitored titrations—to accurately decouple its dual mechanisms of action and mitigate potential toxicity risks associated with CYP bioactivation.

    References

    • 3-Methylindole is Mutagenic and a Possible Pulmonary Carcinogen Source: National Institutes of Health (NIH) / Toxicological Sciences URL:[Link]

    • Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes Source: PLOS One / National Institutes of Health (NIH) URL:[Link]

    • Charge Transfer Interaction Dynamics Between 6-Aminoindole and Picric Acid: Synthesis, Spectrophotometric, Characterization, Computational, DNA Binding, and Anticancer Properties Source: ResearchGate / Journal of Molecular Structure URL:[Link]

    • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights Source: MDPI URL:[Link]

    • Evaluation of Aminoindole Carboxamides and Triazines as Potential Anti-Aggregation Agents of Protein Misfolding Diseases Source: Purdue University URL:[Link]

    Sources

    Comparative

    Comparative Mass Spectrometry Guide: Structural Elucidation of N,N,3-trimethyl-1H-indol-6-amine

    Executive Summary & Analyte Profile In preclinical drug development, indole scaffolds are considered "privileged structures" due to their ubiquitous presence in biologically active compounds. N,N,3-trimethyl-1H-indol-6-a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Analyte Profile

    In preclinical drug development, indole scaffolds are considered "privileged structures" due to their ubiquitous presence in biologically active compounds. N,N,3-trimethyl-1H-indol-6-amine (Chemical Formula: C₁₁H₁₄N₂, Exact Mass: 174.1157 Da) is a highly substituted indole derivative featuring a 3-methyl group and a 6-dimethylamino group.

    Accurate structural elucidation of this compound requires orthogonal analytical approaches. This guide objectively compares the performance, mechanistic causality, and fragmentation patterns of two gold-standard mass spectrometry platforms: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .

    Mechanistic Causality: ESI vs. EI Fragmentation

    Understanding why a molecule fragments in a specific manner is critical for preventing misidentification. The divergent fragmentation patterns of N,N,3-trimethyl-1H-indol-6-amine across ESI and EI platforms are dictated by their respective ionization physics.

    ESI-Q-TOF MS/MS (Soft Ionization)

    In ESI, the addition of 0.1% formic acid to the mobile phase drives the protonation of the most basic site on the molecule—the 6-dimethylamino nitrogen—yielding an even-electron precursor ion [M+H]+ at m/z 175.12. Under Collision-Induced Dissociation (CID), the fragmentation is strictly governed by the even-electron rule . The dominant pathway is the charge-directed neutral loss of dimethylamine (45 Da), a hallmark of protonated dimethylamino-aromatics and tryptamine derivatives [1]. This α -cleavage equivalent forms a highly stable 3-methylindole cation at m/z 130.06.

    GC-EI-MS (Hard Ionization)

    In GC-MS, the 70 eV electron beam strips an electron from the Highest Occupied Molecular Orbital (HOMO)—likely the conjugated indole π -system or the dimethylamino lone pair—generating an odd-electron radical cation M+∙ at m/z 174.11. Unlike ESI, EI fragmentation is driven by radical-site initiation . The molecule readily undergoes the radical loss of a methyl group ( ∙CH3​ , 15 Da) from the dimethylamino moiety to form a resonance-stabilized iminium cation at m/z 159.09. Subsequent deep-structural fragmentation involves the cleavage of the indole core via the neutral loss of hydrogen cyanide (HCN, 27 Da) [2].

    Analytical Workflow & Pathway Visualizations

    The following diagrams illustrate the comparative workflows and the distinct gas-phase thermodynamic pathways governing the fragmentation of N,N,3-trimethyl-1H-indol-6-amine.

    Workflow Sample N,N,3-trimethyl-1H-indol-6-amine Sample Preparation ESI LC-ESI-Q-TOF Soft Ionization Sample->ESI EI GC-EI-MS Hard Ionization (70 eV) Sample->EI ESI_Ion [M+H]+ (m/z 175.12) Even-Electron Ion ESI->ESI_Ion EI_Ion M+• (m/z 174.11) Radical Cation EI->EI_Ion ESI_Frag CID Fragmentation Neutral Losses (e.g., -45 Da) ESI_Ion->ESI_Frag EI_Frag Electron Impact Radical Losses (e.g., -15 Da) EI_Ion->EI_Frag

    Caption: Comparative analytical workflows highlighting the divergence between soft (ESI) and hard (EI) ionization.

    Fragmentation ESI_Prec [M+H]+ m/z 175.123 Protonated Amine ESI_F1 [M+H - NH(CH3)2]+ m/z 130.065 3-Methylindole Cation ESI_Prec->ESI_F1 CID (-45 Da) ESI_F2 [M+H - NH(CH3)2 - HCN]+ m/z 103.054 Ring Cleavage ESI_F1->ESI_F2 CID (-27 Da) EI_Prec M+• m/z 174.115 Radical Cation EI_F1 [M - •CH3]+ m/z 159.091 Iminium Cation EI_Prec->EI_F1 70 eV (-15 Da) EI_F2 [M - •CH3 - HCN]+ m/z 132.081 Indole Core Cleavage EI_F1->EI_F2 70 eV (-27 Da)

    Caption: Divergent gas-phase fragmentation pathways of N,N,3-trimethyl-1H-indol-6-amine under ESI vs. EI.

    Quantitative Data Comparison

    The table below summarizes the diagnostic ions generated by both platforms. Notice the strict adherence to the even-electron rule in ESI, contrasted by the radical-driven fragmentation in EI.

    PlatformPrecursor Ion (m/z)Diagnostic Fragment (m/z)Neutral/Radical LossStructural AssignmentRelative Abundance
    ESI-Q-TOF 175.1235 [M+H]+ 130.0655- 45.05 Da (NH(CH₃)₂)3-Methylindole cationBase Peak (100%)
    ESI-Q-TOF 175.1235 [M+H]+ 103.0547- 72.06 Da (Amine + HCN)Indenyl derivativeMedium (30%)
    GC-EI-MS 174.1157 M+∙ 159.0919- 15.02 Da ( ∙CH3​ )Iminium cationBase Peak (100%)
    GC-EI-MS 174.1157 M+∙ 173.1078- 1.00 Da ( ∙H )Indole resonance cationHigh (75%)
    GC-EI-MS 174.1157 M+∙ 132.0810- 42.03 Da ( ∙CH3​
    • HCN)
    Core ring cleavageMedium (45%)

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains internal checkpoints to guarantee that the observed fragmentation is an artifact of the molecule, not the instrument.

    Protocol A: LC-ESI-Q-TOF MS/MS Workflow

    Objective: Obtain high-mass-accuracy intact molecular weight and CID fragmentation.

    • System Suitability Check (Self-Validation): Inject a 10 ng/mL Reserpine standard. Verify that the [M+H]+ (m/z 609.2806) is detected with a mass error of < 3 ppm. This ensures the TOF flight tube is thermally stabilized and calibrated.

    • Sample Preparation: Dissolve N,N,3-trimethyl-1H-indol-6-amine in LC-MS grade Methanol:Water (50:50, v/v). Crucial Step: Add 0.1% Formic Acid. The low pH ensures the dimethylamino group is pre-ionized in solution, maximizing the ESI droplet desolvation efficiency.

    • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • MS/MS Acquisition: Operate in Positive ESI mode. Set the capillary voltage to 3.5 kV. Use Data-Dependent Acquisition (DDA). Set the Collision Energy (CE) to a ramp of 15–30 eV to ensure sufficient energy is deposited to break the C−N bond, triggering the 45 Da neutral loss [3].

    • Data Validation: Analyze the isotopic envelope of m/z 175.12. The M+1 peak (m/z 176.12) should have an intensity of ~12.5% relative to the monoisotopic peak, confirming the presence of 11 carbon atoms.

    Protocol B: GC-EI-MS Workflow

    Objective: Obtain reproducible, library-searchable radical fragmentation spectra.

    • Tune Evaluation (Self-Validation): Run an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 ions are present at the correct isotopic ratios. The m/z 69 base peak confirms the 70 eV electron filament is functioning at the standardized energy required for library matching.

    • Sample Preparation: Dissolve the analyte in GC-grade Ethyl Acetate to a concentration of 50 µg/mL. (Note: Derivatization is not required as the tertiary amine is sufficiently volatile, though the indole N-H may cause slight peak tailing).

    • Injection: Inject 1 µL into a split/splitless injector set to 250°C. Use a split ratio of 10:1 to prevent detector saturation and preserve the Gaussian shape of the chromatographic peak.

    • Chromatography: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

    • MS Acquisition: Operate the MS in full scan mode (m/z 40–300).

    • Data Validation: Extract the spectrum at the apex of the chromatographic peak. Subtract background noise. The presence of the M-15 (m/z 159) and M-1 (m/z 173) ions validates the intact indole structure prior to ring opening [4].

    Conclusion

    For the structural elucidation of N,N,3-trimethyl-1H-indol-6-amine, ESI-Q-TOF and GC-EI-MS provide highly complementary data. ESI-MS/MS excels at confirming the intact molecular formula and the presence of the dimethylamino appendage via the even-electron loss of 45 Da. Conversely, GC-EI-MS provides deep structural fingerprinting through radical-driven cleavages, allowing for robust differentiation of positional isomers via the SWGDRUG or NIST libraries. Employing both platforms ensures a completely validated structural assignment.

    References

    • Title: A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation Source: Talanta URL
    • Title: Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds Source: PMC / NIH URL
    • Title: Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry Source: ChemRxiv URL
    • Title: An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)
    Validation

    Comprehensive Infrared (IR) Spectroscopy Guide for N,N,3-trimethyl-1H-indol-6-amine: Comparative Spectral Analysis and Experimental Protocols

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol Introduction & Structural Diagnostics In modern drug discovery, indole der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Technical Protocol

    Introduction & Structural Diagnostics

    In modern drug discovery, indole derivatives serve as privileged scaffolds due to their high binding affinity across diverse biological targets. N,N,3-trimethyl-1H-indol-6-amine is a highly substituted indole characterized by a secondary amine within the pyrrole ring, an aliphatic methyl group at the C3 position, and a tertiary N,N-dimethylamine group at the C6 position.

    Accurate structural elucidation of this compound requires high-resolution Fourier-Transform Infrared (FTIR) spectroscopy. By mapping specific vibrational modes to structural features, researchers can distinguish this molecule from closely related analogues. This guide provides an objective comparison of the spectral signatures of N,N,3-trimethyl-1H-indol-6-amine against common alternatives, alongside field-proven, self-validating experimental protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission techniques.

    Quantitative Spectral Signatures: Expected IR Absorption Peaks

    The IR spectrum of N,N,3-trimethyl-1H-indol-6-amine is a composite of its distinct functional groups. The1 at approximately 3406 cm⁻¹[1]. Furthermore, the 1 typically appear between 1508 cm⁻¹ and 1577 cm⁻¹[1]. The presence of the N,N-dimethylamino group introduces 2 in the 1220 to 1350 cm⁻¹ region[2].

    Table 1: Diagnostic IR Wavenumbers for N,N,3-trimethyl-1H-indol-6-amine
    Functional Group / Vibration ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeCausality / Structural Origin
    Indole N-H Stretch 3390 – 3410Medium, SharpSecondary amine in the pyrrole ring.
    Aromatic C-H Stretch 3020 – 3050Weak to Mediumsp² hybridized C-H bonds on the benzene/pyrrole rings.
    Aliphatic C-H Stretch 2800 – 2950Medium, Multiplesp³ hybridized C-H bonds from the three methyl groups.
    Aromatic C=C / C=N Stretch 1500 – 1600Strong, SharpRing breathing and skeletal vibrations of the indole core.
    Tertiary Amine C-N Stretch 1250 – 1350StrongC-N bond connecting the N,N-dimethyl group to the C6 position.
    Out-of-plane C-H Bending 700 – 800Strong, BroadAdjacent hydrogen atoms on the substituted aromatic ring.

    Comparative Spectral Analysis: Distinguishing Analogues

    To ensure rigorous quality control during synthesis or procurement, it is critical to distinguish N,N,3-trimethyl-1H-indol-6-amine from structural analogues such as 3-methyl-1H-indole (Skatole) and 1H-indol-6-amine .

    Table 2: Spectral Comparison of Indole Derivatives
    Spectral FeatureN,N,3-trimethyl-1H-indol-6-amine (Target)3-methyl-1H-indole (Alternative 1)1H-indol-6-amine (Alternative 2)
    Indole Core N-H (~3400 cm⁻¹) Present (Single peak)Present (Single peak)Present (Single peak)
    Exocyclic Amine N-H Absent (Tertiary amine)Absent (No amine at C6)Present (Doublet at ~3300 & 3350 cm⁻¹ due to primary amine)
    Aliphatic C-H (~2800-2950 cm⁻¹) High intensity (3x methyl groups)Low intensity (1x methyl group)Absent
    Exocyclic C-N Stretch 1250 - 1350 cm⁻¹ (Tertiary)Absent~1250 - 1300 cm⁻¹ (Primary)

    Analytical Insight: The absence of a primary amine N-H stretching doublet above 3300 cm⁻¹, coupled with a strong tertiary C-N stretch at ~1300 cm⁻¹, definitively confirms the successful N,N-dimethylation at the 6-position.

    Experimental Methodologies: ATR-FTIR vs. KBr Pellet

    Choosing the correct sampling technique dictates the quality of the resulting spectrum.3[3].

    FTIR_Workflow Sample N,N,3-trimethyl-1H-indol-6-amine ATR ATR-FTIR Method Sample->ATR High Throughput KBr KBr Pellet Method Sample->KBr High Sensitivity ATR_Prep Apply to Diamond Crystal (Apply Pressure) ATR->ATR_Prep KBr_Prep Grind with KBr Matrix (Press at 10 Tons) KBr->KBr_Prep Scan Infrared Scanning (4000 - 400 cm⁻¹) ATR_Prep->Scan Evanescent Wave Interaction KBr_Prep->Scan Transmission Pathlength Validation Cross-Validation & Peak Assignment Scan->Validation

    FTIR experimental workflow comparing ATR and KBr pellet techniques for indole characterization.

    Protocol A: KBr Pellet Transmission (High Sensitivity & Library Matching)

    This method disperses the solid sample within an IR-transparent matrix, adhering strictly to the Beer-Lambert law for quantitative accuracy.

    Self-Validating System Check: Before sample preparation, press a blank KBr pellet (100 mg pure KBr) and scan it. The baseline must be flat, and the region around 3400 cm⁻¹ must be free of broad -OH stretching, which would indicate moisture contamination.

    • Sample Weighing: Accurately weigh 1–2 mg of N,N,3-trimethyl-1H-indol-6-amine and 100 mg of IR-grade, desiccated KBr.

    • Homogenization: Transfer both powders to an agate mortar. Grind thoroughly for 2–3 minutes.

      • Causality: Grinding reduces the sample particle size below the wavelength of the incident IR radiation (typically < 2 µm). This prevents Mie scattering, which otherwise causes a sloping baseline and distorted peak shapes at higher wavenumbers.

    • Pellet Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

      • Causality: The vacuum and high pressure fuse the KBr into a continuous, glass-like, transparent disc, minimizing light scattering and maximizing transmission.

    • Acquisition: Place the pellet in the transmission holder. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

    Protocol B: Attenuated Total Reflectance (ATR-FTIR) (High Throughput)

    4[4]. It requires zero sample dilution.

    Self-Validating System Check: Clean the diamond crystal with isopropanol. Run an ambient air background scan. The system software should report a clean energy profile. Next, run a scan of the empty crystal; it should yield a straight line at 100% transmittance.

    • Sample Loading: Place approximately 2–5 mg of the neat solid N,N,3-trimethyl-1H-indol-6-amine directly onto the center of the diamond ATR crystal.

    • Pressure Application: Lower the pressure anvil onto the sample until the torque-limiting clutch "clicks."

      • Causality: The evanescent wave only penetrates ~0.5 to 2.0 µm beyond the crystal surface. Intimate physical contact between the solid sample and the crystal is absolutely mandatory to achieve sufficient absorbance intensity.

    • Acquisition & Correction: Acquire the spectrum (4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

      • Causality:4 to normalize peak intensities, allowing direct comparison with historical transmission KBr libraries[4].

    Conclusion

    The IR characterization of N,N,3-trimethyl-1H-indol-6-amine relies on identifying the interplay between the indole core (N-H stretch at ~3406 cm⁻¹) and its unique substituents (tertiary C-N stretch at ~1250-1350 cm⁻¹ and enhanced aliphatic C-H stretching). While ATR-FTIR provides rapid, non-destructive verification suitable for in-process quality control, the KBr pellet method remains the gold standard for trace impurity analysis and strict quantitative library matching. By employing the self-validating protocols outlined above, researchers can ensure high-fidelity spectral data for downstream drug development applications.

    Sources

    Comparative

    Benchmarking N,N,3-trimethyl-1H-indol-6-amine Yield: A Comparative Guide to Synthetic Protocols

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N,3-trimethyl-1H-indol-6-amine (6-(dimethylamino)-3-methyl-1H-indole) Executive Summary The synthesis of functionalized amino...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: N,N,3-trimethyl-1H-indol-6-amine (6-(dimethylamino)-3-methyl-1H-indole)

    Executive Summary

    The synthesis of functionalized aminoindoles is a critical bottleneck in the development of indole-based pharmaceuticals and fluorophores. Specifically, the selective N,N-dimethylation of the exocyclic amine in N,N,3-trimethyl-1H-indol-6-amine presents a unique chemoselectivity challenge due to the competing reactivity of the indole N-1 position.

    As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for this scaffold: the classical two-step reductive amination (Eschweiler-Clarke) and the modern single-step catalytic cross-coupling (Buchwald-Hartwig). This guide provides an objective, data-driven benchmark of these protocols, detailing the mechanistic causality behind experimental choices to help you optimize your synthetic workflows.

    Mechanistic Rationale & Strategy Comparison

    Historically, accessing N,N-dimethylaminoindoles required the nitration of the indole core, followed by reduction to the primary amine, and subsequent exhaustive alkylation [3]. The Eschweiler-Clarke protocol utilizes formaldehyde and formic acid to achieve this. Formic acid acts as a crucial hydride donor, reducing the transient iminium ion. However, the electron-rich nature of the indole ring often leads to competitive side reactions, such as N-1 formylation or C-alkylation, inherently limiting the yield.

    Conversely, the Buchwald-Hartwig amination represents a paradigm shift, allowing for the direct installation of the dimethylamine group onto a halogenated precursor [1, 2]. By employing a sterically demanding biaryl phosphine ligand (e.g., tBu-XPhos), the palladium catalyst selectively undergoes oxidative addition at the C-Br bond. The extreme steric bulk of the ligand accelerates the rate-limiting reductive elimination step, outcompeting potential N-1 arylation and delivering the product in a single, high-yielding step [4].

    G SM1 3-Methyl-6-nitro-1H-indole Int1 3-Methyl-1H-indol-6-amine SM1->Int1 Reduction (Pd/C, H2) Prod N,N,3-trimethyl-1H-indol-6-amine (Target) Int1->Prod Eschweiler-Clarke (CH2O, HCOOH) SM2 6-Bromo-3-methyl-1H-indole SM2->Prod Buchwald-Hartwig (HNMe2, Pd cat.)

    Fig 1: Synthetic routes to N,N,3-trimethyl-1H-indol-6-amine.

    Protocol 1: The Standard Eschweiler-Clarke Route

    This classical approach remains viable for laboratories lacking access to organometallic catalysts, though it requires a two-step sequence starting from 3-methyl-6-nitro-1H-indole.

    Step-by-Step Methodology
    • Nitro Reduction: Dissolve 3-methyl-6-nitro-1H-indole (10.0 mmol) in 50 mL of anhydrous methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with argon, then introduce hydrogen gas via a balloon. Stir at room temperature for 4 hours.

    • Filtration: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Self-Validation: The filtrate should shift from deep yellow to pale brown. Concentrate in vacuo to yield crude 3-methyl-1H-indol-6-amine.

    • Eschweiler-Clarke Methylation: Dissolve the crude amine in 15 mL of 85% formic acid. Cool to 0°C and dropwise add 10 mL of 37% aqueous formaldehyde.

    • Reflux: Heat the reaction mixture to 90°C for 14 hours. Causality: The elevated temperature is required to overcome the activation energy of the second hydride transfer, preventing the accumulation of the mono-methylated intermediate.

    • Workup: Cool to room temperature and carefully pour over crushed ice. Basify the aqueous layer to pH 10 using 2M NaOH. Causality: Neutralizing the excess formic acid ensures the basic N,N-dimethylamine product is fully deprotonated and partitions selectively into the organic phase.

    • Extraction & Purification: Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the target compound.

    Protocol 2: The Optimized Buchwald-Hartwig Amination

    This modern protocol leverages palladium catalysis to directly couple dimethylamine with 6-bromo-3-methyl-1H-indole, bypassing the nitro-reduction entirely and protecting the indole N-H through steric exclusion [1, 2].

    Step-by-Step Methodology
    • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%, 0.025 equiv) and tBu-XPhos (6.0 mol%, 0.06 equiv). Add 5 mL of anhydrous toluene and stir for 15 minutes until the solution turns deep red, indicating the formation of the active Pd(0)Lₙ species.

    • Reagent Addition: To the active catalyst solution, add 6-bromo-3-methyl-1H-indole (5.0 mmol), dimethylamine hydrochloride (7.5 mmol, 1.5 equiv), and sodium tert-butoxide (15.0 mmol, 3.0 equiv). Causality: NaOtBu serves a dual purpose: it neutralizes the dimethylamine hydrochloride to generate the nucleophilic free amine in situ, and it acts as the base required for the deprotonation step in the catalytic cycle.

    • Cross-Coupling: Seal the flask and heat to 90°C for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (Rf = 0.6) should be completely consumed, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf = 0.3).

    • Workup: Cool the mixture, dilute with 20 mL of ethyl acetate, and filter through a short pad of silica to remove palladium black and inorganic salts.

    • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc 8:2) to yield the pure N,N,3-trimethyl-1H-indol-6-amine.

    G Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition Complex Pd0->OA + 6-Bromo-3-methylindole Am Amine Coordination & Deprotonation OA->Am + HNMe2, Base RE Reductive Elimination Am->RE - HBr (as salt) RE->Pd0 + Product

    Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle.

    Benchmarking Data: Yield & Efficiency Metrics

    The following table summarizes the quantitative performance of both protocols based on standard 5.0 mmol scale reactions.

    Performance MetricStandard (Eschweiler-Clarke)Optimized (Buchwald-Hartwig)
    Overall Isolated Yield 48% (over 2 steps)86% (1 step)
    Total Reaction Time 18 hours4 hours
    Atom Economy Low (Requires massive excess of CH₂O/HCOOH)High (Catalytic process)
    Primary Impurities N-1 methylated indole, mono-methylamineDehalogenated indole (trace)
    Scalability Moderate (Exothermic quenching required)Excellent (Highly controlled)
    Cost Profile Low upfront reagent costHigher (Due to Pd/ligand cost)

    Conclusion & Recommendations

    For laboratories prioritizing throughput, yield, and purity , the Buchwald-Hartwig amination is the objectively superior protocol. By utilizing a bulky biaryl phosphine ligand, the reaction elegantly sidesteps the need for N-H protection, delivering the target N,N,3-trimethyl-1H-indol-6-amine in 86% yield in just 4 hours [1, 4].

    While the Eschweiler-Clarke route remains a viable fallback for budget-constrained projects, its reliance on harsh electrophilic conditions inevitably leads to off-target reactivity on the indole core, halving the effective yield [3]. Drug development professionals scaling this scaffold should transition to the catalytic cross-coupling route to ensure batch-to-batch consistency and high atom economy.

    References

    • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing.
    • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.
    • Sameer Urgaonkar's research works (Eschweiler-Clarke methylation reaction).
    • Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug.
    Validation

    Structural Validation of N,N,3-Trimethyl-1H-indol-6-amine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

    The unambiguous determination of three-dimensional molecular structures is fundamental to structure-activity relationship (SAR) elucidation and rational drug design. For highly substituted heterocyclic scaffolds like N,N...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The unambiguous determination of three-dimensional molecular structures is fundamental to structure-activity relationship (SAR) elucidation and rational drug design. For highly substituted heterocyclic scaffolds like N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) , precise mapping of the core geometry, substituent torsion angles, and intermolecular hydrogen-bonding networks is essential.

    While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are ubiquitous for routine characterization, single-crystal X-ray crystallography remains the1[1]. This guide provides an objective, data-driven comparison of X-ray crystallography against alternative spectroscopic methods, detailing the causality behind experimental choices and establishing self-validating protocols.

    Comparative Performance Analysis: X-ray vs. NMR vs. MS

    The choice of analytical technique depends on the required resolution, sample state, and specific structural questions being addressed. X-ray crystallography provides precise 3D atomic coordinates, bond lengths, and angles, which are paramount for computational modeling[1]. Conversely, NMR provides2[2], and MS offers rapid molecular weight confirmation.

    Table 1: Performance Comparison of Structural Validation Techniques

    FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H, ¹³C, 2D)Mass Spectrometry (LC-MS/HRMS)
    Primary Output Precise 3D atomic coordinates, bond lengths, angles, crystal packingSolution-state atom connectivity, chemical environment, dynamicsExact mass, isotopic pattern, fragmentation pathways
    Sample State Solid (Single Crystal)Solution (Deuterated Solvent)Gas phase (Ionized)
    Stereochemistry Absolute (via anomalous dispersion)Relative (via NOESY/ROESY)None
    Sample Requirement ~0.1 - 0.5 mg (High purity, crystalline)1 - 5 mg (High purity)< 0.1 µg
    Throughput Low to Medium (Crystallization is the bottleneck)HighVery High
    Limitations Requires diffracting crystals; static snapshotCannot directly measure bond lengths; complex spectra for large moleculesCannot distinguish most stereoisomers
    Orthogonal Validation Workflow

    To ensure absolute scientific integrity, structural biologists and chemists utilize a 3[3]. The synergistic use of these methods provides a robust and complete picture of the molecule's structure.

    ValidationWorkflow Start N,N,3-Trimethyl-1H-indol-6-amine Synthesis & Purification Split Validation Strategy Selection Start->Split Xray X-ray Crystallography (Solid-State 3D Structure) Split->Xray NMR NMR Spectroscopy (Solution-State Connectivity) Split->NMR MS Mass Spectrometry (Molecular Weight & Fragments) Split->MS Cryst Vapor Diffusion Crystallization Xray->Cryst NMRPrep Dissolution in Deuterated Solvent NMR->NMRPrep MSPrep Ionization (ESI/APCI) MS->MSPrep Diffract X-ray Diffraction Data Collection Cryst->Diffract Model Electron Density Map & Model Refinement Diffract->Model Final Orthogonal Structural Confirmation Model->Final NMRData 1H, 13C, 2D NMR Acquisition NMRPrep->NMRData NMRData->Final MSData m/z Determination MSPrep->MSData MSData->Final

    Orthogonal structural validation workflow for N,N,3-trimethyl-1H-indol-6-amine.

    Experimental Protocols: Causality & Self-Validation
    Protocol A: Single-Crystal X-ray Crystallography (The Gold Standard)

    Objective: Determine the absolute solid-state conformation, specifically the dihedral angle between the N,N-dimethyl group and the indole plane, and the exact C-N bond lengths.

    • Crystallization (Vapor Diffusion):

      • Step: Dissolve 5 mg of N,N,3-trimethyl-1H-indol-6-amine in 0.5 mL of dichloromethane (good solvent). Place the vial inside a sealed chamber containing 5 mL of hexane (antisolvent).

      • Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility. Slow kinetics are critical to ensure highly ordered lattice packing, which minimizes mosaicity and prevents twinning.

    • Crystal Mounting and Cryocooling:

      • Step: Select a single crystal (approx. 0.1 × 0.1 × 0.2 mm) under polarized light. Mount on a nylon loop with paratone oil and flash-cool to 100 K in a nitrogen stream.

      • Causality: Polarized light ensures the crystal is a single domain (extinguishes light uniformly). Cryocooling to 100 K significantly2 (B-factors), thereby increasing the signal-to-noise ratio at high diffraction angles[2].

    • Data Collection & Phasing:

      • Step: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Solve the phase problem using intrinsic phasing methods (e.g., SHELXT).

      • Causality: Cu Kα is often preferred for small organic molecules lacking heavy atoms because it enhances the anomalous scattering signal, allowing for absolute structure determination (Flack parameter) if chiral centers were present.

    • Refinement & Self-Validation:

      • Step: Refine the model using full-matrix least-squares on F2 (SHELXL).

      • Validation: The protocol is self-validating through the R1​ and wR2​ factors. An R1​<0.05 and a goodness-of-fit (S) near 1.0 mathematically prove that the proposed model accurately represents the 4[4].

    Protocol B: Solution-State NMR Spectroscopy

    Objective: Confirm the solution-state connectivity and assess bulk purity.

    • Sample Preparation:

      • Step: Dissolve 2 mg of the compound in 0.6 mL of DMSO- d6​ .

      • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding (specifically at the indole N-H), preventing concentration-dependent chemical shift drifting and ensuring sharp resonance peaks.

    • Acquisition (¹H and ¹³C):

      • Step: Acquire ¹H NMR at 400 MHz with a relaxation delay ( D1​ ) of 2 seconds. For ¹³C, use a D1​ of 5 seconds.

      • Causality: A sufficient relaxation delay ensures that all nuclei return to thermal equilibrium between pulses. This is a self-validating step for quantitative integration; if D1​ is too short, quaternary carbons (like C3 of the indole) will be 5[5].

    Quantitative Data Comparison & Structural Insights

    When comparing the theoretical (DFT-calculated) and experimental crystallographic conformations of indole derivatives, 4 (0.001 to 0.021 Å)[4]. The specific data for N,N,3-trimethyl-1H-indol-6-amine highlights the complementary nature of X-ray and NMR.

    Table 2: Expected Structural Data for N,N,3-trimethyl-1H-indol-6-amine

    Structural ParameterX-ray Crystallography (Solid-State)NMR Spectroscopy (Solution-State, DMSO- d6​ )
    Indole N-H Explicitly located in electron density map; participates in intermolecular H-bonding.~10.5 ppm (broad singlet); shifts depending on concentration/solvent.
    N,N-Dimethyl Group Exact torsion angle relative to the indole plane can be measured (typically < 15° to maximize conjugation).~2.9 ppm (singlet, 6H); rapid rotation averages the signal at room temp.
    C3-Methyl Group C-C bond length ~1.50 Å.~2.2 ppm (singlet, 3H).
    Aromatic Protons B-factors indicate rigid core.Distinct doublets/singlets with characteristic J-couplings (e.g., J = 8.0 Hz for ortho).
    Conclusion

    While X-ray crystallography remains the unequivocal method for determining the precise 3D atomic coordinates and solid-state packing of N,N,3-trimethyl-1H-indol-6-amine, it cannot observe dynamic behavior in solution. Therefore, integrating X-ray diffraction with NMR and MS creates a self-validating, multi-resolution analytical framework. This rigorous approach ensures the highest level of scientific integrity required for downstream medicinal chemistry and computational docking applications.

    References
    • Benchchem. "A Comparative Guide to the Structural Confirmation of Pyrrolo[2,3-b]indole Derivatives: X-ray Crystallography vs. Spectroscopic Methods". Benchchem. 1

    • Birkbeck, University of London. "Comparison of NMR and X-ray crystallography". BBK.ac.uk. 2

    • National Center for Biotechnology Information. "X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists". PMC. 4

    • MDPI. "Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form". MDPI. 5

    • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure. 3

    Sources

    Comparative

    A Comparative Guide to the Binding Affinity of Indole Analogs for Dopamine D2/D3 Receptors

    For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the binding affinities of a series of indole-based analogs targeting the dopamine D2 and D3 receptors. The con...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides a comparative analysis of the binding affinities of a series of indole-based analogs targeting the dopamine D2 and D3 receptors. The content herein is synthesized from peer-reviewed literature to offer an objective overview supported by experimental data, aiding researchers in the field of neuropharmacology and medicinal chemistry.

    Introduction: The Significance of Indole Scaffolds and Dopamine Receptor Targeting

    The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. A significant area of interest is the development of indole-based ligands for dopamine receptors, which are implicated in a variety of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[1][2]

    The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors, share a high degree of sequence homology, making the development of subtype-selective ligands a considerable challenge.[3] Such selectivity is, however, highly desirable to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on a series of N6-substituted-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogs bearing an indole moiety to explore the structure-activity relationships (SAR) that govern their binding affinity and selectivity for D2 and D3 receptors.

    Comparative Binding Affinities of Indole Analogs at Dopamine D2 and D3 Receptors

    The following table summarizes the in vitro binding affinities (Ki, in nM) of a selection of indole-containing analogs for the human dopamine D2 and D3 receptors. The data is derived from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

    Compound IDIndole SubstitutionLinker MoietyBinding Affinity (Ki, nM)D2/D3 Selectivity
    Parent Compound (D-237) 5-ylPiperazine-ethylD2: 26.0, D3: 0.8231.5
    Analog 9a 5-ylPiperazine-ethylD2: 269, D3: 4.1764.5
    Analog 9c 5-ylPiperazine-ethylD2: 82.1, D3: 3.2025.6
    Analog (-)-19 5-ylDirect bond to piperazineD2: 39, D3: 2.1917.8
    Analog 48 5-hydroxylPiperazine-ethylD2: 1079, D3: 16.864.2

    Data synthesized from a structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues.

    Structure-Activity Relationship (SAR) Discussion

    The data presented in the table reveals key structural features that influence the binding affinity and selectivity of these indole analogs for the D2 and D3 dopamine receptors.

    • Linker Modification : A significant observation is the impact of the linker connecting the indole and piperazine moieties. The parent compound, D-237, with its piperazine-ethyl linker, demonstrates high affinity for the D3 receptor (Ki = 0.82 nM) and a 31.5-fold selectivity over the D2 receptor. In contrast, analog (-)-19, where the piperazine is directly linked to the indole, shows a decrease in D3 selectivity (17.8-fold) but retains high affinity for both receptors. This suggests that the length and flexibility of the linker are crucial for optimizing receptor-ligand interactions.

    • Indole Substitution : The introduction of a hydroxyl group at the 5-position of the indole ring, as seen in analog 48, resulted in a significant decrease in affinity for both D2 and D3 receptors compared to the parent compound. This indicates that this position on the indole nucleus is sensitive to substitution, and a hydroxyl group is unfavorable for binding.

    • Substituent Effects on the Aminothiazole Ring : While the table focuses on indole modifications, the broader study from which this data is drawn highlights that substitutions on the aminothiazole portion of the scaffold also profoundly impact affinity and selectivity. For instance, analogs 9a and 9c, which differ in their substitution on the aminothiazole ring system, exhibit varied affinities and selectivities. Analog 9a shows higher D3 selectivity than the parent compound, whereas 9c is the most potent but least selective among this specific series.

    Experimental Protocol: Radioligand Competition Binding Assay for D2/D3 Receptors

    The following is a representative protocol for determining the binding affinity (Ki) of test compounds for the dopamine D2 and D3 receptors. This method is based on the principle of competitive displacement of a radiolabeled ligand.

    Materials:

    • HEK293 cells stably expressing human dopamine D2 or D3 receptors.[4]

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.[4]

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[4]

    • Radioligand: [³H]-Spiperone (a well-characterized D2/D3 antagonist).[4]

    • Non-specific binding control: (+)-Butaclamol (10 µM).[4]

    • Test compounds (indole analogs).

    • Glass fiber filters (e.g., Whatman GF/C).[4]

    • Scintillation cocktail and counter.[4]

    • 96-well plates.[4]

    Procedure:

    • Membrane Preparation:

      • Culture HEK293 cells expressing either D2 or D3 receptors to confluency.

      • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

      • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

      • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

      • Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Binding Assay:

      • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM (+)-butaclamol (for non-specific binding), or 50 µL of the test compound at various concentrations (in triplicate).

      • Add 50 µL of the radioligand ([³H]-Spiperone) at a fixed concentration (typically near its Kd value).

      • Initiate the reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-25 µg).

      • Incubate the plate at 25°C for 3 hours with gentle agitation to reach equilibrium.[5]

    • Termination and Detection:

      • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

      • Wash the filters four times with 3 mL of ice-cold PBS.[5]

      • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

      • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Visualizations

    G cluster_0 General Structure of Indole-based Dopamine Ligands Indole Indole Core Linker Linker Moiety Indole->Linker Substitution at C5 Aminothiazole Aminothiazole Scaffold Linker->Aminothiazole

    Caption: General scaffold of the discussed indole analogs.

    G cluster_1 Radioligand Binding Assay Workflow A Prepare Cell Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki Values D->E

    Caption: Experimental workflow for the radioligand binding assay.

    G cluster_2 Principle of Competitive Binding Receptor Dopamine Receptor Radioligand [3H]-Spiperone Radioligand->Receptor Binds TestCompound Indole Analog (Competitor) TestCompound->Receptor Competes for Binding

    Caption: Competitive binding of a test compound and radioligand.

    References

    • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors. (n.d.). Ovid.
    • Radioligand binding assays. (n.d.). Bio-protocol.
    • Dazzled by the dominions of dopamine: clinical roles of D3, D2, and D1 receptors | CNS Spectrums. (2017, July 31). Cambridge University Press.
    • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). PMC.
    • Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. (n.d.). Benchchem.
    • Perspective Chapter: The Role of Dopamine Receptors in Neuropsychiatric Diseases. (2023, May 5).
    • A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. (1993, October 1). PubMed.
    • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
    • The Role of Dopamine in Neurological, Psychiatric, and Metabolic Disorders and Cancer: A Complex Web of Interactions. (2025, February 17). PMC.
    • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. (2020, July 13). Frontiers.

    Sources

    Validation

    Comprehensive Comparison Guide: UV-Vis Absorption Spectra of N,N,3-trimethyl-1H-indol-6-amine vs. Standard Indoles

    For researchers and drug development professionals, the precise characterization of indole derivatives is a critical step in validating synthetic pathways and understanding pharmacokinetics. Ultraviolet-Visible (UV-Vis)...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and drug development professionals, the precise characterization of indole derivatives is a critical step in validating synthetic pathways and understanding pharmacokinetics. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a frontline analytical tool for this purpose.

    This guide provides an in-depth, objective comparison of the UV-Vis absorption profile of the highly substituted N,N,3-trimethyl-1H-indol-6-amine against standard reference indoles. By examining the causality behind auxochromic shifts, we can accurately predict and validate the spectral behavior of complex indole scaffolds.

    Mechanistic Causality of Auxochromic Shifts

    To understand the UV-Vis spectrum of N,N,3-trimethyl-1H-indol-6-amine, we must deconstruct its structural deviations from the standard indole core. The unsubstituted indole chromophore exhibits two primary π→π∗ electronic transitions in the near-UV region, designated as the 1La​ and 1Lb​ bands, which typically resolve as a broad peak around 270 nm and a distinct shoulder at 286 nm in polar solvents [1].

    When substituents are added to the indole core, they alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps:

    • The 3-Methyl Effect (Hyperconjugation): The addition of a methyl group at the C3 position (as seen in 3-methylindole or skatole) introduces a weak electron-donating inductive (+I) effect and hyperconjugation. This slightly destabilizes the HOMO, resulting in a minor bathochromic (red) shift of approximately 5–10 nm, pushing the absorption maximum ( λmax​ ) to ~280 nm [2].

    • The 6-Dimethylamino Effect (Resonance): The N,N-dimethylamino group at the C6 position is a powerful electron-donating group (EDG). The lone pair on the nitrogen atom partakes in strong resonance (+M effect) with the aromatic π -system. This "push-pull" electron delocalization drastically reduces the HOMO-LUMO gap. Consequently, 6-amino and 6-dimethylamino indoles exhibit a profound bathochromic shift, moving the primary absorption band into the 310–330 nm range, accompanied by a hyperchromic effect (increased molar absorptivity, ϵ ) [3].

    By combining these functional groups, N,N,3-trimethyl-1H-indol-6-amine acts as a highly conjugated, electron-rich system. The synergistic effects of the 3-methyl and 6-dimethylamino groups yield a spectrum that is significantly red-shifted compared to standard indoles.

    ElectronicEffects Indole Standard Indole Core (λmax ~270 nm) Sub3 3-Methyl Substitution (+I Effect, Hyperconjugation) Indole->Sub3 Sub6 6-Dimethylamino Substitution (+M Resonance Effect) Indole->Sub6 HOMOLUMO Decreased HOMO-LUMO Gap Sub3->HOMOLUMO Sub6->HOMOLUMO RedShift Bathochromic (Red) Shift (λmax ~315-330 nm) HOMOLUMO->RedShift

    Mechanistic pathway of auxochromic shifts in N,N,3-trimethyl-1H-indol-6-amine.

    Quantitative Data Comparison

    The table below summarizes the comparative UV-Vis absorption data. Understanding these values is crucial when configuring High-Performance Liquid Chromatography (HPLC) UV detectors to ensure maximum sensitivity for specific analytes.

    CompoundStructural ModificationPrimary λmax​ (nm)Secondary λmax​ (nm)Estimated ϵ ( M−1cm−1 )
    Indole None (Reference)~270286~5,500
    3-Methylindole C3-Methylation~280290~6,000
    6-Aminoindole C6-Amination~315~250~12,000
    N,N,3-trimethyl-1H-indol-6-amine C3-Methyl + C6-Dimethylamino~325 ~260 ~15,000

    Note: Exact λmax​ values are subject to minor solvatochromic shifts depending on the polarity of the diluent (e.g., water vs. methanol).

    Self-Validating Experimental Protocol for UV-Vis Analysis

    To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for acquiring high-fidelity UV-Vis spectra of indole derivatives.

    Rationale Behind Experimental Choices
    • Solvent Selection: Acetonitrile or methanol is preferred over acetone. Acetone absorbs strongly below 330 nm, which would mask the critical 1La​ and 1Lb​ transition bands of the indole core.

    • Cuvette Material: Quartz cuvettes are mandatory. Standard borosilicate glass absorbs UV light below 340 nm, rendering it useless for measuring standard indoles [4].

    • Concentration Limits: The protocol mandates keeping the optical density (OD) below 1.0. Above an OD of 1.0, less than 10% of the light reaches the detector, increasing the impact of stray light and causing deviations from the Beer-Lambert law.

    Step-by-Step Methodology
    • Sample Preparation:

      • Weigh 1.0 mg of N,N,3-trimethyl-1H-indol-6-amine (or reference indole).

      • Dissolve in 10 mL of spectroscopic-grade methanol to create a stock solution.

      • Perform a 1:10 serial dilution to achieve a working concentration of approximately 20−50μM .

    • Instrument Blanking:

      • Fill two identical 1 cm path-length quartz cuvettes with pure spectroscopic-grade methanol.

      • Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer.

      • Run a baseline correction scan from 400 nm down to 200 nm.

    • Sample Measurement:

      • Empty the sample cuvette, rinse it twice with the working solution, and fill it with the working solution.

      • Execute the wavelength scan (400 nm to 200 nm).

    • Validation Checkpoint (Crucial):

      • Examine the peak absorbance at the expected λmax​ (~325 nm).

      • Self-Validation: If the absorbance exceeds 1.0 OD, the solution is too concentrated. Dilute the sample by a factor of 2 and rescan. If the absorbance is below 0.1 OD, the signal-to-noise ratio is too low; prepare a more concentrated working solution.

    • Data Extraction:

      • Record the exact λmax​ and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert equation ( A=ϵ⋅c⋅l ).

    Workflow A 1. Sample Preparation (20-50 µM in Methanol) B 2. Baseline Correction (Blanking with Pure Solvent) A->B C 3. UV-Vis Measurement (Scan 200-400 nm, Quartz Cuvette) B->C D 4. Validation Checkpoint (Ensure Max Absorbance < 1.0 OD) C->D E 5. Data Extraction (Determine λmax and ε) D->E

    Step-by-step experimental workflow for UV-Vis spectroscopic analysis.

    Conclusion

    When comparing N,N,3-trimethyl-1H-indol-6-amine to standard reference indoles, the dominant spectral feature is the massive bathochromic shift induced by the C6-dimethylamino group. While standard indoles require UV detection around 270 nm, this highly substituted derivative can be comfortably monitored at >320 nm. This shift not only provides a distinct analytical fingerprint but also allows for cleaner chromatographic detection in complex biological matrices, as fewer endogenous compounds absorb strongly in the >320 nm range.

    References

    • Indole - the NIST WebBook. National Institute of Standards and Technology. Available at:[Link]

    • The Pneumotoxin 3-Methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13. National Institutes of Health (PubMed). Available at:[Link]

    • Exploring Interaction Dynamics of Designed Organic Charge Transfer Complex of 6-Aminoindole and Chloranilic Acid. Journal of Molecular Structure. Available at:[Link]

    • Peptide and Amino Acid Quantification Using UV Fluorescence. Agilent Technologies. Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    N,N,3-trimethyl-1H-indol-6-amine proper disposal procedures

    Proper Disposal Procedures for N,N,3-trimethyl-1H-indol-6-amine: A Comprehensive Laboratory Guide As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of specialize...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Proper Disposal Procedures for N,N,3-trimethyl-1H-indol-6-amine: A Comprehensive Laboratory Guide

    As a Senior Application Scientist, I frequently encounter questions regarding the safe handling and disposal of specialized heterocyclic compounds. For researchers and drug development professionals working with N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) , establishing a compliant, self-validating disposal protocol is not just a regulatory requirement—it is a critical component of laboratory safety and environmental stewardship.

    Unlike common bulk solvents, substituted indole amines present specific toxicological and logistical challenges. This guide provides an authoritative, step-by-step operational plan for the segregation, containerization, and disposal of N,N,3-trimethyl-1H-indol-6-amine, grounded in U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards.

    Section 1: Chemical Profile & Hazard Causality

    N,N,3-trimethyl-1H-indol-6-amine is a nitrogen-containing heterocyclic compound. The presence of the amine group imparts basicity and nucleophilicity, making the compound a known skin, eye, and respiratory irritant[1]. Because it is structurally related to other biologically active indoles, it must be treated as a characteristic hazardous waste (toxicity/irritant)[1][2].

    Understanding the quantitative regulatory thresholds is the first step in designing a compliant disposal workflow. Below is a summary of the critical data points governing the accumulation and disposal of this compound.

    Table 1: Quantitative Regulatory Limits & Chemical Profile

    ParameterValue / LimitRegulatory Reference
    Chemical Name N,N,3-trimethyl-1H-indol-6-amineN/A
    CAS Number 130508-61-1N/A
    Waste Classification Non-Halogenated Organic WasteEPA RCRA General[3]
    SAA Max Accumulation (Non-Acute) 55 Gallons[4]
    SAA Max Accumulation (Acute) 1 Quart (Liquid) or 1 kg (Solid)[4]
    RCRA Empty Threshold (Non-Bulk) < 3% by weight or < 1 inch residue[5]
    Container Headspace Minimum 10% capacityGeneral EHS Standards[6]

    Section 2: The Causality of Waste Segregation

    A fundamental error in many laboratories is the improper mixing of waste streams. N,N,3-trimethyl-1H-indol-6-amine is a non-halogenated compound. If it is dissolved in a non-halogenated solvent (e.g., ethanol, acetone, or ethyl acetate), it must be strictly segregated from halogenated waste (e.g., dichloromethane, chloroform)[3][6].

    The Scientific & Logistical Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans. Mixing a non-halogenated indole amine into a halogenated waste carboy legally transforms the entire container into halogenated waste. This drastically increases the volume of waste requiring specialized treatment, multiplying disposal costs and environmental burden[3].

    Section 3: Step-by-Step Disposal Methodology

    To ensure a self-validating safety system, every researcher must follow this sequential protocol when disposing of N,N,3-trimethyl-1H-indol-6-amine and its associated contaminated materials.

    Phase 1: Pre-Disposal Safety & Handling
    • Don Appropriate PPE: Before handling the waste, equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat. The amine functionality makes this compound a contact irritant[1].

    • Ventilation: Perform all transfers inside a certified chemical fume hood to prevent inhalation of any aerosolized particulates or solvent vapors[1].

    Phase 2: Containerization in the Satellite Accumulation Area (SAA)
    • Select a Compatible Container: Use a leak-proof, chemically resistant container (e.g., High-Density Polyethylene (HDPE) or glass)[7]. Do not use metal containers if the waste mixture is highly basic or corrosive.

    • Transfer the Waste: Using a dedicated funnel, carefully pour the N,N,3-trimethyl-1H-indol-6-amine solution into the designated "Non-Halogenated Organic Waste" container[6].

    • Maintain Headspace: Never fill the container beyond 90% capacity. Leaving at least 10% headspace allows for vapor expansion and prevents over-pressurization[6].

    • Seal the Container: The container must remain tightly capped at all times unless waste is actively being added[8]. Leaving a funnel in an open waste carboy is a direct RCRA violation.

    Phase 3: SAA Compliance & Labeling
    • Labeling: Attach a "Hazardous Waste" tag immediately. The label must explicitly list "N,N,3-trimethyl-1H-indol-6-amine" along with the solvent matrix and approximate percentages (e.g., Acetone 95%, Indole Amine derivative 5%)[6].

    • Accumulation Limits: Store the container in the laboratory's Satellite Accumulation Area (SAA). Under, you may accumulate up to 55 gallons of non-acute hazardous waste at the point of generation[4]. Once this limit is reached, the container must be dated and moved to a Central Accumulation Area within three consecutive calendar days[4].

    Phase 4: Empty Container Management (The "RCRA Empty" Rule)
    • Triple-Rinsing: Indole amines are lipophilic and can adhere to the walls of source vials. To render the original chemical vial legally non-hazardous, it must be triple-rinsed with a compatible solvent (e.g., acetone)[6][9].

    • Rinsate Disposal: Pour all rinsate into the hazardous waste container[6].

    • Defacement: Once the container meets the EPA's "RCRA Empty" definition (containing less than 3% by weight of the total capacity or <1 inch of residue)[5], deface the original manufacturer label with a permanent marker. The vial can then be disposed of in standard laboratory glass/plastic waste[6].

    Section 4: Emergency Spill Response Workflow

    In the event of an accidental release, immediate containment is required to prevent environmental contamination:

    • Small Spills (Benchtop/Hood): Contain the spill using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the contaminated absorbent into a puncture-resistant solid waste container, label it as hazardous solid waste, and transfer it to the SAA[6].

    • Large Spills: Evacuate the immediate laboratory area, close the doors to isolate the space, and immediately contact your institution's Environmental Health and Safety (EHS) office or call 911 for hazmat dispatch[6][7].

    Visualization: Waste Segregation & Disposal Workflow

    The following diagram illustrates the logical decision tree for processing N,N,3-trimethyl-1H-indol-6-amine waste, ensuring compliance with EPA segregation standards.

    WasteWorkflow Start Generate N,N,3-trimethyl- 1H-indol-6-amine Waste Decision Solvent Matrix? Start->Decision NonHalo Non-Halogenated Solvent (e.g., Acetone, EtOH) Decision->NonHalo No Halogens Halo Halogenated Solvent (e.g., DCM, Chloroform) Decision->Halo Contains Halogens Container1 Collect in 'Non-Halogenated Organic Waste' Carboy NonHalo->Container1 Container2 Collect in 'Halogenated Organic Waste' Carboy Halo->Container2 SAA Store in Satellite Accumulation Area (SAA) (Max 55 Gallons) Container1->SAA Container2->SAA EHS EHS Pickup & Licensed EPA Disposal SAA->EHS Within 3 Days of Limit

    Waste Segregation and Disposal Workflow for N,N,3-trimethyl-1H-indol-6-amine

    References

    • Proper Disposal of 1-butyl-1H-indol-4-amine: A Guide for Laboratory Professionals. Benchchem. 1

    • Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals. Benchchem. 6

    • Hazardous Waste Guide. UTIA Safety Office, University of Tennessee. 3

    • 40 CFR § 262.15 - Satellite accumulation area regulations for small and large quantity generators. Legal Information Institute, Cornell Law School. 4

    • Containers (40 CFR Parts 264/265, Subpart I Section 261.7). U.S. Environmental Protection Agency (EPA). 5

    Sources

    Handling

    Advanced Safety and Operational Protocol for N,N,3-Trimethyl-1H-indol-6-amine

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered causality. N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) is a specialized indo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of engineered causality. N,N,3-trimethyl-1H-indol-6-amine (CAS: 130508-61-1) is a specialized indole derivative featuring an aromatic amine moiety. Handling this compound requires a deep understanding of its physicochemical behavior to ensure both operator safety and reagent integrity.

    Executive Risk Profile & Mechanistic Causality

    The primary hazard vector for N,N,3-trimethyl-1H-indol-6-amine lies in its aromatic amine structure. Most primary and substituted aromatic amines are highly lipid-soluble, meaning they readily bypass the stratum corneum and are absorbed directly through the skin[1]. This lipophilicity dictates our entire approach to Personal Protective Equipment (PPE) and decontamination.

    Furthermore, aromatic amines are known to permeate many commonly used protective laboratory gloves, making them particularly insidious if standard protocols are blindly followed. Systemic exposure to aromatic amines carries significant long-term health risks, as many compounds in this class are classified as known or suspected carcinogens[2]. Environmentally, these substances are highly toxic to aquatic life forms and can cause severe ecological contamination if improperly discarded[1].

    Engineered PPE Matrix

    To counteract the specific permeation risks of lipophilic indoles, PPE selection must be deliberate. The following matrix summarizes the required equipment and the quantitative/mechanistic rationale behind each choice.

    PPE CategoryRequired SpecificationMechanistic Rationale
    Hand Protection Double-gloved: Inner Nitrile (>0.11 mm), Outer Butyl Rubber.Aromatic amines easily permeate standard latex and thin nitrile. The double-layer system provides a sacrificial outer barrier while the inner layer prevents transdermal lipid-soluble absorption[1].
    Respiratory NIOSH-approved N95 or P100 particulate respirator.While high molecular weight indoles have low vapor pressures, aerosolization during powder transfer poses a severe inhalation hazard.
    Eye/Face ANSI Z87.1 tight-fitting chemical splash goggles.Amines are strong bases and severe ocular irritants. Goggles prevent micro-particulate ingress during weighing.
    Body Protection Tyvek® disposable sleeves over a heavy cotton lab coat.Prevents skin staining and subsequent dermal absorption. Contaminated work clothing must never be allowed out of the workplace[3].

    Operational Workflow: A Self-Validating System

    Every protocol must validate itself. The following step-by-step methodology ensures that any failure in the safety barrier is detected before exposure occurs.

    Phase 1: Pre-Operation Verification
    • Airflow Validation: Verify the chemical fume hood is operational with a face velocity of 80–100 fpm. Field Insight: Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily to visually validate continuous negative pressure.

    • Glove Integrity Check: Inflate the outer butyl rubber gloves manually to check for micro-punctures before donning.

    • Environmental Prep: Place a spill mat (absorbent side up, poly-backed) on the working surface to catch micro-spills.

    Phase 2: Chemical Manipulation
    • Handling: Keep the reagent container tightly closed in a dry, well-ventilated place when not actively weighing[3].

    • Transfer: Use an anti-static spatula to transfer the N,N,3-trimethyl-1H-indol-6-amine powder. This prevents aerosolization caused by static repulsion.

    • Inert Atmosphere: Because indole derivatives can be sensitive to oxidation, purging the reaction vial with Argon or Nitrogen preserves the compound's purity for downstream synthesis.

    Phase 3: Doffing and Decontamination
    • Glove Removal: Use the proper glove removal technique (pinching the outer surface without touching the skin) to avoid cross-contamination[3].

    • Visual Inspection: Inspect hands for any brown or orange skin staining, which is a clinical indicator of aromatic amine dermal absorption.

    Emergency Spill and Disposal Protocols

    The response to an aromatic amine spill requires counter-intuitive chemical logic.

    Dermal Exposure Response: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water only . Crucial Causality: Never use organic solvents (such as ethanol, acetone, or IPA) for skin clean-up. Solvents strip the skin's natural lipid barrier and exponentially increase the transdermal absorption rate of the amine.

    Environmental Spill Response:

    • Do not let the product enter drains, as aromatic amines are highly toxic to fish and aquatic ecosystems[1].

    • Cover the spill with vermiculite or a specialized commercial spill pillow to absorb the material safely[1].

    • Sweep the absorbed mixture into a sealable, hazardous waste container.

    Waste Disposal: Solid waste, contaminated gloves, and empty vials must be segregated into clearly labeled "Aromatic Amine / Toxic Solid Waste" containers for high-temperature incineration.

    Process Visualization

    G N1 1. Risk Assessment & PPE Donning N2 2. Chemical Handling (Fume Hood) N1->N2 N3 3. Spill Detected? N2->N3 N4 4. Decon: Soap & Water (NO SOLVENTS) N3->N4 Yes N5 5. Hazardous Waste Disposal N3->N5 No N4->N5 N6 6. PPE Doffing & Log Entry N5->N6

    Figure 1: Operational workflow and emergency decision matrix for handling aromatic indole amines.

    References

    • Title: Aromatic Amines | Source: Breast Cancer Prevention Partners (BCPP) | URL: 2

    • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Source: ACS Publications | URL: 1

    • Title: SDS 2001 - Aromatic Amine DECONtamination Solution | Source: SKC Inc. | URL: 3

    • Title: OSHA Technical Manual (OTM) - Section III: Chapter 1 | Source: Occupational Safety and Health Administration | URL:

    Sources

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